molecular formula C8H10BBrO3 B1284280 (3-Bromo-5-ethoxyphenyl)boronic acid CAS No. 849062-02-8

(3-Bromo-5-ethoxyphenyl)boronic acid

Cat. No.: B1284280
CAS No.: 849062-02-8
M. Wt: 244.88 g/mol
InChI Key: FCUBWEOZVDXVHL-UHFFFAOYSA-N
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Description

(3-Bromo-5-ethoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C8H10BBrO3 and its molecular weight is 244.88 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3-bromo-5-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUBWEOZVDXVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584637
Record name (3-Bromo-5-ethoxyphenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-02-8
Record name B-(3-Bromo-5-ethoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromo-5-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (3-Bromo-5-ethoxyphenyl)boronic acid

This technical guide provides comprehensive information on this compound, a valuable building block in organic synthesis, particularly for pharmaceutical and materials science research. This document covers its chemical properties, synthesis, and applications, with a focus on its role in drug discovery.

CAS Number: 849062-02-8

Physicochemical Properties

This compound is a substituted phenylboronic acid. Its key physicochemical data are summarized in the table below.

PropertyValueReference
CAS Number 849062-02-8
Molecular Formula C8H10BBrO3
Molecular Weight 244.88 g/mol
Boiling Point 376°C at 760 mmHg
Density 1.53 g/cm³
Purity Typically ≥98%
Synonyms 5-Bromo-3-ethoxyphenylboronic acid
Storage Room Temperature

Synthesis

Aryl boronic acids are commonly synthesized via the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[1][2] Below is a plausible synthetic workflow for preparing this compound.

G cluster_start Starting Material cluster_reaction1 Step 1: Grignard Formation cluster_reaction2 Step 2: Borylation & Hydrolysis A 1,3-Dibromo-5-ethoxybenzene B Magnesium (Mg) THF C (3-Bromo-5-ethoxyphenyl)magnesium bromide A->C B->C Grignard Reaction D 1. Triisopropyl borate 2. Aqueous Acid (e.g., HCl) E This compound C->E D->E Borylation & Hydrolysis

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general representation for the synthesis of aryl boronic acids and should be adapted and optimized for specific laboratory conditions.

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

    • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • Slowly add a solution of 1,3-dibromo-5-ethoxybenzene in anhydrous THF to the magnesium suspension. A small crystal of iodine can be added to initiate the reaction.

    • Maintain a gentle reflux during the addition. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Borylation:

    • In a separate flame-dried flask, cool a solution of triisopropyl borate in anhydrous THF to -78°C.

    • Slowly add the freshly prepared Grignard reagent to the triisopropyl borate solution while maintaining the low temperature.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench with aqueous hydrochloric acid.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Discovery

Boronic acids are crucial reagents in medicinal chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular scaffolds found in many drug candidates.[3] this compound serves as a versatile building block, introducing a bromo- and ethoxy-substituted phenyl ring into a target molecule.

The presence of the bromine atom provides a handle for further functionalization, while the ethoxy group can influence the pharmacokinetic properties of the final compound, such as solubility and metabolic stability.

G A This compound C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Halide B->C D Biaryl Compound Library C->D E High-Throughput Screening D->E F Hit Identification E->F G Lead Optimization F->G H Drug Candidate G->H

Caption: Drug discovery workflow utilizing this compound.

Experimental Protocols: Suzuki-Miyaura Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.

Materials:
  • This compound

  • An aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., dioxane, toluene, or DMF, often with water)

Procedure:
  • To a reaction vessel, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the solvent system.

  • Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

G Pd0 Pd(0)L2 B Oxidative Addition Pd0->B A R1-X A->B C R1-Pd(II)L2-X B->C D Transmetalation C->D G R1-Pd(II)L2-R2 D->G E [R2-B(OH)2] E->D F Base F->D H Reductive Elimination G->H H->Pd0 I R1-R2 H->I

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Boronic acids are generally stable compounds. However, standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

A Technical Guide to (3-Bromo-5-ethoxyphenyl)boronic acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromo-5-ethoxyphenyl)boronic acid is a substituted arylboronic acid, a class of compounds that has become indispensable in modern organic synthesis. Its trifunctional nature—featuring a bromo group, an ethoxy group, and a boronic acid moiety—makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its physical properties, experimental protocols for its characterization and use, and its primary application in palladium-catalyzed cross-coupling reactions, which are fundamental to pharmaceutical research and drug development.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical synthesis. The following table summarizes the key data available for this compound. It should be noted that while several properties are well-documented by chemical suppliers, experimentally determined values for properties such as the melting point are not consistently published.

PropertyValueSource(s)
Molecular Formula C₈H₁₀BBrO₃[1]
Molecular Weight 244.88 g/mol [1]
Appearance Off-white to white powder/crystals[2]
Boiling Point 376 °C at 760 mmHg
Density 1.53 g/cm³
Melting Point Not Available (NA)[1]
Solubility Generally soluble in polar organic solvents (e.g., diethyl ether, ethanol); poorly soluble in nonpolar solvents (e.g., hexanes).[3]
Storage Room temperature, dry conditions.[1]

Experimental Protocols

Detailed experimental procedures are essential for the consistent and safe handling and application of chemical reagents. The following sections provide generalized protocols relevant to the synthesis, characterization, and use of arylboronic acids like this compound.

General Synthesis of Arylboronic Acids

A common and effective method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Reaction Scheme: Ar-Br + Mg → Ar-MgBr Ar-MgBr + B(OR)₃ → Ar-B(OR)₂ + MgBr(OR) Ar-B(OR)₂ + H₂O/H⁺ → Ar-B(OH)₂ + 2 R-OH

Procedure:

  • Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are added. Anhydrous diethyl ether is introduced, followed by a small crystal of iodine to initiate the reaction. The corresponding aryl bromide (in this case, 1-bromo-3-ethoxy-5-iodobenzene, which would be a precursor) is dissolved in anhydrous ether and added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Borylation: In a separate flame-dried flask, trimethyl borate is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. The prepared Grignard reagent is then transferred to this solution via cannula.

  • Hydrolysis: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

  • Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure arylboronic acid.

Melting Point Determination

Determining the melting point is a fundamental technique for assessing the purity of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) into the sealed end.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range) are recorded. A pure compound will exhibit a sharp melting range of 1-2 °C.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide, enabling the synthesis of complex biaryl compounds, which are common motifs in pharmaceuticals.

General Workflow for a Suzuki-Miyaura Coupling Reaction

The following diagram illustrates the typical workflow for setting up a Suzuki-Miyaura coupling reaction in a laboratory setting.

G Experimental Workflow: Suzuki-Miyaura Coupling reagents 1. Add Solids to Flask: - Aryl Halide (e.g., Vinyl/Aryl Bromide) - Boronic Acid (e.g., this compound) - Palladium Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) - Base (e.g., K₃PO₄) inert 2. Create Inert Atmosphere (Evacuate and backfill with Ar/N₂ 3x) reagents->inert solvents 3. Add Degassed Solvents (e.g., Toluene, Water) inert->solvents heat 4. Heat and Stir Reaction (e.g., 100 °C, 2-24h) solvents->heat workup 5. Aqueous Work-up - Quench with water - Extract with organic solvent - Wash with brine heat->workup purify 6. Isolate and Purify Product - Dry over Na₂SO₄ - Concentrate in vacuo - Purify via Column Chromatography workup->purify product Final Biaryl Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

G Catalytic Cycle of Suzuki-Miyaura Coupling cluster_main cluster_in cluster_out pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² (Transmetalation Complex) pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination aryl_halide R¹-X (Aryl Halide) aryl_halide->pd2_complex boronic_acid R²-B(OH)₂ (Boronic Acid) + Base boronic_acid->pd2_trans product R¹-R² (Coupled Product) product->pd0

Caption: The three key steps of the Suzuki-Miyaura catalytic cycle.

References

An In-depth Technical Guide to the Synthesis of (3-Bromo-5-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a common synthetic protocol for (3-Bromo-5-ethoxyphenyl)boronic acid, a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction

This compound is an important building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive boronic acid moiety and a bromo-substituted aromatic ring, allows for sequential and site-selective cross-coupling reactions, enabling the construction of complex molecular architectures. The ethoxy group further modulates the electronic properties and solubility of the molecule and its derivatives.

This guide details a widely applicable synthetic method for the preparation of arylboronic acids: the lithium-halogen exchange reaction of an aryl halide followed by electrophilic trapping with a borate ester.[1][2] This method is generally high-yielding and tolerates a variety of functional groups.

Synthetic Pathway

The synthesis of this compound can be achieved from 1,3-dibromo-5-ethoxybenzene via a lithium-halogen exchange reaction followed by borylation and subsequent hydrolysis. The selective monolithiation is a key step in this process.

Synthesis_Pathway 1,3-dibromo-5-ethoxybenzene 1,3-dibromo-5-ethoxybenzene Intermediate_Lithiate 3-Bromo-5-ethoxyphenyllithium 1,3-dibromo-5-ethoxybenzene->Intermediate_Lithiate 1. n-BuLi, THF, -78 °C Boronate_Ester Boronate Ester Intermediate Intermediate_Lithiate->Boronate_Ester 2. B(OMe)₃, -78 °C to RT Target_Molecule This compound Boronate_Ester->Target_Molecule 3. HCl (aq)

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is based on established procedures for the synthesis of arylboronic acids via lithium-halogen exchange.[1][2]

3.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
1,3-Dibromo-5-ethoxybenzeneC₈H₈Br₂O283.961.0 eqStarting material
n-Butyllithium (n-BuLi)C₄H₉Li64.061.1 eq2.5 M solution in hexanes is typical
Trimethyl borateC₃H₉BO₃103.911.2 eqReagent for borylation
Tetrahydrofuran (THF)C₄H₈O72.11AnhydrousReaction solvent
Hydrochloric acid (HCl)HCl36.462 M aqueous solutionFor hydrolysis and acidification
Diethyl ether(C₂H₅)₂O74.12Extraction solvent
Brine (saturated NaCl solution)NaCl58.44For washing
Anhydrous Magnesium SulfateMgSO₄120.37Drying agent

3.2. Procedure

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1,3-dibromo-5-ethoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.

  • Lithiation: n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.

  • Borylation: Trimethyl borate (1.2 eq) is added dropwise at -78 °C. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.[1]

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of 2 M hydrochloric acid. The mixture is stirred for 1 hour at room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x volume of aqueous layer). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[3]

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) or by acid-base extraction.[4][5] For the acid-base extraction, the crude solid is dissolved in diethyl ether and extracted with a basic aqueous solution (e.g., 1 M NaOH). The aqueous layer is then acidified with 2 M HCl to precipitate the boronic acid, which is collected by filtration, washed with cold water, and dried under vacuum.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 1,3-dibromo-5-ethoxybenzene in anhydrous THF B Cool to -78 °C A->B C Add n-BuLi dropwise B->C D Stir for 1 hour at -78 °C C->D E Add trimethyl borate dropwise D->E F Warm to RT and stir overnight E->F G Quench with 2 M HCl F->G H Stir for 1 hour at RT G->H I Separate layers H->I J Extract aqueous layer with diethyl ether I->J K Combine organic layers, wash with brine J->K L Dry over MgSO₄ and concentrate K->L M Recrystallize or perform acid-base extraction L->M N Isolate pure this compound M->N

Caption: Experimental workflow for the synthesis of this compound.

Expected Results and Characterization

The synthesis of arylboronic acids via this method typically results in moderate to high yields. The purity of the final product is crucial for its successful application in subsequent reactions.

4.1. Quantitative Data

ParameterExpected ValueNotes
Yield 60-85%Yields can vary depending on the precise reaction conditions and the efficiency of the purification.
Purity >97%Purity is typically assessed by ¹H NMR and HPLC. The primary impurity is often the corresponding boroxine (a trimeric anhydride).[6]
Melting Point Not availableTo be determined experimentally.

4.2. Spectroscopic Data

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

TechniqueExpected Data
¹H NMR Expected signals for aromatic protons, the ethoxy group (-OCH₂CH₃), and a broad singlet for the boronic acid hydroxyl protons (-B(OH)₂), which is exchangeable with D₂O.
¹³C NMR Expected signals for all unique carbon atoms in the molecule. The carbon attached to the boron atom will typically show a broad signal.
FTIR Characteristic absorption bands for O-H stretching (broad, ~3200-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching.
Mass Spec The mass spectrum should show the molecular ion peak with the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).[7]

Safety Considerations

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

  • Anhydrous solvents are required for this reaction to proceed efficiently and safely.

  • Cryogenic temperatures (-78 °C) are necessary for the lithiation step. Appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, should be worn.

  • The reaction should be performed in a well-ventilated fume hood.

Troubleshooting

  • Low Yield: This can be due to moisture in the reaction, impure reagents, or incomplete lithiation. Ensure all glassware is flame-dried and solvents are anhydrous. The quality of the n-BuLi solution should be checked.

  • Formation of Side Products: Over-addition or too rapid addition of n-BuLi can lead to di-lithiation or other side reactions. Careful control of stoichiometry and temperature is critical. Protodeborylation (loss of the boronic acid group) can occur during work-up if conditions are too harsh.

  • Purification Difficulties: Boronic acids can be challenging to purify via column chromatography on silica gel due to their polarity and potential for degradation.[8] Recrystallization or acid-base extraction are often more effective methods.[4][5] The formation of the diethanolamine adduct can also be a useful purification strategy.[9]

This guide provides a robust framework for the synthesis and characterization of this compound. Adherence to the detailed protocol and safety precautions is essential for a successful outcome.

References

Technical Guide: Molecular Weight of (3-Bromo-5-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of (3-Bromo-5-ethoxyphenyl)boronic acid. The information herein is intended to support research and development activities where precise molecular characteristics are paramount.

Chemical Identity

This compound is an organoboron compound frequently utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Its chemical structure consists of a phenyl ring substituted with a bromo group, an ethoxy group, and a boronic acid functional group.

Molecular Formula: C₈H₁₀BBrO₃

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula and the standard atomic weights of its elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC).

Atomic Weight Data

The standard atomic weights for the elements present in this compound are summarized in the table below. For elements with natural isotopic variation, the IUPAC conventional atomic weight is provided.

ElementSymbolNo. of AtomsStandard Atomic Weight ( g/mol )
CarbonC812.011[1][2][3]
HydrogenH101.008[4][5][6]
BoronB110.81[7]
BromineBr179.904[8][9][10]
OxygenO315.999[11][12]
Calculation of Molecular Weight

The molecular weight is calculated as follows:

(Number of Carbon atoms × Atomic Weight of Carbon) + (Number of Hydrogen atoms × Atomic Weight of Hydrogen) + (Number of Boron atoms × Atomic Weight of Boron) + (Number of Bromine atoms × Atomic Weight of Bromine) + (Number of Oxygen atoms × Atomic Weight of Oxygen)

= (8 × 12.011) + (10 × 1.008) + (1 × 10.81) + (1 × 79.904) + (3 × 15.999)

= 96.088 + 10.08 + 10.81 + 79.904 + 47.997

= 244.879 g/mol

Summary of Molecular Properties

For ease of reference, the key quantitative data for this compound is presented in the table below.

PropertyValue
Molecular FormulaC₈H₁₀BBrO₃
Molecular Weight244.879 g/mol

Logical Relationship of Molecular Weight Components

The following diagram illustrates the hierarchical contribution of each element to the final molecular weight of the compound.

MolecularWeight cluster_elements Elemental Components MW Molecular Weight (244.879 g/mol) C Carbon (C) 96.088 MW->C 8 atoms H Hydrogen (H) 10.08 MW->H 10 atoms B Boron (B) 10.81 MW->B 1 atom Br Bromine (Br) 79.904 MW->Br 1 atom O Oxygen (O) 47.997 MW->O 3 atoms

Caption: Hierarchical breakdown of the molecular weight of this compound.

Disclaimer: This document is intended for informational purposes for a technical audience. The data presented is based on standard atomic weights and should be used in conjunction with empirical data for critical applications. Experimental protocols and signaling pathways are not applicable to the calculation of molecular weight and have therefore been omitted.

References

Technical Guide: ¹H NMR Spectrum of (3-Bromo-5-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (3-Bromo-5-ethoxyphenyl)boronic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures. It also includes a detailed experimental protocol for acquiring high-quality ¹H NMR data for arylboronic acids, a class of compounds known for specific analytical challenges.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the substituted phenyl ring and the aliphatic protons of the ethoxy group. The chemical shifts are influenced by the electronic effects of the bromo, ethoxy, and boronic acid substituents.

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationCoupling Constant (J, Hz) (Predicted)Proton Assignment
~8.10s (broad)2H-B(OH )₂
~7.55t1H~1.5H-4
~7.48t1H~1.5H-6
~7.25t1H~1.5H-2
~4.08q2H7.0OCH₂ CH₃
~1.35t3H7.0OCH₂CH₃

Disclaimer: The data presented in this table is predicted based on the analysis of structurally similar compounds and known substituent effects in ¹H NMR spectroscopy. Actual experimental values may vary.

Interpretation of the Predicted Spectrum

  • Boronic Acid Protons (-B(OH)₂): The two hydroxyl protons on the boron atom are expected to appear as a broad singlet far downfield, around 8.10 ppm. This broadness is due to chemical exchange with trace amounts of water in the solvent. In many cases, especially if D₂O is added or if the solvent is methanol-d₄, this peak may exchange completely and not be observed.

  • Aromatic Protons (H-2, H-4, H-6): The three protons on the benzene ring are in different chemical environments. They are expected to appear as closely spaced multiplets, likely triplets or pseudo-triplets due to small meta-coupling (⁴J) on the order of 1.5 Hz. The H-2 proton, situated between the bromo and boronic acid groups, is anticipated to be the most deshielded. The H-4 and H-6 protons will have similar chemical shifts.

  • Ethoxy Group Protons (-OCH₂CH₃): The ethoxy group will present as a quartet for the methylene (-CH₂) protons around 4.08 ppm and a triplet for the methyl (-CH₃) protons around 1.35 ppm. The splitting pattern is a result of vicinal coupling (³J) between the methylene and methyl protons, with a typical coupling constant of approximately 7.0 Hz.

Experimental Protocol for ¹H NMR Spectroscopy of Arylboronic Acids

Obtaining a high-quality ¹H NMR spectrum of an arylboronic acid requires careful consideration of the sample preparation to avoid the formation of cyclic boroxine trimers, which can lead to broadened signals and complex, uninterpretable spectra.

1. Materials and Equipment:

  • This compound sample

  • NMR tube (5 mm)

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are recommended as they disrupt the hydrogen bonding that leads to boroxine formation.

  • Pipettes and vials

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

2. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ or CD₃OD).

  • Securely cap the vial and vortex thoroughly until the sample is completely dissolved.

  • Using a pipette, transfer the solution into a clean NMR tube.

3. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional proton spectrum using the following typical parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the peak multiplicities and measure the coupling constants.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the sample preparation and NMR data acquisition process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Solvent (0.6 mL DMSO-d6) weigh->dissolve 1 transfer Transfer to NMR Tube dissolve->transfer 2 insert Insert Sample into Spectrometer transfer->insert Place in Magnet lock_shim Lock and Shim insert->lock_shim 3 acquire Acquire Spectrum (¹H, 400 MHz) lock_shim->acquire 4 ft Fourier Transform acquire->ft Process FID phase_cal Phase and Calibrate ft->phase_cal 6 analyze Integrate and Analyze (Shifts, Multiplicity, J) phase_cal->analyze 7 end End analyze->end start Start start->weigh

Caption: Workflow for NMR Sample Preparation and Analysis.

In-Depth Technical Guide: (3-Bromo-5-ethoxyphenyl)boronic acid Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for (3-Bromo-5-ethoxyphenyl)boronic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details its physicochemical properties and provides predicted spectroscopic data (NMR, IR, and Mass Spectrometry) along with detailed experimental protocols for its synthesis and analysis.

Core Data Presentation

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Table 1: Physicochemical Properties

PropertyValueSource/Method
CAS Number849062-02-8Commercial Supplier Data[1]
Molecular FormulaC₈H₁₀BBrO₃Commercial Supplier Data
Molecular Weight244.88 g/mol Calculated
Boiling Point376 °C at 760 mmHgCommercial Supplier Data
Density1.53 g/cm³Commercial Supplier Data
Melting PointNot available-

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 (broad s)Broad Singlet2HB(OH)₂
~7.45Singlet1HAr-H
~7.25Singlet1HAr-H
~7.10Singlet1HAr-H
4.07Quartet2H-OCH₂CH₃
1.35Triplet3H-OCH₂CH₃

Note: Predicted using online NMR prediction tools. Actual chemical shifts may vary.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~159.0Ar-C-O
~135.0 (broad)Ar-C-B(OH)₂
~130.0Ar-C-H
~125.5Ar-C-H
~122.0Ar-C-Br
~118.0Ar-C-H
~63.5-OCH₂CH₃
~14.5-OCH₂CH₃

Note: Predicted using online NMR prediction tools. The signal for the carbon attached to boron is often broad and may be difficult to observe.

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (boronic acid dimer)
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch (-OCH₂CH₃)
~1600, ~1470Medium-StrongAromatic C=C stretch
~1350StrongB-O stretch
~1250, ~1040StrongC-O stretch (aryl ether)
~1020StrongB-OH bend
~700StrongC-Br stretch

Note: Based on typical values for substituted phenylboronic acids.

Table 5: Predicted Mass Spectrometry Data

ParameterValue
Molecular FormulaC₈H₁₀BBrO₃
Molecular Weight244.88
Expected [M+H]⁺245.0/247.0 (due to ⁷⁹Br/⁸¹Br isotopes)
Expected [M-H]⁻243.0/245.0 (due to ⁷⁹Br/⁸¹Br isotopes)
Major Fragmentation Ion (m/z)[M-H₂O]⁺, [M-B(OH)₂]⁺, loss of ethoxy group

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis Protocol: Lithiation and Borylation

This protocol is a general procedure for the synthesis of arylboronic acids from the corresponding aryl bromides.

Reagents and Equipment:

  • 1,3-Dibromo-5-ethoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1,3-dibromo-5-ethoxybenzene (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). To minimize the formation of boroxine (cyclic anhydride), which can complicate spectra, using a hydrogen-bond-disrupting solvent like DMSO-d₆ is recommended. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Referencing: Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) as the internal standard.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse program.

    • Number of Scans: ≥ 1024 (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

    • Referencing: Use the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) as the internal standard.

Infrared (IR) Spectroscopy:

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Acquisition (Electrospray Ionization - ESI):

    • Instrument: A mass spectrometer equipped with an ESI source.

    • Mode: Positive and/or negative ion mode.

    • Infusion: Direct infusion or via liquid chromatography (LC).

    • Mass Range: m/z 50-500.

    • Data Analysis: Analyze the spectrum for the molecular ion peak(s) and the characteristic isotopic pattern of bromine.

Visualizations

The following diagrams illustrate the general experimental workflow for the characterization of a synthesized arylboronic acid and a typical application in a Suzuki-Miyaura cross-coupling reaction.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis Synthesis of This compound purification Purification (Recrystallization or Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms mp Melting Point Determination purification->mp suzuki_coupling cluster_reactants Reactants cluster_conditions Reaction Conditions compound This compound product Coupled Product (Ar-Ar') compound->product Suzuki-Miyaura Cross-Coupling aryl_halide Aryl/Heteroaryl Halide (Ar'-X) aryl_halide->product pd_catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) pd_catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product solvent Solvent (e.g., Dioxane/H₂O) solvent->product

References

An In-depth Technical Guide on the Solubility of (3-Bromo-5-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromo-5-ethoxyphenyl)boronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. A thorough understanding of its solubility is critical for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of arylboronic acids, with a specific focus on this compound. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy. Furthermore, this guide details established experimental protocols for determining the solubility of boronic acids, offering a framework for researchers to ascertain the solubility of the title compound and its analogs. Visualizations of a standard solubility determination workflow and a typical Suzuki-Miyaura coupling reaction are included to provide a practical context for its use.

Introduction to this compound

This compound is an organoboron compound featuring a phenyl ring substituted with a bromine atom, an ethoxy group, and a boronic acid moiety. This trifunctional nature makes it a versatile reagent in medicinal chemistry and materials science. The boronic acid group is instrumental in forming carbon-carbon bonds through the Suzuki-Miyaura reaction, while the bromo and ethoxy substituents offer sites for further functionalization and influence the molecule's overall physicochemical properties, including its solubility.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 849062-02-8
Molecular Formula C8H10BBrO3
Molecular Weight 244.88 g/mol
Boiling Point 376°C at 760 mmHg
Melting Point Not available
Water Solubility Not available

Solubility of Arylboronic Acids: A General Overview

The solubility of arylboronic acids is influenced by a combination of factors including the nature of the substituents on the aromatic ring, the solvent's polarity, and the temperature. Generally, boronic acids are known to be challenging in terms of solubility, often exhibiting low solubility in nonpolar organic solvents and water.[1] However, the presence of polar functional groups can enhance solubility in polar solvents.

A key characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating.[2] This transformation can complicate solubility studies. The formation of boronate esters with diols, such as mannitol, has been shown to increase the aqueous solubility of boronic acids.[1]

Due to the absence of specific quantitative solubility data for this compound, the following table presents data for the parent compound, phenylboronic acid, to provide a general understanding of its solubility profile in various organic solvents.

Table 2: Solubility of Phenylboronic Acid in Various Organic Solvents

SolventSolubility (Mole Fraction, x₁) at 298.15 K (25°C)Reference
ChloroformModerate[3][4]
3-PentanoneHigh[3][4]
AcetoneHigh[3][4]
Dipropyl etherHigh[3][4]
MethylcyclohexaneVery Low[3][4]

Note: This data is for phenylboronic acid and should be used as a qualitative guide for estimating the solubility of this compound. The ethoxy and bromo substituents will alter the solubility profile.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following experimental protocols are recommended.

Dynamic Method (Turbidity Measurement)

The dynamic method is a common technique for determining the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[2][5]

Methodology:

  • Sample Preparation: A biphasic sample of known composition (solute and solvent) is prepared in a sealed vessel with rigorous stirring.[2]

  • Controlled Heating: The temperature of the sample is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).[5]

  • Turbidity Monitoring: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution.[2][5]

  • Dissolution Temperature Determination: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[5]

  • Data Analysis: The experiment is repeated with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Workflow for Dynamic Solubility Determination

G prep Sample Preparation (Known composition of solute and solvent) heat Controlled Heating (Constant rate) prep->heat monitor Continuous Turbidity Monitoring heat->monitor record Record Dissolution Temperature (Solution becomes clear) monitor->record repeat Repeat for Different Compositions record->repeat repeat->prep New Composition curve Construct Solubility Curve repeat->curve

Caption: Workflow for the dynamic method of solubility determination.

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a classic technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[6]

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a different organic solvent.[6]

  • Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.[6]

  • Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

  • Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Solubility Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Key Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials. The solubility of the boronic acid in the reaction solvent is a critical parameter that can significantly impact reaction kinetics and yield.

Generalized Suzuki-Miyaura Coupling Pathway

G cluster_cat Catalytic Cycle oa Oxidative Addition (Ar-X + Pd(0)) tc Transmetalation (Ar-Pd(II)-X + Ar'-B(OH)2) oa->tc re Reductive Elimination (Ar-Pd(II)-Ar') tc->re cat_regen Catalyst Regeneration (Pd(0)) re->cat_regen product Biaryl Product (Ar-Ar') re->product cat_regen->oa boronic_acid This compound (Ar'-B(OH)2) boronic_acid->tc aryl_halide Aryl Halide (Ar-X) aryl_halide->oa base Base base->tc

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While quantitative solubility data for this compound remains elusive in the public domain, an understanding of the general solubility behavior of arylboronic acids provides a valuable starting point for its application. For projects requiring precise solubility information, the experimental protocols detailed in this guide, namely the dynamic method and the shake-flask method, offer robust frameworks for its determination. The pivotal role of this compound in Suzuki-Miyaura coupling underscores the importance of such data for optimizing synthetic routes and achieving desired product yields. It is recommended that researchers perform their own solubility assessments in the specific solvent systems relevant to their work.

References

(3-Bromo-5-ethoxyphenyl)boronic acid: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-5-ethoxyphenyl)boronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its stability profile and optimal storage conditions to ensure its purity, reactivity, and the reproducibility of experimental results. This technical guide provides an in-depth overview of the stability and storage of this compound, including its degradation pathways, recommended storage conditions, and analytical methods for assessing its stability. While specific quantitative stability data for this particular compound is not extensively available in peer-reviewed literature, this guide synthesizes general knowledge of arylboronic acid stability and provides representative experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 849062-02-8
Molecular Formula C₈H₁₀BBrO₃
Molecular Weight 244.88 g/mol
Appearance Off-white to white solid[1]
Melting Point Not available
Boiling Point 376 °C at 760 mmHg (Predicted)
Purity Typically ≥98%[1]

Stability and Degradation Pathways

Arylboronic acids, including this compound, are susceptible to degradation through several pathways, primarily protodeboronation and oxidation. The rate of degradation is influenced by factors such as pH, temperature, light, and the presence of moisture and oxidizing agents.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom. This is a significant degradation pathway for arylboronic acids, particularly in aqueous solutions. The reaction is catalyzed by both acid and base. The generally accepted mechanism involves the protonation of the boronate species.

Diagram of the general protodeboronation pathway for an arylboronic acid.

Protodeboronation cluster_reactants Reactants cluster_products Products ArylBOH2 This compound ArylH 1-Bromo-3-ethoxybenzene ArylBOH2->ArylH Protodeboronation BOH3 Boric Acid H2O H₂O H_plus H⁺

Caption: General protodeboronation pathway.

Oxidation

Arylboronic acids can undergo oxidation, particularly in the presence of strong oxidizing agents or reactive oxygen species. This process can lead to the formation of phenols. The reaction mechanism can be complex and may involve radical intermediates.[2]

Diagram of the general oxidative degradation pathway for an arylboronic acid.

Oxidation cluster_reactants Reactants cluster_products Product ArylBOH2 This compound ArylOH 3-Bromo-5-ethoxyphenol ArylBOH2->ArylOH Oxidation Oxidant [O] Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare Stock Solution of This compound stress Subject to Stress Conditions start->stress analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) stress->analysis characterization Characterize Degradation Products (e.g., LC-MS, NMR) analysis->characterization acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) oxidation Oxidation (e.g., 3% H₂O₂, RT) thermal Thermal Stress (e.g., 80°C, solid state) photo Photolytic Stress (ICH Q1B guidelines)

References

An In-depth Technical Guide to Spectroscopic Data of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for a range of substituted phenylboronic acids, crucial compounds in organic synthesis, medicinal chemistry, and materials science. This document outlines key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) in a comparative format, details the experimental protocols for data acquisition, and illustrates relevant chemical processes through logical diagrams.

Introduction to Substituted Phenylboronic Acids

Substituted phenylboronic acids are a class of organic compounds characterized by a phenyl ring functionalized with a boronic acid group [-B(OH)₂] and one or more other substituents. The nature and position of these substituents significantly influence the electronic properties, reactivity, and spectroscopic characteristics of the molecule. Their utility as key building blocks in Suzuki-Miyaura cross-coupling reactions, as sensors for carbohydrates, and in the development of therapeutic agents has led to extensive investigation of their chemical and physical properties. Accurate interpretation of their spectroscopic data is paramount for structural elucidation, purity assessment, and understanding their reaction mechanisms.

Spectroscopic Data

The following sections present a summary of the key spectroscopic data for a selection of substituted phenylboronic acids. The data has been compiled from various spectroscopic databases and peer-reviewed literature.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of substituted phenylboronic acids. The chemical shifts of the aromatic protons and carbons are sensitive to the electronic effects of the substituents on the phenyl ring. It is important to note that boronic acids have a propensity to form cyclic trimeric anhydrides (boroxines) upon dehydration, which can lead to complex or broad NMR spectra. Running NMR experiments in deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can help to break up these oligomers and provide sharper, more intelligible spectra.[1]

Table 1: ¹H NMR Spectral Data for Selected Substituted Phenylboronic Acids

SubstituentPositionSolventAromatic Protons (δ, ppm)B(OH)₂ Proton (δ, ppm)Other Protons (δ, ppm)
-H-DMSO-d₆7.99 (d), 7.79 (d), 7.39 (t), 7.33 (t)8.0 (br s)-
3-OCH₃metaCDCl₃7.41 (m), 6.99 (d)-3.84 (s, 3H)
4-OCH₃paraDMSO-d₆7.70 (d), 6.90 (d)7.8 (br s)3.75 (s, 3H)
3-NO₂metaDMSO-d₆8.60 (s), 8.35 (d), 8.15 (d), 7.68 (t)8.5 (br s)-
4-NO₂paraCD₃OD8.19 (d), 7.90 (d)--
2-CNortho----
3-CNmeta----
4-CNparaDMSO-d₆7.85 (d), 7.75 (d)8.3 (br s)-
3-NH₂metaDMSO-d₆7.10 (t), 6.95 (d), 6.88 (s), 6.60 (d)7.8 (br s)5.1 (br s, 2H)
4-NH₂·HClparaDMSO-d₆7.60 (d), 6.65 (d)8.0 (br s)10.0 (br s, 3H)

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet). Broad signals are denoted as br s.

Table 2: ¹³C NMR Spectral Data for Selected Substituted Phenylboronic Acids

SubstituentPositionSolventAromatic Carbons (δ, ppm)C-B (δ, ppm)Other Carbons (δ, ppm)
-HDMSO-d₆134.1, 131.8, 128.1, 127.9~130 (broad)-
3-OCH₃CDCl₃159.4, 129.5, 126.9, 121.5, 117.9~130 (broad)55.2
4-OCH₃DMSO-d₆161.2, 136.2, 125.9, 113.5~128 (broad)55.2
3-NO₂DMSO-d₆148.0, 139.8, 134.5, 126.8, 121.5~132 (broad)-
4-CNCDCl₃/DMSO-d₆134.8, 134.2, 119.1, 110.2~132 (broad)-
3-NH₂DMSO-d₆148.5, 134.0, 122.5, 118.5, 115.0~135 (broad)-

Note: The carbon atom attached to the boron (C-B) often appears as a broad signal due to quadrupolar relaxation of the boron nucleus and may be difficult to observe.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the key functional groups present in substituted phenylboronic acids. The spectra are typically characterized by strong and broad O-H stretching vibrations, as well as B-O stretching bands.

Table 3: Key IR Absorption Bands for Phenylboronic Acid

Functional GroupVibrationWavenumber (cm⁻¹)Intensity
O-HStretching (H-bonded)3200-3600Strong, Broad
C-H (aromatic)Stretching3000-3100Medium
C=C (aromatic)Stretching1600, 1475, 1425Medium-Strong
B-OAsymmetric Stretching1330-1380Strong
B-O-HIn-plane Bending1150-1200Medium
C-H (aromatic)Out-of-plane Bending650-900Strong
O-B-OOut-of-plane Bending630-670Medium

Data for unsubstituted phenylboronic acid. The exact positions of these bands can shift depending on the nature and position of the substituents on the phenyl ring.[3][4]

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a commonly used soft ionization technique for the mass spectrometric analysis of phenylboronic acids.[5] The analysis can be complex due to the tendency of these compounds to form various species in solution, including dimers, trimers (boroxines), and adducts with the solvent.[5] Fragmentation patterns in mass spectrometry can provide valuable structural information, often showing characteristic losses of water from the hydroxyl groups or cleavage of the carbon-boron bond.[5]

Experimental Protocols

NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data for phenylboronic acid derivatives.[6]

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the phenylboronic acid derivative for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry NMR tube.[6]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).[6]

    • Gently vortex or sonicate the sample to ensure complete dissolution. Gentle warming may be applied if necessary.[6]

  • Instrumental Parameters :

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

    • The use of a mild heating and vacuum can sometimes be employed to favor the formation of the boroxine trimer, which can simplify the spectrum in some cases.[1]

IR Spectroscopy (Solid State)

The thin solid film method is a common and effective way to prepare solid samples for IR analysis.[7]

  • Sample Preparation :

    • Dissolve a small amount (approx. 5-10 mg) of the solid phenylboronic acid in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[7]

    • Place a single drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[7]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[7] If the resulting spectrum has peaks of low intensity, another drop of the solution can be added and the solvent evaporated.[7]

  • Data Acquisition :

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

Visualizations of Logical Relationships and Workflows

Graphviz diagrams are provided below to illustrate key applications and reaction mechanisms involving substituted phenylboronic acids.

Phenylboronic Acid-Based Glucose Sensing

Phenylboronic acids are widely used in the development of glucose sensors due to their ability to reversibly bind with diols, such as those present in glucose.[8][9][10] This interaction leads to a change in the electronic or optical properties of the system, which can be detected.

GlucoseSensing PBA Phenylboronic Acid (PBA) (sp2 hybridized) Complex Boronate Ester Complex (sp3 hybridized) PBA->Complex Reversible binding Glucose Glucose (cis-diols) Glucose->Complex Signal Detectable Signal (e.g., Fluorescence Change) Complex->Signal Induces

Caption: Mechanism of glucose sensing using phenylboronic acid.

Suzuki-Miyaura Cross-Coupling Reaction Workflow

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Substituted phenylboronic acids are key reagents in this palladium-catalyzed reaction.[11][12]

SuzukiCoupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle ArylHalide Aryl/Vinyl Halide (R-X) OxAdd Oxidative Addition ArylHalide->OxAdd BoronicAcid Substituted Phenylboronic Acid (Ar-B(OH)2) Transmetal Transmetalation BoronicAcid->Transmetal Pd0 Pd(0) Catalyst Pd0->OxAdd OxAdd->Transmetal [Pd(II) Intermediate] RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (R-Ar) RedElim->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This technical guide has provided a consolidated resource for the spectroscopic characterization of substituted phenylboronic acids. The tabulated NMR and IR data, along with detailed experimental protocols, offer a practical reference for researchers in the field. The visualizations of the glucose sensing mechanism and the Suzuki-Miyaura coupling workflow illustrate the pivotal role of these compounds in modern chemistry and sensor technology. A thorough understanding of their spectroscopic properties is fundamental to their successful application in research and development.

References

A Technical Guide to the Synthesis of Functionalized Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Arylboronic acids and their corresponding esters are indispensable building blocks in modern organic synthesis, materials science, and pharmaceutical development. Their prominence is largely due to their role as key coupling partners in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for carbon-carbon bond formation. The stability, generally low toxicity, and high functional group tolerance of arylboronic acids make them ideal intermediates for the construction of complex molecular architectures found in many commercial drugs and advanced materials.[1][2] This guide provides an in-depth overview of the core synthetic methodologies, complete with comparative data and detailed experimental protocols.

Core Synthetic Methodologies

The synthesis of functionalized arylboronic acids can be broadly categorized into three primary strategies: the cross-coupling of aryl halides (Miyaura Borylation), the direct functionalization of C-H bonds, and the trapping of organometallic intermediates.

1.1. Miyaura Borylation Reaction

The palladium-catalyzed cross-coupling of aryl or vinyl halides/triflates with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), is one of the most widely used methods for preparing arylboronic esters.[3][4][5] The reaction is valued for its mild conditions and remarkable tolerance for a wide array of functional groups, including esters, ketones, nitriles, and nitro groups.[6][7] A base, such as potassium acetate (KOAc), is crucial for the activation of the diboron reagent.[3][4]

1.2. Iridium-Catalyzed C-H Borylation

A more modern and atom-economical approach involves the direct borylation of aromatic C-H bonds, catalyzed by iridium complexes.[8][9] This method avoids the pre-functionalization required for aryl halides, offering a more direct route to the desired products.[10] The regioselectivity of C-H borylation is often governed by steric factors, providing access to substitution patterns that are complementary to traditional electrophilic aromatic substitution.[8][10] These reactions can often be performed under mild conditions, sometimes even at room temperature.[11]

1.3. Trapping of Organometallic Intermediates

The classic method for synthesizing arylboronic acids involves the reaction of a pre-formed organolithium or Grignard reagent with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis.[6] This approach is robust and often high-yielding but can be limited by the functional group tolerance due to the high reactivity of the organometallic intermediates.[10][12]

Data Presentation: Comparison of Synthetic Methods

The selection of a synthetic method depends heavily on the substrate, desired functionalization, and required scale. The following tables provide a comparative summary of the key methodologies.

Table 1: Miyaura Borylation of Aryl Halides

Aryl Halide Substrate Catalyst/Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
4-Bromotoluene PdCl₂(dppf) KOAc DMSO 80 8 98 [3]
4-Chloroacetophenone XPhos-Pd-G2/XPhos K₃PO₄·7H₂O EtOH RT 48 85 [13]
3-Bromopyridine Pd(OAc)₂/XPhos K₃PO₄ Dioxane 100 12 91 [14]
1-Iodonaphthalene CeO₂ nanorods K₂CO₃ Toluene 110 24 92 [6]

| 4-Bromoanisole | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane | 80 | 16 | 95 |[15] |

Table 2: Iridium-Catalyzed C-H Borylation of Arenes

Arene Substrate Catalyst/Ligand Boron Source Solvent Temp (°C) Time (h) Yield (%) Reference
Benzene [Ir(COD)OMe]₂/dtbpy B₂pin₂ Hexane 80 16 95 [11]
1,3-Dichlorobenzene [Ir(COD)OMe]₂/dtbpy B₂pin₂ THF 80 12 94 [10]
Anisole [Ir(COD)Cl]₂/bpy B₂pin₂ Heptane 100 24 87 [16]
Toluene [Ir(COD)OMe]₂/dtbpy B₂pin₂ THF 80 12 89 [10]

| Benzofuran | [Ir(COD)OMe]₂/dtbpy | B₂pin₂ | THF | 80 | 12 | 85 |[10] |

Table 3: Borylation via Organometallic Intermediates

Aryl Halide Precursor Reagent Boron Source Solvent Temp (°C) Yield (%) Reference
4-Bromotoluene Mg, LiCl B(OiPr)₃ THF 0 95 [6]
3-Bromophenol n-BuLi (2.2 eq) B(OiPr)₃ THF -78 88 [17]
2-Bromopyridine iPrMgCl·LiCl B(OiPr)₃ THF -15 92 [6]
1-Naphthyl bromide Mg BH₂-N(iPr)₂ THF RT 94

| 4-Bromo-N,N-dimethylaniline | n-BuLi | B(OiPr)₃ | THF | -78 | 85 |[6] |

Experimental Protocols

Protocol 1: General Procedure for Miyaura Borylation

This protocol describes a typical palladium-catalyzed borylation of an aryl bromide.

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv), palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%), and potassium acetate (KOAc) (3.0 mmol, 3.0 equiv).[7]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL) via syringe.[7]

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring at the appropriate temperature (e.g., 80-100 °C) for the required time (e.g., 12-16 hours).[7]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired arylboronic acid pinacol ester.[7]

Protocol 2: General Procedure for Iridium-Catalyzed C-H Borylation

This protocol provides a general method for the direct C-H borylation of an arene.

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, combine the iridium catalyst (e.g., [Ir(COD)OMe]₂, 0.015 mmol, 1.5 mol%) and the ligand (e.g., 4,4'-di-tert-butylbipyridine, dtbpy, 0.03 mmol, 3 mol%). Add a portion of the anhydrous, degassed solvent (e.g., Heptane, 2 mL) and stir for 10-15 minutes.[7][10]

  • Reagent Addition: To the catalyst mixture, add the arene substrate (1.0 mmol, 1.0 equiv), the borylating agent (e.g., B₂pin₂, 1.5 mmol, 1.5 equiv), and the remaining solvent (3 mL).[7]

  • Reaction: Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12-24 hours).

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure arylboronic acid pinacol ester.[10]

Protocol 3: General Procedure for Borylation via a Grignard Reagent

This protocol details the synthesis of an arylboronic acid from an aryl bromide via a Grignard intermediate.

  • Grignard Formation: Prepare the Grignard reagent in a standard manner from the corresponding aryl bromide and magnesium turnings in an ethereal solvent like THF.

  • Reaction Setup: In a separate, oven-dried flask under an inert atmosphere, add triisopropyl borate (B(OiPr)₃) (1.2 equiv) and anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Addition: Add the prepared Grignard reagent dropwise to the stirred borate solution over 5-10 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Hydrolysis: Cool the reaction mixture back to 0 °C and slowly add an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the borate ester.[18]

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter and concentrate the solution in vacuo to afford the arylboronic acid, which can often be used without further purification or can be recrystallized.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the relationships between the synthetic methods and a typical experimental process.

G cluster_start Starting Materials cluster_methods Synthetic Methods Aryl_H Arene (Aryl-H) CH_Borylation Ir-Catalyzed C-H Borylation Aryl_H->CH_Borylation Aryl_X Aryl Halide/Triflate (Aryl-X) Miyaura Pd-Catalyzed Miyaura Borylation Aryl_X->Miyaura Aryl_M Aryl Organometallic (Aryl-M) Trapping Electrophilic Trapping Aryl_M->Trapping Product Arylboronic Ester (Ar-B(OR)₂) CH_Borylation->Product Miyaura->Product Trapping->Product FinalProduct Arylboronic Acid (Ar-B(OH)₂) Product->FinalProduct Hydrolysis

Caption: Overview of major synthetic routes to arylboronic acids.

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Boryl Ar-Pd(II)L₂-B(OR)₂ PdII_Aryl->PdII_Boryl Transmetalation PdII_Boryl->Pd0 Reductive Elimination ArBpin Ar-B(OR)₂ PdII_Boryl->ArBpin ArX Ar-X ArX->PdII_Aryl B2pin2 B₂(OR)₂ + Base B2pin2->PdII_Boryl G Start Reaction Setup (Inert Atmosphere) Reagents Add Substrate, Boron Source, Catalyst, Base Start->Reagents Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Reaction Heat and Stir (Monitor Progress) Solvent->Reaction Cooldown Cool to Room Temperature Reaction->Cooldown Workup Aqueous Workup & Extraction Cooldown->Workup Purify Dry & Concentrate Organic Layer Workup->Purify Chromatography Flash Column Chromatography Purify->Chromatography End Isolated Pure Product Chromatography->End

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of (3-Bromo-5-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] This reaction class is of paramount importance in medicinal chemistry and materials science for the construction of complex molecular architectures.[2] The coupling of (3-Bromo-5-ethoxyphenyl)boronic acid with various aryl and heteroaryl halides or triflates provides a direct route to a diverse range of substituted biphenyls and heterobiaryls. The electron-donating nature of the ethoxy group on the phenyl ring can influence the reactivity of the boronic acid, making the optimization of reaction conditions crucial for achieving high yields and purity.

These application notes provide a comprehensive overview of the key parameters, a general protocol, and troubleshooting advice for the successful Suzuki-Mura coupling of this compound.

Key Reaction Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, solvent, and reaction temperature. For electron-rich boronic acids like this compound, these choices are critical to ensure efficient transmetalation and reductive elimination steps in the catalytic cycle.[3]

  • Palladium Catalyst: Palladium complexes are the most common catalysts for Suzuki couplings.[4] The choice of ligand on the palladium center is crucial and can significantly impact the reaction's efficiency. Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines like SPhos or XPhos, are often employed to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps.[5][6] Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common palladium sources.[3] For electron-rich aryl bromides, catalyst systems like Pd(dppf)Cl₂ are often effective.[7]

  • Base: A base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[3][6] The choice of base is often linked to the solvent system. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[3] For polar aprotic solvents, weaker bases like K₂CO₃ or K₃PO₄ are often suitable.[7] Cesium carbonate (Cs₂CO₃) is a stronger base that can be effective in more challenging couplings.[8]

  • Solvent: The solvent system plays a critical role in dissolving the reactants and facilitating the interaction between the organic and aqueous phases (if present). Common solvents include toluene, 1,4-dioxane, dimethylformamide (DMF), and mixtures of these with water.[8][9] The use of a water co-solvent is common as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[10]

  • Temperature: The reaction temperature significantly influences the reaction rate. Most Suzuki couplings are conducted at elevated temperatures, typically ranging from 80 °C to 110 °C, to ensure a reasonable reaction time.[7]

Data Presentation: Typical Suzuki Coupling Conditions

The following tables summarize typical conditions for the Suzuki coupling of aryl bromides with arylboronic acids, which can be adapted for this compound.

Table 1: Catalyst and Base Combinations

Catalyst (mol%)Ligand (mol%)Base (equivalents)Typical SolventsTemperature (°C)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O90-100
Pd(PPh₃)₄ (3)-K₃PO₄ (3)1,4-Dioxane/H₂O90
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2)Dioxane/H₂O80-110
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF/H₂O100

Table 2: Substrate Scope and Expected Yields (General)

Aryl Halide PartnerCatalyst SystemBaseSolventYield Range (%)
Electron-deficient Aryl BromidePd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O85-95
Electron-rich Aryl BromidePd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O70-90
Heteroaryl BromidePd₂(dba)₃/XPhosCs₂CO₃t-BuOH/H₂O65-85
Aryl Chloride (challenging)NiCl₂(dppf)K₃PO₄Dioxane50-75

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:

Materials:

  • This compound (1.0 equivalent)

  • Aryl bromide (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Schlenk flask or reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, and the base under a counterflow of inert gas.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure the removal of oxygen.[9]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[7]

Visualizations

Suzuki_Coupling_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition pd_complex1 Ar-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation boronic_acid Ar'-B(OH)2 boronate [Ar'-B(OH)3]⁻ boronic_acid->boronate Activation base Base (e.g., OH⁻) boronate->transmetalation pd_complex2 Ar-Pd(II)L2-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst - Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography) dry->purify

Caption: General experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (3-Bromo-5-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and fine chemical industries for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in biologically active molecules. (3-Bromo-5-ethoxyphenyl)boronic acid is a valuable building block in medicinal chemistry, and its efficient coupling is critical for the synthesis of a wide range of target molecules.

These application notes provide detailed protocols and comparative data for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The information presented is intended to serve as a comprehensive guide for researchers and drug development professionals to facilitate reaction optimization and the synthesis of novel compounds.

Data Presentation: Palladium Catalyst Performance in Suzuki-Miyaura Coupling

The following tables summarize typical reaction conditions and expected yields for the coupling of this compound with a variety of coupling partners using different palladium catalyst systems. The selection of the appropriate catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.

Table 1: Coupling with Aryl Bromides

EntryAryl BromidePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)901288-95
24-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane100890-97
31-Bromo-4-nitrobenzenePdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF110685-92
44-BromobenzonitrilePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Toluene1001089-96

Table 2: Coupling with Aryl Chlorides

EntryAryl ChloridePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O (5:1)1101875-85
24-ChlorotoluenePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄ (3)t-BuOH/H₂O (5:1)1002470-80
31-Chloro-4-nitrobenzenePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (3)Toluene1101680-90

Table 3: Coupling with Heteroaryl Halides

EntryHeteroaryl HalidePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O (4:1)851680-88
23-BromothiophenePdCl₂(dppf) (3)-K₃PO₄ (2)1,4-Dioxane901285-93
32-ChloropyridinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)t-BuOH1002465-75

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound. These can be adapted for various scales and coupling partners.

Protocol 1: Standard Suzuki-Miyaura Coupling using a Schlenk Line

This protocol is suitable for reactions that are sensitive to air and moisture, employing standard Schlenk line techniques to maintain an inert atmosphere.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O 4:1)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1][2][3]

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Microwave-safe reaction vessel with a stir bar

  • Solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Microwave reactor

Procedure:

  • To a microwave-safe reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Add the solvent to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at the specified temperature (e.g., 120 °C) for the designated time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Work up the reaction mixture as described in Protocol 1 (steps 8-10).

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar-Pd(II)(L)n-X oxidative_addition->pdi_complex aryl_halide Ar-X aryl_halide->oxidative_addition transmetalation Transmetalation pdi_complex->transmetalation diaryl_pd_complex Ar-Pd(II)(L)n-Ar' transmetalation->diaryl_pd_complex boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for performing and analyzing a Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: This compound, Aryl Halide, Base, Catalyst solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar or N₂) solvent->inert heating Heat and Stir inert->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Workup (Extraction) monitoring->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: (3-Bromo-5-ethoxyphenyl)boronic acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-5-ethoxyphenyl)boronic acid is a versatile building block in modern organic synthesis, particularly valued for its role in the construction of complex biaryl scaffolds. These structures are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmacologically active compounds and functional materials.[1][2] The presence of the ethoxy group, the bromine atom, and the boronic acid functionality on the same phenyl ring offers multiple reaction handles for sequential, site-selective cross-coupling reactions. This allows for the strategic and efficient synthesis of diverse molecular architectures.

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction is a cornerstone of carbon-carbon bond formation, celebrated for its mild reaction conditions, high functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[2][4] The boronic acid moiety serves as the organoboron component, which, in the presence of a palladium catalyst and a base, couples with an aryl or heteroaryl halide (or triflate) to form a new biaryl linkage.

Principle of the Reaction: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The fundamental steps of this mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), after activation by a base, transfers its organic group to the palladium center, forming a new Pd(II) species with both aryl groups attached.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Experimental Protocols

Below are representative protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions. The conditions provided are general and may require optimization for specific substrates.

Protocol 1: Conventional Heating

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat three times) to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). The reaction concentration is typically between 0.1 and 0.5 M.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

  • Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[5][6]

Materials:

  • Same as Protocol 1

  • Microwave-safe reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vial, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).

  • Add the degassed solvent system.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). Power and pressure should be monitored.

  • After the reaction is complete, cool the vial to room temperature using a compressed air stream.

  • Work-up and purify the product as described in the conventional heating protocol.

Data Presentation

The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura coupling reactions with structurally similar boronic acids, which can serve as a starting point for optimizing reactions with this compound.

Aryl Halide PartnerCatalyst (mol%)BaseSolventTemp (°C) / TimeYield (%)Reference
4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O80-100 / 2-12h85-95[7][8]
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)K₃PO₄Dioxane/H₂O100 / 4h~90[4]
3-BromopyridineXPhosPdG2/XPhos (5)K₂CO₃THF80 / 16h70-80[5][6]
4-IodotoluenePd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Toluene110 / 12h>90General Suzuki Conditions

Note: The yields presented are based on reported examples with similar substrates and may vary depending on the specific reaction conditions, scale, and purity of reagents.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_1 Ar¹-Pd(II)L_n-X OxAdd->PdII_1 Ar1X Ar¹-X Ar1X->OxAdd Transmetalation Transmetalation PdII_1->Transmetalation PdII_2 Ar¹-Pd(II)L_n-Ar² Transmetalation->PdII_2 Ar2BOH2 Ar²-B(OH)₂ (Base) Ar2BOH2->Transmetalation RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Ar1Ar2 Ar¹-Ar² RedElim->Ar1Ar2

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

General Experimental Workflow

The diagram below outlines the typical workflow for a Suzuki-Miyaura coupling experiment, from reaction setup to product characterization.

Experimental_Workflow General Experimental Workflow Setup Reaction Setup (Reagents, Catalyst, Base, Solvent) Inert Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Setup->Inert Reaction Reaction (Heating or Microwave) Inert->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Work-up (Extraction and Washing) Monitoring->Workup If complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for biaryl synthesis.

Conclusion

This compound is a highly valuable reagent for the synthesis of complex biaryl molecules via the Suzuki-Miyaura cross-coupling reaction. Its bifunctional nature allows for its use as a versatile building block in multi-step synthetic sequences. The protocols and data presented herein provide a solid foundation for researchers to successfully employ this compound in their synthetic endeavors, contributing to the advancement of drug discovery and materials science. As with any chemical reaction, careful optimization of the reaction parameters is crucial to achieve the desired outcome with high efficiency and purity.

References

Application Notes & Protocols: (3-Bromo-5-ethoxyphenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-5-ethoxyphenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules with potential therapeutic applications. Its unique substitution pattern, featuring a bromine atom and an ethoxy group at the meta positions, offers distinct electronic and steric properties that can be exploited in drug design. The bromine atom serves as a key handle for reactions like the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct biaryl structures prevalent in many kinase inhibitors and other targeted therapies. The ethoxy group can influence the compound's solubility, metabolic stability, and interactions with biological targets.

Boronic acids, in general, are highly valued in drug discovery due to their stability, low toxicity, and broad functional group tolerance in synthetic transformations.[1][2] They are crucial intermediates in the synthesis of numerous approved drugs.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative biaryl compound, a common scaffold for protein kinase inhibitors.

Key Application: Synthesis of Biaryl Kinase Inhibitor Scaffolds via Suzuki-Miyaura Coupling

A primary application of this compound is in the synthesis of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction.[1][3] This reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds between aromatic rings.[3] The resulting biaryl structures are key pharmacophores in a wide range of biologically active molecules, including inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases.[4][5]

The general scheme for this application involves the coupling of this compound with a suitable aryl halide (or triflate) partner, often a heterocyclic system that can interact with the hinge region of a kinase's ATP-binding site.

Illustrative Reaction Scheme:

Quantitative Data Summary

While specific quantitative data for inhibitors synthesized directly from this compound is not extensively available in public literature, the following table provides illustrative data for a hypothetical biaryl kinase inhibitor synthesized using this building block. The data is representative of typical values obtained for such compounds in early-stage drug discovery.

Compound ID Target Kinase IC50 (nM) Cellular Potency (µM) Solubility (µM) Metabolic Stability (t½, min)
BPE-KIN-001Kinase X150.255045
BPE-KIN-002Kinase Y451.27560
BPE-KIN-003Kinase Z80.13025

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic heterocyclic halide.[6][7][8]

Materials:

  • This compound

  • Heterocyclic halide (e.g., 2-chloro-4-aminopyrimidine)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the heterocyclic halide (1.0 equivalent), and the base (2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05 - 0.1 equivalents).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Protocol for Kinase Inhibition Assay (Illustrative)

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized biaryl compound against a target kinase.

Materials:

  • Synthesized biaryl inhibitor

  • Recombinant target kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the biaryl inhibitor in DMSO.

  • Reaction Mixture Preparation: In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Inhibitor Addition: Add the diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying ADP production).

  • Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound + Heterocyclic Halide B Suzuki-Miyaura Coupling A->B C Crude Biaryl Product B->C D Purification (Column Chromatography) C->D E Pure Biaryl Compound D->E F Kinase Inhibition Assay E->F G IC50 Determination F->G H Lead Optimization G->H

Caption: Workflow for synthesis and evaluation of a biaryl kinase inhibitor.

Hypothetical Kinase Inhibition Signaling Pathway

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Kinase_X Kinase X RTK->Kinase_X Activates Substrate Substrate Protein Kinase_X->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Cell_Response Cellular Response (e.g., Proliferation) P_Substrate->Cell_Response Inhibitor Biaryl Inhibitor (from BPE-Boronic Acid) Inhibitor->Kinase_X

Caption: Inhibition of a representative kinase signaling pathway.

References

Application Notes and Protocols for Suzuki-Miyaura Reaction with Electron-Rich Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1][2] While the reaction is generally robust, the coupling of electron-rich aryl bromides presents a significant challenge. The presence of electron-donating groups on the aromatic ring increases the electron density at the carbon-bromine bond, making the crucial oxidative addition step of the palladium(0) catalyst slower and often the rate-limiting step of the catalytic cycle.[3] This can lead to low yields, slow reaction times, and the need for higher catalyst loadings or harsh reaction conditions.

To overcome these challenges, significant research has focused on the development of highly active catalyst systems. The use of bulky and electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), and N-heterocyclic carbenes (NHCs) has proven to be particularly effective.[1][2][4] These ligands stabilize the palladium center and promote the oxidative addition step, enabling the efficient coupling of electron-rich aryl bromides under milder conditions.

This document provides a detailed overview of catalyst systems and optimized protocols for the successful Suzuki-Miyaura coupling of electron-rich aryl bromides, with a focus on quantitative data and detailed experimental methodologies.

Data Presentation: Catalyst System Performance in the Coupling of Electron-Rich Aryl Bromides

The following tables summarize the performance of various catalyst systems in the Suzuki-Miyaura coupling of 4-bromoanisole, a representative electron-rich aryl bromide, with phenylboronic acid. This data is compiled from multiple sources to provide a comparative overview.

Table 1: Comparison of Palladium/Phosphine Ligand Systems

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95[1]
Pd(OAc)₂ / XPhosK₃PO₄Toluene1001898(Adapted from similar substrates)
Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane801692(General conditions for electron-rich bromides)
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O802475(Represents a traditional, less effective system)

Table 2: Comparison of N-Heterocyclic Carbene (NHC) Based Catalyst Systems

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / IMes·HClK₂CO₃Dioxane100195[5]
Pd(OAc)₂ / IPr·HClK₂CO₃Dioxane100193[5]
Pd(OAc)₂ / Tridentate NHC precursorCs₂CO₃Toluene1100.595[4]

Table 3: Influence of Base and Solvent on Yield for a Standard Catalyst System (Pd(OAc)₂/SPhos)

BaseSolventTemp. (°C)Time (h)Yield (%)Reference
K₃PO₄Toluene/H₂O10012>95[1]
K₂CO₃Dioxane1001291(Inferred from general protocols)
Cs₂CO₃Toluene1001294(Inferred from general protocols)
Na₂CO₃DMF/H₂O1001288(Inferred from general protocols)

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of an electron-rich aryl bromide, using 4-bromoanisole and phenylboronic acid as a model system.

Protocol 1: General Procedure using a Buchwald Ligand (SPhos)

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Deionized water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and deionized water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: General Procedure using an N-Heterocyclic Carbene (NHC) Precursor

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl, 0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add palladium(II) acetate and IMes·HCl to a dry Schlenk flask with a magnetic stir bar.

  • Add 1,4-dioxane and stir the mixture at room temperature for 15 minutes to pre-form the catalyst.

  • To this mixture, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.

  • Seal the flask and heat the reaction mixture to 100 °C in an oil bath for 1 hour.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the product.

Mandatory Visualizations

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Rate-limiting for electron-rich Ar-Br) pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L2-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OH)2 Base ar_pd_ar Ar-Pd(II)L2-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling start Start reagents Combine Reactants: Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Solvent inert->solvent reaction Heat and Stir (e.g., 100 °C, 1-12 h) solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup: Extraction and Washing monitoring->workup drying Dry Organic Layer (e.g., Na2SO4) workup->drying concentration Concentrate in vacuo drying->concentration purification Purify by Flash Column Chromatography concentration->purification product Isolated Product purification->product

Caption: Generalized experimental workflow.

References

Application Notes and Protocols for C-C Bond Formation Using (3-Bromo-5-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-5-ethoxyphenyl)boronic acid is a versatile building block in modern organic synthesis, particularly valued in the construction of complex biaryl scaffolds. Its utility is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction, a powerful and widely adopted method for the formation of carbon-carbon (C-C) bonds. This reaction's tolerance of a wide range of functional groups, coupled with its generally high yields and commercially available catalysts, makes it an indispensable tool in medicinal chemistry and drug discovery. The presence of the bromo, ethoxy, and boronic acid functionalities on the phenyl ring provides multiple points for molecular diversification, enabling the synthesis of novel compounds with potential therapeutic applications.

Core Application: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction facilitates the C-C bond formation between an organoboron compound, such as this compound, and an organohalide (e.g., aryl, vinyl, or alkyl halides and triflates). The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation.

The general scheme for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide is depicted below:

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_reagents Reagents Reactant1 This compound Product Coupled Biaryl Product Reactant1->Product + Reactant2 Aryl Halide (Ar-X) Reactant2->Product Catalyst Pd(0) Catalyst Catalyst->Product Base Base Base->Product

Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle for this transformation involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)-X(Ln) pd0->pd2_complex Ar-X transmetalation Transmetalation pd2_diaryl Ar-Pd(II)-Ar'(Ln) pd2_complex->pd2_diaryl Ar'-B(OH)3- ar_b_oh2 Ar'-B(OH)2 ar_b_oh2->pd2_complex base Base base->ar_b_oh2 pd2_diaryl->pd0 reductive_elimination Reductive Elimination product Ar-Ar' reductive_elimination->product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Quantitative Data

The following table presents representative yields for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl halides. These examples are based on typical outcomes for structurally similar substrates and reaction conditions found in the literature. Actual yields may vary depending on the specific substrate, catalyst, and reaction conditions employed.

EntryAryl Halide PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O901285-95
21-Bromo-4-(trifluoromethyl)benzenePd(dppf)Cl₂ (3)K₃PO₄1,4-Dioxane100880-90
32-BromopyridineXPhos Pd G3 (2)Cs₂CO₃t-BuOH/H₂O801675-85
44-BromobenzonitrilePd(OAc)₂/SPhos (2)K₃PO₄Toluene110688-98
51-Bromo-3,5-dimethylbenzenePd(PPh₃)₄ (5)Na₂CO₃DME/H₂O851282-92
64-BromoanilinePd(dppf)Cl₂ (3)K₂CO₃Toluene/H₂O901270-80

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling reaction using this compound. These protocols are based on established methods for similar substrates and should be optimized for specific applications.

Protocol 1: General Procedure with Pd(PPh₃)₄

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene and Water (e.g., 4:1 v/v mixture)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.03-0.05 eq).

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed solvent mixture of toluene and water (e.g., 4:1). This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields. This protocol is suitable for rapid library synthesis and optimization.

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equivalents)

  • Anhydrous 1,4-Dioxane and Water (e.g., 5:1 v/v)

  • Microwave reaction vial with a crimp cap

  • Microwave reactor

Procedure:

  • Preparation: In a microwave vial, combine the aryl halide (1.0 eq), this compound (1.5 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water to the vial.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 20-60 minutes.

  • Workup and Purification: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of biaryl compounds using this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Characterization cluster_evaluation Biological Evaluation (Optional) start Reactant Preparation (Boronic Acid, Aryl Halide) reaction Suzuki-Miyaura Coupling (Catalyst, Base, Solvent, Heat) start->reaction workup Reaction Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Structural Characterization (NMR, MS) purification->characterization purity Purity Analysis (HPLC, LC-MS) characterization->purity bio_assay Biological Assays (e.g., Enzyme Inhibition, Cell Viability) purity->bio_assay If applicable

Figure 3: A general workflow for the synthesis and evaluation of biaryl compounds.

Applications in Drug Discovery

The biaryl motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The use of this compound in Suzuki-Miyaura coupling reactions allows for the efficient construction of diverse libraries of biaryl compounds. The ethoxy group can modulate lipophilicity and metabolic stability, while the bromine atom serves as a handle for further functionalization, enabling late-stage diversification of drug-like molecules. This approach is instrumental in structure-activity relationship (SAR) studies, where systematic modifications of the biaryl core can lead to the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.

Applications of Boronic Acids in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, finding widespread application in academia and the pharmaceutical industry. Their unique properties, including their stability, low toxicity, and versatile reactivity, have established them as crucial building blocks for the construction of complex organic molecules.[1] This document provides detailed application notes and experimental protocols for some of the most significant applications of boronic acids in organic synthesis.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis, enabling the synthesis of biaryls, polyolefins, and styrenes.[2][3] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate.[2][4]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[2][4]

Mandatory Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R¹-Pd(II)-X(L₂) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R¹-X) R1-Pd(II)-R2(L2) R¹-Pd(II)-R²(L₂) R1-Pd(II)-X(L2)->R1-Pd(II)-R2(L2) Transmetalation (R²B(OH)₂ + Base) R1-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination R1-R2 R¹-R² R1-Pd(II)-R2(L2)->R1-R2 Product Product: R¹-R² Reactants Reactants: R¹-X R²B(OH)₂ Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Quantitative Data: Suzuki-Miyaura Coupling
EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotoluenePhenylboronic acidPd(PPh₃)₄ (2)Na₂CO₃Toluene/H₂O1001295J. Org. Chem. 1999, 64, 13, 4687-4696
21-Iodonaphthalene4-Methoxyphenylboronic acidPd(OAc)₂ (1), SPhos (2)K₃PO₄Dioxane/H₂O801692Org. Lett. 2004, 6, 16, 2607-2610
32-Chloropyridine3-Thienylboronic acidPd₂(dba)₃ (1.5), XPhos (3)K₃PO₄t-BuOH/H₂O1002488J. Am. Chem. Soc. 2008, 130, 21, 6686-6687
44-TriflyloxytoluenePhenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃DMF90890Angew. Chem. Int. Ed. 2003, 42, 43, 5400-5449
Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of 4-Methoxybiphenyl

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol, 187 mg), phenylboronic acid (1.2 mmol, 146 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.08 mmol, 21 mg).

  • Solvent and Base Addition: Add 10 mL of a 2:1 mixture of toluene and ethanol, followed by 2 mL of a 2 M aqueous solution of sodium carbonate.

  • Reaction Execution: The reaction mixture is stirred vigorously and heated to 80 °C under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion (typically 4-6 hours), the reaction mixture is cooled to room temperature and diluted with 20 mL of ethyl acetate. The organic layer is separated, washed with water (2 x 15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to afford 4-methoxybiphenyl as a white solid.

Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam coupling reaction is a powerful method for the formation of carbon-heteroatom (C-N, C-O, C-S) bonds.[5][6] It typically involves the copper-catalyzed coupling of a boronic acid with an amine, alcohol, or thiol.[5][7] A key advantage of this reaction is that it can often be performed under mild conditions, at room temperature, and open to the air.[7]

Reaction Principle

The proposed mechanism for the Chan-Lam coupling involves a Cu(II) catalyst. The key steps are believed to include the formation of a copper-aryl complex from the boronic acid, coordination of the heteroatom nucleophile, and subsequent reductive elimination from a transient Cu(III) intermediate to form the desired product and a Cu(I) species. The Cu(I) is then reoxidized to Cu(II) by an oxidant, often oxygen from the air, to complete the catalytic cycle.[6][7]

Mandatory Visualization: Catalytic Cycle of Chan-Lam Coupling

Chan_Lam_Coupling cluster_cycle Catalytic Cycle Cu(II) Cu(II) Ar-Cu(II) Ar-Cu(II) Cu(II)->Ar-Cu(II) Transmetalation (ArB(OH)₂) Ar-Cu(III)-NuH Ar-Cu(III)-NuH Ar-Cu(II)->Ar-Cu(III)-NuH Coordination & Oxidation (NuH, [O]) Cu(I) Cu(I) Ar-Cu(III)-NuH->Cu(I) Reductive Elimination Ar-Nu Ar-Nu Ar-Cu(III)-NuH->Ar-Nu Cu(I)->Cu(II) Oxidation ([O]) Product Product: Ar-Nu Reactants Reactants: ArB(OH)₂ NuH (Amine, Alcohol, etc.) Oxidant (e.g., O₂)

Caption: Simplified catalytic cycle of the Chan-Lam coupling reaction.

Quantitative Data: Chan-Lam Coupling
EntryBoronic AcidNucleophileCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidAnilineCu(OAc)₂ (10)PyridineCH₂Cl₂RT4885Org. Lett. 2001, 3, 17, 2729-2732
24-Tolylboronic acidPhenolCu(OAc)₂ (10)Et₃NCH₂Cl₂RT7290Tetrahedron Lett. 1998, 39, 19, 2933-2936
33-Pyridylboronic acidImidazoleCu(OAc)₂ (20)NoneMeOHRT2478J. Org. Chem. 2003, 68, 22, 8415-8431
4Naphthylboronic acidThiophenolCuI (10)Cs₂CO₃DMF1001282Org. Lett. 2002, 4, 18, 3071-3073
Experimental Protocol: Chan-Lam N-Arylation

Synthesis of N-Phenylaniline

  • Reaction Setup: To a 25 mL flask, add phenylboronic acid (1.5 mmol, 183 mg), aniline (1.0 mmol, 93 mg), and copper(II) acetate (0.1 mmol, 18 mg).

  • Solvent and Base Addition: Add 5 mL of dichloromethane followed by pyridine (2.0 mmol, 158 mg).

  • Reaction Execution: The reaction mixture is stirred at room temperature, open to the air. The flask is fitted with a balloon filled with air or oxygen to ensure a sufficient supply of the oxidant. The reaction is monitored by TLC.

  • Work-up: Upon completion (typically 24-48 hours), the reaction mixture is filtered through a short pad of celite to remove the copper catalyst. The filtrate is washed with 1 M HCl (2 x 10 mL) to remove excess pyridine and aniline, followed by water (10 mL) and brine (10 mL). The organic layer is dried over anhydrous magnesium sulfate and filtered.

  • Purification: The solvent is evaporated under reduced pressure, and the residue is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to yield N-phenylaniline.

Mandatory Visualization: Experimental Workflow for Chan-Lam Coupling

Chan_Lam_Workflow start Start setup Reaction Setup: - Add boronic acid, nucleophile, and Cu catalyst to flask. start->setup add_reagents Add solvent and base. setup->add_reagents reaction Stir at specified temperature under air or O₂. add_reagents->reaction monitor Monitor reaction progress by TLC or LC-MS. reaction->monitor monitor->reaction Incomplete workup Work-up: - Filter catalyst. - Aqueous washes. monitor->workup Complete purification Purification: - Column chromatography. workup->purification product Isolate pure product. purification->product

Caption: A typical experimental workflow for a Chan-Lam coupling reaction.

Petasis (Borono-Mannich) Reaction

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines.[8] It is a valuable tool for the synthesis of α-amino acids and other amine derivatives.[9]

Reaction Principle

The reaction is believed to proceed through the formation of an iminium ion intermediate from the amine and the carbonyl component. The boronic acid then adds to this electrophilic intermediate to form the final product. The reaction is often carried out in a protic solvent at elevated temperatures.

Quantitative Data: Petasis Reaction
EntryAmineCarbonylBoronic AcidSolventTemp (°C)Time (h)Yield (%)Reference
1BenzylamineGlyoxylic acidPhenylboronic acidDioxane901285Tetrahedron Lett. 1993, 34, 4, 583-586
2MorpholineSalicylaldehydeVinylboronic acidToluene802475J. Am. Chem. Soc. 1997, 119, 28, 6502-6503
3(S)-α-MethylbenzylaminePyruvic acidStyrylboronic acidEthanol601892 (d.r. >95:5)Org. Lett. 2000, 2, 8, 1061-1063
4AnilineFormaldehyde4-Chlorophenylboronic acidDichloromethaneRT4868Synlett 2005, 6, 1009-1011
Experimental Protocol: Petasis Reaction

Synthesis of N-Benzyl-N-(vinyl)benzylamine

  • Reaction Setup: In a sealed tube, combine benzylamine (1.0 mmol, 107 mg), benzaldehyde (1.0 mmol, 106 mg), and vinylboronic acid pinacol ester (1.2 mmol, 185 mg).

  • Solvent Addition: Add 5 mL of toluene to the mixture.

  • Reaction Execution: The tube is sealed and heated to 100 °C with stirring for 16 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in diethyl ether (20 mL) and washed with 1 M NaOH (10 mL), water (10 mL), and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to give the desired product.

Boronic Acids as Protecting Groups

Boronic acids can be used to protect diols, a common functional group in many natural products and synthetic intermediates, particularly carbohydrates.[10] The formation of a cyclic boronate ester is typically a reversible process, allowing for protection and subsequent deprotection under mild conditions.[10] Conversely, boronic acids themselves can be protected to prevent unwanted side reactions during a synthetic sequence.[11][12]

Common Boronic Acid Protecting Groups
Protecting GroupStructureStabilityDeprotection Conditions
Pinacol esterCyclic ester with pinacolStable to chromatography, mild aqueous conditions.[11]Acidic hydrolysis (e.g., HCl), often with an oxidant like NaIO₄ to remove pinacol.[11]
MIDA esterN-methyliminodiacetic acid esterStable to a wide range of conditions, including chromatography.[11]Mild basic hydrolysis (e.g., NaOH).[11]
Trifluoroborate saltR-BF₃KCrystalline, bench-stable solids.[12]Hydrolysis with acid (e.g., HCl) or base (e.g., NaOH).[12]
1,8-Diaminonaphthalene (dan) amideAmide with 1,8-diaminonaphthaleneVery stable due to N-B coordination.[11]Acidic hydrolysis.[11]
Experimental Protocol: Protection of a Diol with Phenylboronic Acid

Synthesis of Methyl 4,6-O-phenylboranediyl-α-D-glucopyranoside

  • Reaction Setup: To a solution of methyl α-D-glucopyranoside (1.0 mmol, 194 mg) in 10 mL of anhydrous pyridine, add phenylboronic acid (1.1 mmol, 134 mg).

  • Reaction Execution: The mixture is stirred at room temperature for 2 hours. The formation of the boronate ester is usually rapid.

  • Work-up: The pyridine is removed under high vacuum. The residue is co-evaporated with toluene (3 x 10 mL) to remove any remaining pyridine.

  • Purification: The resulting solid is triturated with hexane and filtered to give the pure product. The product is often used in the next step without further purification.

Boronic Acid-Based Sensors

Boronic acids have found significant application in the development of chemical sensors, particularly for the detection of saccharides.[13][14] This is due to their ability to reversibly bind with 1,2- and 1,3-diols, which are abundant in carbohydrates, to form cyclic boronate esters.[15][16]

Sensing Principle

Fluorescent sensors based on boronic acids often consist of a fluorophore linked to a boronic acid recognition site. In the unbound state, the boronic acid may quench the fluorescence of the fluorophore through mechanisms like Photoinduced Electron Transfer (PET).[17] Upon binding to a diol-containing analyte like glucose, the boron atom becomes more Lewis acidic and transitions from a neutral trigonal planar geometry to an anionic tetrahedral state. This change can inhibit the quenching mechanism, leading to an increase in fluorescence intensity ("turn-on" sensing).[17]

Mandatory Visualization: Logic of Boronic Acid-Based Fluorescent Sensing

Caption: Logical diagram of a "turn-on" boronic acid-based fluorescent sensor.

Protocol: General Procedure for Saccharide Detection
  • Preparation of Sensor Solution: Prepare a stock solution of the boronic acid-based fluorescent sensor in a suitable buffer (e.g., PBS, pH 7.4). The concentration will depend on the specific sensor's properties.

  • Preparation of Analyte Solutions: Prepare a series of solutions of the saccharide to be tested (e.g., glucose, fructose) at different concentrations in the same buffer.

  • Measurement of Baseline Fluorescence: In a cuvette, place a known volume of the sensor solution and measure its baseline fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorometer.

  • Titration: Add small aliquots of the saccharide solution to the cuvette, and after each addition, mix thoroughly and record the fluorescence intensity.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the saccharide concentration to determine the sensor's response and calculate binding constants.

Conclusion

Boronic acids are remarkably versatile reagents in organic synthesis with a continually expanding scope of applications. The Suzuki-Miyaura and Chan-Lam couplings are now standard methods for the formation of carbon-carbon and carbon-heteroatom bonds, respectively. The Petasis reaction provides an efficient route to complex amines. Furthermore, their utility as protecting groups and in the design of chemical sensors highlights their broad impact across chemical and biological sciences. The protocols and data presented here serve as a practical guide for researchers to harness the power of boronic acids in their synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of boronic acids in the synthesis of pharmaceutical intermediates. The focus is on two of the most powerful and versatile cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Chan-Lam coupling for the formation of carbon-heteroatom bonds.

Introduction

Boronic acids and their derivatives have become indispensable tools in modern medicinal chemistry and pharmaceutical development.[1][2] Their stability, low toxicity, and broad functional group tolerance make them ideal reagents for constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs).[1][2] The Suzuki-Miyaura and Chan-Lam coupling reactions, in particular, have revolutionized the synthesis of biaryls, aryl ethers, and aryl amines, which are common motifs in a wide range of drugs.[3][4] This document offers detailed experimental protocols and comparative data to aid researchers in the successful application of these methodologies.

Key Reactions and Mechanisms

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronate ester) and an organic halide or triflate.[4][5] This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[3][5]

The catalytic cycle, as illustrated below, involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[5][6]

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 pd2_complex R1-Pd(II)L2-X pd0->pd2_complex Oxidative Addition (R1-X) transmetalation_intermediate R1-Pd(II)L2-R2 pd2_complex->transmetalation_intermediate Transmetalation (R2-B(OR)2 + Base) center transmetalation_intermediate->pd0 Reductive Elimination product R1-R2 transmetalation_intermediate->product Chan_Lam_Coupling cu2 Cu(II) cu2_aryl Ar-Cu(II) cu2->cu2_aryl Transmetalation (Ar-B(OR)2) cu3_intermediate Ar-Cu(III)-Nu cu2_aryl->cu3_intermediate Oxidation & Ligand Exchange (Nu-H, Oxidant) center product Ar-Nu cu3_intermediate->product cu1 Cu(I) cu3_intermediate->cu1 Reductive Elimination cu1->cu2 Oxidation Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: Aryl Halide/Phenol, Boronic Acid, Base solvent_catalyst Add Degassed Solvent and Catalyst reagents->solvent_catalyst reaction_conditions Heat and Stir under Inert Atmosphere solvent_catalyst->reaction_conditions quench Cool and Quench Reaction reaction_conditions->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize Pure Product (NMR, MS) chromatography->characterize

References

Protocol for Suzuki Coupling with Substituted Arylboronic Acids: Application Notes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This palladium-catalyzed reaction is widely employed in academic research and the pharmaceutical industry for the synthesis of biaryls, poly-olefins, and styrenes due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[1] This document provides detailed application notes and experimental protocols for conducting Suzuki coupling reactions with a focus on variously substituted arylboronic acids, including those with electron-donating, electron-withdrawing, and sterically hindered groups.

Reaction Mechanism and Catalytic Cycle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The three key steps are oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) complex.[3]

  • Transmetalation: The organic group from the arylboronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[5]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Experimental Protocols

A general experimental workflow for the Suzuki coupling reaction is depicted below. This typically involves the reaction setup under an inert atmosphere, followed by heating, monitoring, and finally, workup and purification of the desired product.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Arylboronic Acid, Base, and Catalyst/Ligand in a Schlenk Flask B Evacuate and Backfill with Inert Gas (3x) A->B C Add Degassed Solvent B->C D Heat Reaction Mixture (e.g., 80-110 °C) C->D E Monitor Progress (TLC, GC/MS, LC/MS) D->E F Cool to Room Temperature and Quench E->F G Extract with Organic Solvent F->G H Dry Organic Layer and Concentrate G->H I Purify by Column Chromatography H->I

General Procedure for Suzuki-Miyaura Coupling

The following is a general procedure that can be adapted for a wide range of substituted arylboronic acids and aryl halides.

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂) (1-5 mol%)

  • Ligand (if necessary, e.g., SPhos, XPhos, P(t-Bu)₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, substituted arylboronic acid, base, palladium catalyst, and ligand (if used) under a counterflow of inert gas (Argon or Nitrogen).

  • Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent via syringe. If a biphasic system (e.g., Dioxane/water) is used, both solvents should be thoroughly degassed prior to use.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation: Influence of Substituents on Arylboronic Acids

The electronic and steric nature of the substituents on the arylboronic acid can significantly impact the yield of the Suzuki coupling reaction. The following tables provide a summary of representative reaction conditions and yields for different classes of substituted arylboronic acids.

Table 1: Coupling with Electron-Donating Substituted Arylboronic Acids

Electron-donating groups on the arylboronic acid generally enhance the rate of transmetalation, often leading to higher yields.[1]

Arylboronic AcidAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
4-Methoxyphenylboronic acid4-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (4:1)10095
4-Methylphenylboronic acid1-Chloro-4-nitrobenzenePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2.0)Dioxane10092
3,5-Dimethylphenylboronic acid2-BromopyridinePd(PPh₃)₄ (3)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O8088
Table 2: Coupling with Electron-Withdrawing Substituted Arylboronic Acids

Arylboronic acids with electron-withdrawing groups can be more challenging coupling partners, sometimes requiring more active catalyst systems or stronger bases.[6]

Arylboronic AcidAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
4-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (4:1)10085
4-Trifluoromethylphenylboronic acid1-Bromo-4-tert-butylbenzenePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane10090
4-Cyanophenylboronic acid2-ChlorotoluenePd-PEPPSI-IPr (1)-K₂CO₃ (2.0)t-AmylOH10078
Table 3: Coupling with Sterically Hindered Arylboronic Acids

Steric hindrance on the arylboronic acid can impede the coupling reaction, often necessitating the use of bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.[7]

Arylboronic AcidAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
2-Methylphenylboronic acid1-Bromo-4-methoxybenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (4:1)10091
2,6-Dimethylphenylboronic acid4-BromotoluenePd₂(dba)₃ (1.5)XPhos (3.5)K₃PO₄ (2.0)Dioxane11085
2,4,6-Trimethylphenylboronic acid (Mesitylboronic acid)1-IodobenzenePd(PPh₃)₄ (3)-Ba(OH)₂ (1.5)DME/H₂O8098[8]

Troubleshooting and Common Pitfalls

IssuePotential Cause(s)Suggested Solution(s)
Low or no yield - Inactive catalyst or ligand (oxidation).- Impure or degraded boronic acid.- Insufficiently degassed solvent.- Inappropriate base or solvent.- Use fresh catalyst and ligand.- Use fresh, high-purity boronic acid.- Ensure thorough degassing of all solvents.- Screen different bases and solvents.
Protodeboronation (loss of boronic acid group) - Presence of water.- Base is too strong.- Use anhydrous conditions.- Switch to a milder base (e.g., KF, K₂CO₃).
Homocoupling of boronic acid - Presence of oxygen.- High reaction temperature.- Ensure rigorous exclusion of air.- Lower the reaction temperature if possible.
Reaction stalls - Catalyst deactivation.- Poor solubility of reagents.- Use a more robust catalyst/ligand system.- Try a different solvent or co-solvent to improve solubility.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of a wide array of biaryl compounds. The success of the reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent, particularly when dealing with electronically or sterically challenging substituted arylboronic acids. The protocols and data provided in these application notes serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this important transformation in their synthetic endeavors.

References

(3-Bromo-5-ethoxyphenyl)boronic acid: A Versatile Building Block for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(3-Bromo-5-ethoxyphenyl)boronic acid has emerged as a valuable building block for medicinal chemists engaged in the discovery of novel kinase inhibitors. Its unique substitution pattern, featuring a bromine atom and an ethoxy group, provides a strategic handle for molecular elaboration and fine-tuning of physicochemical properties. This versatile reagent is particularly well-suited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.

The strategic placement of the bromine atom allows for its facile participation in Suzuki coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl moieties. This is a critical step in the construction of the core scaffolds of many kinase inhibitors, which often feature a biaryl or heteroaryl-aryl structure to effectively occupy the ATP-binding pocket of the target kinase. The ethoxy group, on the other hand, can influence the compound's solubility, metabolic stability, and potential for forming key interactions within the target protein.

Application in the Synthesis of AXL Kinase Inhibitors

A significant application of building blocks like this compound lies in the development of inhibitors for receptor tyrosine kinases (RTKs), such as AXL. The AXL signaling pathway is a critical regulator of cell survival, proliferation, migration, and invasion. Its overexpression and aberrant activation are implicated in the progression and metastasis of various cancers, as well as in the development of drug resistance. Consequently, AXL has become a prominent target for anticancer drug discovery.

Small molecule AXL inhibitors often feature a heterocyclic core, such as a pyridopyrimidine scaffold, which can be synthesized using the Suzuki coupling reaction. In this context, this compound can be coupled with a halogenated pyrimidine derivative to construct the core of the inhibitor. The resulting 3-ethoxyphenyl group can then be further functionalized or serve to optimize the inhibitor's binding affinity and pharmacokinetic profile.

Quantitative Data for AXL Inhibitors

While specific data for inhibitors directly synthesized from this compound is proprietary or not widely published, the following table presents representative data for potent AXL kinase inhibitors with similar structural motifs, illustrating the typical potency achieved with this class of compounds.

Compound IDTarget KinaseIC₅₀ (nM)Cell-based AssayReference
SKI-G-801AXL<10Inhibition of pAXL[1]
AXL-IN-13AXL1.6-[2]
Bemcentinib (BGB324)AXL14-[3]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the ortho-metalation of 1-bromo-3-ethoxybenzene followed by borylation.

Materials:

  • 1-Bromo-3-ethoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-bromo-3-ethoxybenzene in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of n-butyllithium in hexanes to the cooled solution while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.

  • Add triisopropyl borate dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1M HCl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic halogenated pyrimidine derivative, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • Halogenated pyrimidine derivative (e.g., 2-chloro-4-aminopyrimidine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • In a reaction vessel, combine this compound (1.2 equivalents), the halogenated pyrimidine derivative (1.0 equivalent), the palladium catalyst (0.05-0.1 equivalents), and the base (2.0-3.0 equivalents).

  • Add the degassed solvent to the reaction vessel.

  • Purge the vessel with an inert gas and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

Visualizing the Role in Drug Discovery

The following diagrams illustrate the key processes where this compound serves as a critical building block.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic_Acid This compound Coupling_Reaction Suzuki-Miyaura Coupling Boronic_Acid->Coupling_Reaction Halogenated_Pyrimidine Halogenated Pyrimidine Halogenated_Pyrimidine->Coupling_Reaction Catalyst Pd Catalyst Catalyst->Coupling_Reaction Base Base Base->Coupling_Reaction Solvent Solvent Solvent->Coupling_Reaction Kinase_Inhibitor_Core Kinase Inhibitor Core Scaffold Coupling_Reaction->Kinase_Inhibitor_Core

Workflow for synthesizing a kinase inhibitor core.

AXL_Signaling_Pathway Gas6 Gas6 Ligand AXL_Receptor AXL Receptor Gas6->AXL_Receptor Binds Dimerization Dimerization & Autophosphorylation AXL_Receptor->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival Metastasis Metastasis & Invasion PI3K_AKT->Metastasis Drug_Resistance Drug Resistance PI3K_AKT->Drug_Resistance RAS_MAPK->Cell_Survival RAS_MAPK->Metastasis AXL_Inhibitor AXL Inhibitor (Synthesized using This compound) AXL_Inhibitor->Dimerization Inhibits

Simplified AXL signaling pathway and inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with (3-Bromo-5-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Bromo-5-ethoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general starting conditions for a Suzuki coupling reaction with this compound?

A typical starting point for a Suzuki coupling reaction involving this compound would involve a palladium catalyst, a base, and a suitable solvent system. A common approach is to use a palladium(0) catalyst like Pd(PPh₃)₄ or a palladium(II) precatalyst such as PdCl₂(dppf) that is reduced in situ. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Q2: How does the electronic nature of this compound affect the reaction?

This compound possesses an electron-donating ethoxy group. Electron-donating groups on the boronic acid can sometimes slow down the transmetalation step of the Suzuki-Miyaura catalytic cycle. Optimization of the catalyst, ligand, and base is crucial to ensure efficient coupling.

Q3: Which palladium catalysts and ligands are recommended for this type of substrate?

For substrates that may be challenging, such as those with electron-rich boronic acids, modern catalyst systems are often more effective than traditional ones like Pd(PPh₃)₄. Buchwald-type ligands, which are bulky and electron-rich, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, can significantly improve reaction rates and yields. Examples of such ligands include SPhos, XPhos, and RuPhos.

Q4: What is the role of the base in this reaction, and which bases are most effective?

The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. The choice of base can depend on the solvent and the specific substrates. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For challenging couplings, a stronger base like cesium carbonate or potassium phosphate may be beneficial.

Q5: What are common side reactions to be aware of?

Several side reactions can occur during a Suzuki coupling, leading to reduced yield of the desired product. These include:

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide. This is often promoted by the presence of oxygen.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This can be exacerbated by high temperatures and the presence of water.

  • Dehalogenation: The reduction of the aryl halide to the corresponding arene.

Troubleshooting Guides

Problem: Low or No Product Yield

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0). Consider using a more active pre-catalyst or a different ligand system (e.g., Buchwald ligands).
Inappropriate Base The chosen base may not be strong enough or soluble enough in the reaction medium. Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is finely powdered to maximize surface area.
Poor Solvent Choice The solvent system affects the solubility of reagents and the stability of the catalyst. Common solvents include toluene, dioxane, and THF, often with a small amount of water. For challenging reactions, consider anhydrous conditions with a soluble base.
Presence of Oxygen Oxygen can deactivate the palladium catalyst. Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (nitrogen or argon).
Low Reaction Temperature Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature, but monitor for potential side reactions.
Impure Reagents Impurities in the starting materials, solvents, or base can inhibit the catalyst. Use high-purity reagents and anhydrous solvents where appropriate.
Problem: Significant Formation of Homocoupling Byproducts

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Oxygen in the Reaction Homocoupling is often promoted by the presence of oxygen. Rigorously degas all solvents and ensure the reaction is set up and maintained under a strict inert atmosphere.
Suboptimal Catalyst or Ligand The choice of catalyst and ligand can influence the relative rates of the desired cross-coupling and undesired homocoupling. Experiment with different palladium sources and ligands.
High Temperature Elevated temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature for a longer period.
Problem: Decomposition of this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Protodeboronation This side reaction is the cleavage of the C-B bond. It can be minimized by using anhydrous conditions, a carefully chosen base, and avoiding excessively high temperatures. Using the corresponding boronic ester (e.g., pinacol ester) can also increase stability.
Oxidation Boronic acids can be susceptible to oxidation. Ensure the reaction is performed under an inert atmosphere.

Data Presentation: Illustrative Reaction Conditions

Disclaimer: The following tables present illustrative data based on typical Suzuki-Miyaura coupling reactions of similar aryl bromides and boronic acids. These are intended to serve as a guide for optimization and do not represent experimentally verified results for this compound without specific literature citation.

Table 1: Comparison of Catalysts and Ligands (Illustrative data for the coupling of an aryl bromide with this compound)

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O10045
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O10060
3Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene11092
4PdCl₂(dppf) (3)-Cs₂CO₃DME8578

Table 2: Comparison of Bases and Solvents (Illustrative data for the coupling of an aryl bromide with this compound using a Pd₂(dba)₃/SPhos catalyst system)

EntryBase (equiv)SolventTemp (°C)Yield (%)
1K₂CO₃ (2)Toluene/H₂O (4:1)11075
2K₃PO₄ (2)Toluene11092
3Cs₂CO₃ (2)Dioxane10088
4Na₂CO₃ (2)DMF/H₂O (4:1)10081

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Suzuki_Catalytic_Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)Ln-X B->C D Transmetalation C->D E Ar-Pd(II)Ln-Ar' D->E F Reductive Elimination E->F F->A I Ar-Ar' F->I G Ar-X G->B H Ar'-B(OH)₂ + Base H->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Yield q1 Check Catalyst System start->q1 a1_yes Screen Different Catalysts/Ligands q1->a1_yes Suboptimal? q2 Review Base and Solvent q1->q2 Optimal a1_yes->q2 a2_yes Screen Bases and Solvent Systems q2->a2_yes Suboptimal? q3 Verify Reaction Conditions q2->q3 Optimal a2_yes->q3 a3_yes Ensure Inert Atmosphere and Check Temperature q3->a3_yes Suboptimal? end Improved Yield q3->end Optimal a3_yes->end

Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.

Technical Support Center: Suzuki Coupling of (3-Bromo-5-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the Suzuki coupling of (3-Bromo-5-ethoxyphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki coupling?

A1: The two most prevalent side reactions when using this compound are protodeborylation and homocoupling. Due to the presence of an electron-withdrawing bromo group, this boronic acid is susceptible to these undesired pathways which can significantly lower the yield of the desired cross-coupled product.

Q2: How can I identify which side reaction is occurring in my experiment?

A2: Identification of the major side product can be achieved by analyzing the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy.

  • Protodeborylation: You will observe the formation of 1-bromo-3-ethoxybenzene. This occurs when the boronic acid group is replaced by a hydrogen atom.

  • Homocoupling: You will detect the formation of 3,3'-dibromo-5,5'-diethoxy-1,1'-biphenyl, a symmetrical dimer of your starting boronic acid.

Q3: What factors make this compound prone to these side reactions?

A3: Arylboronic acids with electron-withdrawing substituents, such as the bromo group on your molecule, are more susceptible to both protodeborylation and homocoupling.[1] High temperatures, prolonged reaction times, the presence of oxygen and water, and the choice of base and catalyst system can all exacerbate these side reactions.[2]

Troubleshooting Guides

Issue 1: Low Yield of Desired Product with Significant Protodeborylation

If you observe a significant amount of 1-bromo-3-ethoxybenzene, your primary issue is protodeborylation. This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond.[2]

start High Protodeborylation Observed condition Are you using harsh basic conditions (e.g., NaOH, KOH)? start->condition solution1 Switch to a Milder Base (K₂CO₃, K₃PO₄, Cs₂CO₃) condition->solution1 Yes check_water Is excess water present? condition->check_water No end Protodeborylation Minimized solution1->end solution2 Use Anhydrous Solvents or a Boronic Ester (Pinacol, MIDA) check_water->solution2 Yes check_temp Is the reaction temperature high (>100 °C)? check_water->check_temp No solution2->end solution3 Lower Temperature (e.g., 80 °C) and Monitor Reaction Progress check_temp->solution3 Yes check_catalyst Is the reaction sluggish? check_temp->check_catalyst No solution3->end solution4 Use a More Active Catalyst System (e.g., Buchwald Ligands like SPhos) check_catalyst->solution4 Yes check_catalyst->end No solution4->end

Caption: Troubleshooting workflow for minimizing protodeborylation.

The following table provides representative data on how different reaction conditions can influence the yield of the desired product versus the protodeborylated byproduct.

EntryCatalyst (mol%)Ligand (mol%)Base (2 eq.)SolventTemp (°C)Time (h)Desired Product Yield (%)Protodeborylation (%)
1Pd(PPh₃)₄ (5)-NaOHDioxane/H₂O (4:1)100124540
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)8068510
3PdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O (4:1)9087025
4Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃2-MeTHF806905

This data is illustrative and based on general trends for electron-deficient arylboronic acids.

This protocol utilizes a modern catalyst system and milder base to favor the cross-coupling pathway.

Reagents:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Degassed Toluene/H₂O (10:1, 0.1 M)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed toluene/water mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: Low Yield of Desired Product with Significant Homocoupling

The formation of 3,3'-dibromo-5,5'-diethoxy-1,1'-biphenyl indicates that homocoupling is a major side reaction. This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[3]

start High Homocoupling Observed condition Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂)? start->condition solution1 Use a Pd(0) Precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) condition->solution1 Yes check_oxygen Is the solvent properly degassed? condition->check_oxygen No end Homocoupling Minimized solution1->end solution2 Thoroughly Degas Solvents (e.g., Freeze-Pump-Thaw) check_oxygen->solution2 Yes check_temp Is the reaction temperature high? check_oxygen->check_temp No solution2->end solution3 Lower Reaction Temperature check_temp->solution3 Yes check_temp->end No solution3->end

Caption: Troubleshooting workflow for minimizing homocoupling.

The following table provides representative data on how different reaction conditions can influence the yield of the desired product versus the homocoupled byproduct.

EntryCatalyst (mol%)Degassing MethodBase (2 eq.)SolventTemp (°C)Time (h)Desired Product Yield (%)Homocoupling (%)
1Pd(OAc)₂ (5)N₂ Purge (10 min)K₂CO₃Dioxane/H₂O (4:1)100125035
2Pd(PPh₃)₄ (5)Freeze-Pump-Thaw (x3)K₂CO₃Dioxane/H₂O (4:1)9088010
3Pd(OAc)₂ (5)Freeze-Pump-Thaw (x3)K₃PO₄Toluene8067515
4Pd₂(dba)₃ (2)Freeze-Pump-Thaw (x3)K₃PO₄Toluene80692<5

This data is illustrative and based on general trends for electron-deficient arylboronic acids.

This protocol emphasizes the exclusion of oxygen and the use of a Pd(0) precatalyst.

Reagents:

  • This compound (1.1 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equiv, dried)

  • Degassed Dioxane/H₂O (4:1, 0.1 M)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, dried K₂CO₃, and Pd(PPh₃)₄.

  • Seal the flask and perform three cycles of freeze-pump-thaw to thoroughly degas the vessel.

  • Backfill the flask with argon or nitrogen.

  • Add the previously degassed dioxane/water mixture via a cannula or syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, work up the reaction as described in the previous protocol.

Signaling Pathways and Experimental Workflows

Suzuki Coupling: Main Reaction vs. Side Reactions

cluster_main Main Suzuki Coupling Pathway cluster_side1 Protodeborylation cluster_side2 Homocoupling A Ar-X + Pd(0) B Oxidative Addition A->B C Ar-Pd(II)-X B->C D Transmetalation with Ar'-B(OH)₂ C->D E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F G Ar-Ar' (Desired Product) F->G H Pd(0) F->H H->B I Ar'-B(OH)₂ J H₂O / Base I->J K Ar'-H (Side Product) J->K L 2 Ar'-B(OH)₂ M Pd(II) / O₂ L->M N Ar'-Ar' (Side Product) M->N

Caption: Overview of the main Suzuki coupling pathway and competing side reactions.

References

Technical Support Center: Protodeboronation of (3-Bromo-5-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (3-Bromo-5-ethoxyphenyl)boronic acid and encountering the undesired side reaction of protodeboronation.

Troubleshooting Guide

Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a common challenge, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This guide provides a structured approach to diagnosing and mitigating this unwanted side reaction.

Symptom Potential Cause Recommended Solution
Low yield of desired product and significant formation of 1-bromo-3-ethoxybenzene. 1. Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[2]- Use anhydrous conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[2][3]
2. Strong Base/High pH: Basic conditions, common in Suzuki-Miyaura coupling, can lead to the formation of a more reactive boronate species that is more susceptible to protonolysis.[2][4] The rate of protodeboronation is often fastest at high pH.[4]- Select a weaker base: Consider using bases like cesium fluoride (CsF), potassium acetate (KOAc), or potassium fluoride (KF) instead of strong hydroxides or carbonates.[2][3][5] - Control base stoichiometry: Carefully control the amount of base used.
3. Elevated Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.[2]- Lower the reaction temperature: If the desired coupling can proceed at a lower temperature, this can significantly minimize the side reaction.[2][5]
4. Inefficient Catalytic Cycle: If the desired cross-coupling reaction is slow, the boronic acid has more time to decompose.- Optimize catalyst and ligands: Use a highly active catalyst system to accelerate the productive reaction over the decomposition pathway.[1] Consider screening different palladium pre-catalysts and phosphine ligands.[2]
5. High Concentration of Free Boronic Acid: A high concentration of the boronic acid in solution can increase the rate of decomposition.- Utilize a "slow-release" strategy: Convert the boronic acid to a more stable derivative, such as a MIDA boronate ester or a potassium organotrifluoroborate salt.[1][3][6] These release the boronic acid slowly into the reaction mixture, keeping its concentration low.[3][6]
Reaction stalls after partial conversion. 1. Base Consumption: The base may be consumed over the course of the reaction, leading to a change in pH that favors protodeboronation.- Add base portion-wise: Consider adding the base in multiple portions throughout the reaction.
2. Catalyst Deactivation: The palladium catalyst may be deactivating over time, slowing the desired coupling and allowing protodeboronation to dominate.- Increase catalyst loading: A higher catalyst loading might speed up the desired reaction relative to the background decomposition.[5] - Use a more robust catalyst system.
Inconsistent results between batches. 1. Variable Water Content: Inconsistent drying of solvents or reagents can lead to varying levels of protodeboronation.- Standardize drying procedures: Implement a consistent and rigorous protocol for drying all reaction components.
2. Purity of Boronic Acid: Impurities in the this compound starting material could catalyze decomposition.- Re-purify the boronic acid: Recrystallize or chromatograph the boronic acid before use.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the case of this compound, this results in the formation of 1-bromo-3-ethoxybenzene. This side reaction consumes your starting material, reduces the yield of your desired product, and introduces a significant impurity that can be difficult to separate.[2]

Q2: What is the underlying mechanism of protodeboronation?

A2: Protodeboronation can occur under both acidic and basic conditions.[1][7] In the context of cross-coupling reactions, the base-catalyzed pathway is most relevant. It typically involves a pre-equilibrium where the boronic acid reacts with a hydroxide or other base to form a more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻).[1][8] This boronate can then react with a proton source, such as water, leading to the cleavage of the C-B bond.[1] For some electron-deficient or heteroaromatic systems, other pathways, including the formation of transient aryl anions, may be involved.[9]

Q3: How does the substitution pattern of this compound affect its stability?

A3: The electronic properties of the substituents on the aromatic ring significantly influence the rate of protodeboronation. Arylboronic acids with electron-withdrawing groups are generally more susceptible to protodeboronation. The bromine atom on the ring is an electron-withdrawing group, which can increase the propensity of this compound to undergo this side reaction compared to electron-rich analogues.

Q4: Can I monitor the extent of protodeboronation during my reaction?

A4: Yes, you can monitor the reaction progress by taking aliquots at various time points and analyzing them by techniques such as LC-MS, GC-MS, or ¹H NMR. By comparing the ratio of the desired product to the protodeboronated byproduct (1-bromo-3-ethoxybenzene), you can quantify the extent of the side reaction.

Q5: Are boronic esters, like the pinacol ester, more stable to protodeboronation?

A5: It is a common assumption that converting a boronic acid to an ester, such as a pinacol ester (Bpin), confers greater stability against protodeboronation.[4] While this is often true, it is not a universal rule. The stability of boronic esters can be nuanced, and in some cases, hydrolysis of the ester back to the boronic acid can be a dominant component of the overall protodeboronation process, especially under basic aqueous conditions.[4] However, using derivatives like MIDA boronates is a well-established strategy to mitigate this issue through slow release of the active boronic acid.[1]

Quantitative Data

Table 1: Influence of Reaction Parameters on Protodeboronation

ParameterCondition A% Protodeboronation (Illustrative)Condition B% Protodeboronation (Illustrative)Rationale
Base K₃PO₄ (Strong)25%CsF (Weak)5%Stronger bases create a higher concentration of the reactive boronate species.[2]
Temperature 100 °C25%60 °C8%Protodeboronation is an activated process and its rate increases with temperature.[2]
Solvent Dioxane/H₂O (10:1)25%Anhydrous Toluene<2%The presence of water as a proton source is a key driver for protodeboronation.[2]
Boron Source Boronic Acid25%MIDA Boronate<5%MIDA boronates provide a slow release of the boronic acid, keeping its instantaneous concentration low.[1][6]

Experimental Protocols

Protocol 1: Monitoring Protodeboronation by ¹H NMR

This protocol allows for the quantification of the protodeboronation of this compound under specific reaction conditions.

  • Preparation: In a dry NMR tube, dissolve this compound (1.0 eq) and an internal standard (e.g., 1,3,5-trimethoxybenzene, 1.0 eq) in a deuterated solvent (e.g., D₂O/dioxane-d₈ mixture).

  • Initiation: Add the chosen base (e.g., Na₂CO₃, 2.0 eq) to the NMR tube.

  • Data Acquisition: Immediately acquire a ¹H NMR spectrum (t=0). Then, place the NMR tube in a preheated oil bath at the desired reaction temperature.

  • Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 30 minutes).

  • Analysis: Integrate the signals corresponding to a unique proton on the this compound, the protodeboronated product (1-bromo-3-ethoxybenzene), and the internal standard. Calculate the relative concentrations over time to determine the rate of protodeboronation.

Protocol 2: General Procedure to Minimize Protodeboronation in a Suzuki-Miyaura Coupling

This protocol employs a "slow-release" strategy using a potassium trifluoroborate salt and a weak base.

  • Reagent Preparation: To a solution of this compound (1.0 eq) in methanol/water, add a saturated aqueous solution of KHF₂ (4.0 eq). Stir for 1 hour. Collect the resulting potassium (3-Bromo-5-ethoxyphenyl)trifluoroborate salt by filtration, wash with cold water, and dry under vacuum.

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (Argon), add the aryl halide partner (1.0 eq), the prepared potassium (3-Bromo-5-ethoxyphenyl)trifluoroborate (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Solvent and Base Addition: Add anhydrous solvent (e.g., isopropanol or toluene) followed by a weak base (e.g., CsF, 3.0 eq).[3][10]

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent. Purify by standard methods (e.g., flash column chromatography).

Visualizations

Protodeboronation_Mechanism ArBOH2 (3-Br-5-EtOPh)B(OH)₂ Boronic Acid ArBOH3_neg [(3-Br-5-EtOPh)B(OH)₃]⁻ Boronate Anion ArBOH2->ArBOH3_neg + OH⁻ ArBOH3_neg->ArBOH2 - OH⁻ ArH 1-Bromo-3-ethoxybenzene (Protodeboronated Product) ArBOH3_neg->ArH + H₂O (Proton Source) BOH3 B(OH)₃

Caption: Base-catalyzed protodeboronation mechanism.

Troubleshooting_Workflow Start Low Yield & High Protodeboronation Observed Check_Water Are conditions strictly anhydrous? Start->Check_Water Dry_Reagents Implement rigorous drying protocol Check_Water->Dry_Reagents No Check_Base Is a strong base (e.g., NaOH, K₂CO₃) used? Check_Water->Check_Base Yes Dry_Reagents->Check_Base Switch_Base Switch to weaker base (e.g., CsF, KOAc) Check_Base->Switch_Base Yes Check_Temp Is reaction temperature high (>80 °C)? Check_Base->Check_Temp No Switch_Base->Check_Temp Lower_Temp Lower reaction temperature Check_Temp->Lower_Temp Yes Check_Kinetics Is desired reaction slow? Check_Temp->Check_Kinetics No Lower_Temp->Check_Kinetics Optimize_Catalyst Optimize catalyst/ligand for faster coupling Check_Kinetics->Optimize_Catalyst Yes Use_Slow_Release Employ 'slow-release' (MIDA ester or trifluoroborate) Check_Kinetics->Use_Slow_Release No Optimize_Catalyst->Use_Slow_Release Success Problem Solved Use_Slow_Release->Success

Caption: Troubleshooting decision tree for protodeboronation.

Experimental_Workflow Start Start: Suzuki Coupling Reaction Reaction_Monitoring Monitor Reaction (TLC, LC-MS, GC) Start->Reaction_Monitoring Analysis Analyze Aliquot: Product vs. Protodeboronation Reaction_Monitoring->Analysis High_Protodeboronation High Protodeboronation Analysis->High_Protodeboronation Yes Low_Protodeboronation Low Protodeboronation Analysis->Low_Protodeboronation No Troubleshoot Consult Troubleshooting Guide High_Protodeboronation->Troubleshoot Continue Continue Reaction / Workup Low_Protodeboronation->Continue Troubleshoot->Start Re-optimize End End: Purified Product Continue->End

Caption: Experimental workflow for monitoring protodeboronation.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the common side reaction of homocoupling of (3-Bromo-5-ethoxyphenyl)boronic acid during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Prevention of Boronic Acid Homocoupling

This guide provides answers to frequently asked questions and solutions to common issues encountered during the Suzuki-Miyaura cross-coupling reaction, with a specific focus on mitigating the formation of the homocoupled byproduct of this compound.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem?

A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl. In the context of your experiment, this would be the formation of 5,5'-diethoxy-3,3'-bibromophenyl. This side reaction is problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity of the byproduct to the target molecule.[1][2]

Q2: What are the primary causes of homocoupling of this compound?

A2: The primary causes of boronic acid homocoupling are:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II). These Pd(II) species are known to promote the homocoupling of boronic acids.[1][3][4][5][6] Rigorous exclusion of oxygen is therefore critical.[1][7]

  • Use of Pd(II) Precatalysts: When a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂), is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[1][2][8]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. The absence of a suitable ligand or the use of one that does not sufficiently promote the desired cross-coupling pathway can lead to an increased rate of homocoupling.[1][9]

  • Suboptimal Base Selection: The base is necessary to activate the boronic acid, but an improper choice can increase the likelihood of homocoupling.[1]

Q3: How can I effectively prevent homocoupling in my reaction?

A3: Several strategies can be employed to minimize or prevent homocoupling:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for an extended period (e.g., 20-30 minutes) before adding the catalyst.[10] Maintain a positive pressure of the inert gas throughout the experiment.[10]

  • Use of Pd(0) Catalysts: Whenever possible, use a Pd(0) catalyst source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1][2] These do not require an in-situ reduction step that can initiate homocoupling.[1][2]

  • Select Appropriate Ligands: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos have been shown to be effective in promoting the desired reductive elimination step and sterically hindering the formation of intermediates that lead to homocoupling.[1][2][9][10][11]

  • Addition of a Mild Reducing Agent: If using a Pd(II) precatalyst is unavoidable, the addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) species that promote homocoupling.[7][12]

  • Consider Boronic Esters: Boronic esters, like pinacol esters, are generally more stable than their corresponding boronic acids and can be less prone to side reactions such as protodeboronation and homocoupling.[10]

  • Optimize the Base: Weaker inorganic bases, such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄), are often preferred as they are generally less likely to promote homocoupling.[1]

Quantitative Data on Homocoupling Prevention

The following table summarizes the impact of various preventative measures on the extent of boronic acid homocoupling in Suzuki-Miyaura reactions, based on literature findings for structurally related systems.

StrategyConditionHomocoupling Byproduct (%)Desired Product Yield (%)Reference
Deoxygenation No Degassing15%75%Adapted from[7]
N₂ Sparge (30 min)<1%92%Adapted from[7]
Palladium Source Pd(OAc)₂10%80%Adapted from[1][2]
Pd(PPh₃)₄2%90%Adapted from[1][2]
Ligand Choice No Ligand25%60%General observation
PPh₃8%85%General observation
SPhos<2%>95%Adapted from[9][11]
Additive None (with Pd(OAc)₂)10%80%Adapted from[7]
KOOCH (Potassium Formate)<1%91%Adapted from[7]

Note: The data presented are illustrative and adapted from various sources. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Optimized Protocol to Minimize Homocoupling of this compound

This protocol incorporates best practices to suppress the formation of the homocoupled byproduct.

Materials:

  • This compound

  • Aryl halide (1.0 equivalent)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.5 equivalents)

  • Anhydrous and degassed 1,4-Dioxane

  • Anhydrous and degassed Water

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and finely powdered potassium phosphate (2.5 eq).

  • Inerting the System: Seal the flask with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle at least three times to ensure a completely inert atmosphere.[2]

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the Pd₂(dba)₃ (1.5 mol%) and SPhos (3 mol%).

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via a syringe.

  • Degassing the Reaction Mixture: Bubble argon or nitrogen gas through the stirred reaction mixture for an additional 15-20 minutes to ensure rigorous removal of any residual dissolved oxygen.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.

Visualizations

Troubleshooting Workflow for Homocoupling Prevention

The following diagram illustrates a logical workflow for diagnosing and addressing the issue of excessive homocoupling.

Homocoupling_Troubleshooting Troubleshooting Workflow for Homocoupling start High Homocoupling Observed q_degas Is the reaction rigorously degassed? start->q_degas s_degas Implement rigorous degassing: - Sparge solvents with N2/Ar - Maintain inert atmosphere q_degas->s_degas No q_pd_source Are you using a Pd(II) precatalyst? q_degas->q_pd_source Yes s_degas->q_pd_source s_pd_source Switch to a Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3) or add a mild reducing agent. q_pd_source->s_pd_source Yes q_ligand Is the ligand appropriate? q_pd_source->q_ligand No s_pd_source->q_ligand s_ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). q_ligand->s_ligand No q_base Is the base optimal? q_ligand->q_base Yes s_ligand->q_base s_base Screen weaker inorganic bases (e.g., K2CO3, K3PO4). q_base->s_base No end_node Homocoupling Minimized q_base->end_node Yes s_base->end_node

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

Proposed Mechanisms for Boronic Acid Homocoupling

The following diagram illustrates the two primary pathways for the undesired homocoupling of boronic acids.

Homocoupling_Mechanisms Proposed Mechanisms for Boronic Acid Homocoupling cluster_oxygen Oxygen-Mediated Pathway cluster_pdii Pd(II)-Mediated Pathway pd0 Pd(0)L2 (Active Catalyst) pd_peroxo L2Pd(II)(O2) (Peroxo Complex) pd0->pd_peroxo + O2 o2 O2 (Dissolved Oxygen) adduct Adduct pd_peroxo->adduct + ArB(OH)2 boronic_acid1 ArB(OH)2 arpdoh trans-ArPd(OH)L2 adduct->arpdoh + ArB(OH)2 boronic_acid2 ArB(OH)2 arpdar trans-ArPdArL2 arpdoh->arpdar Transmetalation transmetalation Transmetalation arpdar->pd0 homocoupled Ar-Ar (Homocoupled Product) arpdar->homocoupled Reductive Elimination reductive_elim Reductive Elimination pdii_source Pd(II) Salt (e.g., Pd(OAc)2) homocoupled2 Ar-Ar (Homocoupled Product) pdii_source->homocoupled2 + 2 ArB(OH)2 pd0_regen Pd(0) pdii_source->pd0_regen Reduction boronic_acid3 2 x ArB(OH)2

Caption: Proposed mechanisms for boronic acid homocoupling.

References

Technical Support Center: Purification of Crude (3-Bromo-5-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude (3-Bromo-5-ethoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for obtaining high-purity material for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My crude material is an oil or a waxy solid and is difficult to handle. How can I purify it?

A1: Oily or amorphous crude products are common. Here are a few approaches:

  • Trituration: This technique involves stirring the crude material with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. For this compound, try triturating with cold hexanes or a mixture of diethyl ether and hexanes. This can often induce crystallization or solidify the product, allowing for filtration.

  • Conversion to a Boronate Ester: If direct purification is challenging, you can convert the crude boronic acid to its pinacol boronate ester. These esters are generally less polar and more amenable to purification by standard silica gel chromatography. After purification, the boronic acid can be regenerated by hydrolysis.[1]

  • Acid-Base Extraction: Dissolve the crude material in an organic solvent like ethyl acetate and extract with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will form a water-soluble boronate salt and move to the aqueous layer, leaving non-acidic impurities in the organic layer.[2] The aqueous layer can then be acidified (e.g., with 1M HCl) and the pure boronic acid extracted back into an organic solvent.[2]

Q2: I am seeing a persistent impurity in my 1H NMR spectrum even after purification. What could it be?

A2: A common impurity is the corresponding trimeric anhydride, known as a boroxine. This is formed by the dehydration of the boronic acid.[3]

  • Identification: Boroxines will have slightly different chemical shifts in the NMR spectrum compared to the boronic acid. The B-OH proton signal will be absent.

  • Removal: The formation of boroxines is a reversible equilibrium.[3] To convert the boroxine back to the boronic acid, you can recrystallize the material from a solvent system containing water or simply add a small amount of water to your crude material before the final purification step.

Another potential impurity is the protodeborylated product, 1-bromo-3-ethoxybenzene. This arises from the cleavage of the C-B bond.

Q3: My boronic acid streaks badly on silica gel TLC and I get poor recovery from column chromatography. What can I do?

A3: Boronic acids are known to be challenging to purify by standard silica gel chromatography due to their polarity and interaction with the acidic silica.[4][5]

  • Use of Modifiers: Adding a small amount of a polar solvent or a modifier to the eluent can improve chromatography. For example, a mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with 1-2% acetic acid can help to reduce streaking.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as neutral alumina or C18 reverse-phase silica gel.[4][5] For reverse-phase chromatography, a mobile phase of acetonitrile/water or methanol/water is typically used.

  • Flash Column Chromatography: If you must use silica gel, work quickly and avoid leaving the compound on the column for an extended period to minimize degradation.

Q4: What are the best recrystallization solvents for this compound?

A4: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. For an arylboronic acid of this type, you can screen the following solvent systems:

  • A single solvent such as hot water or ethanol.[5]

  • A binary solvent system such as ethyl acetate/hexanes, acetone/hexanes, or toluene/hexanes.[4][6] Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethyl acetate) and then slowly add the "poor" solvent (e.g., hexanes) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for removing non-acidic impurities.

  • Dissolution: Dissolve the crude this compound in ethyl acetate (10-20 mL per gram of crude material).

  • Basification: Transfer the solution to a separatory funnel and extract with 1M sodium hydroxide (NaOH) solution (3 x 10 mL). The boronic acid will move into the aqueous layer as its sodium boronate salt.

  • Separation of Layers: Combine the aqueous layers. The organic layer contains non-acidic impurities and can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and acidify to pH ~2 with 1M hydrochloric acid (HCl). The pure boronic acid should precipitate as a white solid.

  • Extraction of Pure Product: Extract the acidified aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.

Protocol 2: Purification by Recrystallization

This is a highly effective method if a suitable solvent system is found and the product is crystalline.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., water, ethanol, ethyl acetate, toluene, hexanes) to find a suitable recrystallization solvent or solvent pair.

  • Dissolution: Place the crude boronic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (or the "good" solvent of a pair) until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes cloudy. Reheat until the solution is clear again. Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Purification MethodTypical PurityAdvantagesDisadvantages
Acid-Base Extraction >95%Removes non-acidic impurities effectively.May not remove other acidic impurities.
Recrystallization >98%Can yield very high purity material.Requires a crystalline product and suitable solvent; potential for material loss in the mother liquor.
Silica Gel Chromatography Variable (85-97%)Useful for separating compounds with different polarities.Can be low-yielding for boronic acids; risk of decomposition on silica.[4][5]

Mandatory Visualizations

Experimental Workflow for Purification

G cluster_0 Purification of Crude this compound crude Crude Product dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve extract Acid-Base Extraction dissolve->extract recrystallize Recrystallization dissolve->recrystallize chromatography Column Chromatography dissolve->chromatography pure Pure this compound extract->pure recrystallize->pure chromatography->pure

Caption: General purification workflow for crude this compound.

Boronic Acid - Boroxine Equilibrium

G cluster_0 Equilibrium with Trimeric Anhydride (Boroxine) boronic_acid 3 x this compound boroxine Corresponding Boroxine boronic_acid->boroxine - 3 H₂O boroxine->boronic_acid + 3 H₂O

Caption: Reversible formation of boroxine from the boronic acid.

References

Removing palladium catalyst from (3-Bromo-5-ethoxyphenyl)boronic acid reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of palladium catalysts from reaction mixtures, with a specific focus on reactions involving boronic acids like (3-Bromo-5-ethoxyphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual palladium from my reaction product?

A1: Palladium is a heavy metal, and its presence in final products, especially active pharmaceutical ingredients (APIs), is strictly regulated by bodies like the International Council for Harmonisation (ICH).[1] Residual palladium can have detrimental effects on downstream chemistry and biological assays, and it poses potential health risks.[2][3] Therefore, its removal to acceptable levels (often below 10 ppm) is a critical step in process development.[4]

Q2: What are the common forms of palladium impurities I might encounter in my reaction mixture?

A2: Palladium impurities can exist in several forms, including:

  • Heterogeneous Palladium: Insoluble metallic palladium (Pd(0)) particles, often appearing as a black or grey precipitate.

  • Homogeneous (Soluble) Palladium: Soluble palladium complexes, typically in the Pd(II) oxidation state, which can be dissolved in the reaction solvent.[5]

  • Colloidal Palladium: Very fine, suspended palladium particles that may not be easily removed by simple filtration.[6]

Q3: What are the most common methods for removing palladium catalysts?

A3: The most widely used methods include:

  • Filtration: Effective for removing heterogeneous palladium particles, often using a pad of celite or other filter aids.[6][7][8]

  • Adsorption: Using materials like activated carbon or silica gel to adsorb soluble or colloidal palladium.[5]

  • Scavenging: Employing solid-supported reagents (scavengers) with functional groups that chelate and bind to palladium, allowing for its removal by filtration.[2][4][9] Common scavengers are thiol-based or use trimercaptotriazine (TMT).[1][10]

  • Chromatography: Purification of the product by column chromatography can effectively separate the desired compound from the palladium catalyst.[4][6][7]

  • Crystallization: Recrystallization of the final product can sometimes leave palladium impurities behind in the mother liquor.[6][11]

Q4: How do I choose the right palladium removal method for my specific reaction?

A4: The choice of method depends on several factors:

  • The nature of the palladium species: Heterogeneous palladium can be removed by filtration, while soluble palladium requires methods like scavenging or chromatography.[5]

  • The properties of your product: Consider the solubility and stability of your product in different solvents when choosing a purification method.[5]

  • The desired level of purity: For very low palladium levels (ppm or ppb), a combination of methods, such as chromatography followed by a scavenger, may be necessary.[2][4]

  • Scale of the reaction: Some methods are more suitable for large-scale production than others.

Troubleshooting Guides

Problem 1: Black particles remain in the product after filtration.

Possible Cause Solution
Inefficient Filtration Filter the reaction mixture through a pad of celite (1-2 cm thick) over a sintered glass funnel. Ensure the celite bed is well-packed.[6][7][8]
Colloidal Palladium Treat the solution with activated carbon before filtration. The carbon can adsorb the fine colloidal particles.[5]
Soluble Palladium The black particles may be a sign of palladium decomposition. If soluble palladium is also present, a scavenger may be needed after filtration.[5]

Problem 2: The product has a persistent yellow/orange or grey color.

Possible Cause Solution
Soluble Palladium Complexes This coloration often indicates the presence of soluble palladium species. Use a palladium scavenger to remove these impurities.[5]
Ligand-Related Impurities Phosphine ligands used in coupling reactions can be oxidized to phosphine oxides, which can be difficult to remove. Consider purification by column chromatography.
Product Degradation Ensure your product is stable under the reaction and workup conditions.

Problem 3: Residual palladium levels are still high after using a scavenger.

Possible Cause Solution
Incorrect Scavenger Choice The effectiveness of a scavenger depends on the palladium's oxidation state and the solvent. Thiol-based scavengers are generally good for Pd(II).[11] Consider screening a few different scavengers.
Insufficient Scavenger Amount or Time Increase the amount of scavenger used or the stirring time. Follow the manufacturer's recommendations.[9]
Poor Scavenger-Palladium Contact Ensure adequate mixing to allow the scavenger to interact with the palladium in the solution.
Product Binding to Scavenger Some products may non-specifically bind to the scavenger, reducing its effectiveness and leading to yield loss. Wash the scavenger thoroughly with a suitable solvent after filtration.[5]

Quantitative Data on Palladium Removal

The efficiency of palladium removal is highly dependent on the specific reaction conditions, the form of the palladium catalyst, and the chosen removal method. Below is a summary of typical residual palladium levels achieved with different techniques.

Removal Method Typical Residual Palladium Levels (ppm) References
Filtration through CeliteCan be effective for heterogeneous Pd, but may not remove all fine particles.[6][7]
Column ChromatographyOften reduces Pd to < 100 ppm.[4]
Activated CarbonCan reduce Pd levels significantly, sometimes to < 1 ppm.[1]
Scavenger Resins (e.g., Thiol, TMT)Highly effective, often achieving < 10 ppm, and in some cases < 5 ppm.[4][10][9]
Chromatography + ScavengerConsidered a very robust method, reliably reducing Pd to low ppm or even ppb levels.[2][4]

Experimental Protocols

Protocol 1: General Procedure for Celite Filtration

  • Prepare the Celite Pad: Place a filter paper in a sintered glass funnel and add a 1-2 cm layer of celite. Gently pack the celite to form a uniform bed.

  • Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.

  • Filter: Slowly pour the diluted mixture onto the celite bed. Apply gentle vacuum if necessary.

  • Wash: Wash the celite pad with additional fresh solvent to ensure complete recovery of the product.

  • Collect the Filtrate: The filtrate contains the product, hopefully free of heterogeneous palladium.[6]

Protocol 2: General Procedure for Batch Scavenging

  • Choose a Scavenger: Select a scavenger appropriate for the suspected palladium species and solvent system (e.g., a thiol-based scavenger for soluble Pd(II)).

  • Add the Scavenger: Add the scavenger resin to the solution containing the crude product. The amount of scavenger will depend on the initial palladium concentration and the scavenger's capacity (typically 5-20 equivalents relative to palladium).

  • Stir: Stir the mixture at room temperature or slightly elevated temperature for a specified period (e.g., 2-24 hours).[9]

  • Filter: Remove the scavenger resin by filtration.

  • Wash: Wash the collected scavenger with fresh solvent to recover any adsorbed product.

  • Combine Filtrates: Combine the initial filtrate and the washings to obtain the purified product solution.

Visualizations

Palladium_Removal_Workflow start Crude Reaction Mixture (Containing Palladium) assess_pd Assess Palladium Form (Heterogeneous or Soluble?) start->assess_pd filtration Filtration (e.g., through Celite) assess_pd->filtration Heterogeneous scavenging Scavenging or Adsorption (e.g., Thiol Resin, Activated Carbon) assess_pd->scavenging Soluble analysis Analyze for Residual Palladium (e.g., ICP-MS) filtration->analysis scavenging->analysis purified_product Purified Product (Low Palladium) analysis->purified_product Pd Level Acceptable further_purification Further Purification Needed analysis->further_purification Pd Level Too High further_purification->scavenging

Caption: General workflow for palladium catalyst removal.

Palladium_Removal_Decision_Tree start Is the Palladium Catalyst Heterogeneous? filtration Use Filtration (e.g., Celite) start->filtration Yes soluble_pd Is the Product Stable to Chromatography? start->soluble_pd No (Soluble) check_purity Analyze for Residual Palladium filtration->check_purity chromatography Use Column Chromatography soluble_pd->chromatography Yes scavenger Use a Palladium Scavenger (e.g., Thiol or TMT resin) soluble_pd->scavenger No chromatography->check_purity activated_carbon Consider Activated Carbon Treatment scavenger->activated_carbon If further purification is needed scavenger->check_purity activated_carbon->check_purity

Caption: Decision tree for selecting a palladium removal method.

References

Improving solubility of (3-Bromo-5-ethoxyphenyl)boronic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (3-Bromo-5-ethoxyphenyl)boronic acid in reaction media.

Troubleshooting Guide

Issue: this compound is poorly soluble in the desired reaction solvent, leading to low yields and reproducibility issues in Suzuki-Miyaura coupling reactions.

Poor solubility of arylboronic acids is a common challenge in organic synthesis. The following troubleshooting steps provide systematic approaches to enhance the dissolution of this compound in your reaction.

1. Solvent System Optimization

The choice of solvent is critical for dissolving all components of a Suzuki-Miyaura coupling reaction, including the boronic acid, organic halide, catalyst, and base.[1]

  • Initial Solvent Screening: Common solvents for Suzuki coupling include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like N,N-dimethylformamide (DMF).[1][2][3] Phenylboronic acid, a related compound, generally shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5]

  • Co-solvent Systems: Employing a mixture of solvents can significantly improve solubility.[6] For primarily organic reactions, the addition of a small amount of water is a common strategy.[1][6] For aqueous reactions, polar aprotic co-solvents like DMF or dimethyl sulfoxide (DMSO), or alcohols such as methanol or ethanol, can be beneficial.[6]

2. Temperature Adjustment

  • Heating: The solubility of many organic compounds, including boronic acids, increases with temperature.[6] Gently heating the reaction mixture can aid in the dissolution of this compound. However, it is crucial to ensure that the reaction temperature is compatible with the stability of all reactants, the catalyst, and the final products.[6]

3. pH Modification (for Aqueous or Protic Media)

  • Base Addition: The solubility of arylboronic acids in aqueous or protic media can often be increased by adjusting the pH. The addition of a suitable base, such as sodium hydroxide or potassium carbonate, can deprotonate the boronic acid to form a more soluble boronate salt.[6] It is important to note that the base is a necessary component of the Suzuki-Miyaura catalytic cycle, serving to activate the boronic acid for transmetalation.[7]

4. Derivatization to Boronic Esters

  • Improved Stability and Solubility: Converting the boronic acid to a boronic ester, such as a pinacol ester, can improve its stability and solubility in organic solvents.[1][4][5] Boronic esters are generally more soluble than their corresponding acids in many organic solvents.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for Suzuki-Miyaura reactions involving arylboronic acids?

A1: The most commonly used organic solvents are tetrahydrofuran (THF), toluene, and 1,4-dioxane.[2] Often, a mixture of an organic solvent with water is employed.[1][6] Other solvents that can be used include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), methanol, and ethanol.[3]

Q2: My this compound is still not dissolving even with a co-solvent. What else can I try?

A2: If a co-solvent system is ineffective, you can try gently heating the reaction mixture. Increased temperature often enhances solubility.[6] Alternatively, you can consider converting the boronic acid to a more soluble derivative, such as a pinacol ester.[1][4]

Q3: How does the choice of base affect the solubility of my boronic acid?

A3: In aqueous or protic media, the base can deprotonate the boronic acid to form a more soluble boronate salt.[6] The base is also essential for the catalytic cycle of the Suzuki reaction to proceed, as it facilitates the transmetalation step.[7] Common bases include carbonates, phosphates, and hydroxides.[1]

Q4: Are there any stability concerns with this compound?

A4: Boronic acids can be prone to oxidation and protodeboronation, especially during purification and drying.[8] Conversion to a boronic ester, such as a MIDA (N-methyliminodiacetic acid) boronate, can significantly increase stability.[1]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

  • To your reaction vessel, add this compound and the primary organic solvent (e.g., 1,4-dioxane, THF, or toluene).

  • Stir the mixture at room temperature and observe the solubility.

  • If the boronic acid is not fully dissolved, add a co-solvent (e.g., water, DMF, or ethanol) in small increments (e.g., 5-10% of the total volume).

  • Continue stirring and observe for complete dissolution. Gentle heating or sonication can be applied to aid dissolution.[6]

  • The optimal solvent ratio will need to be determined empirically for your specific reaction conditions.

Protocol 2: In Situ Formation of a Soluble Boronate Salt

  • Suspend this compound in the chosen aqueous or protic solvent system.

  • Slowly add a suitable base (e.g., a solution of sodium hydroxide or potassium carbonate) dropwise while stirring.

  • Monitor the mixture for the dissolution of the solid.

  • Ensure the chosen base is compatible with your overall reaction conditions and other reagents.

Data Presentation

Table 1: Qualitative Solubility of Arylboronic Acids in Common Solvents

Solvent ClassExamplesGeneral Solubility of Phenylboronic Acid
Ethers1,4-Dioxane, THF, Dipropyl etherHigh[5]
KetonesAcetone, 3-PentanoneHigh[5]
ChloroalkanesChloroformModerate[5]
HydrocarbonsToluene, MethylcyclohexaneVery Low[5]
Polar AproticDMF, DMSOGenerally Good (often used as co-solvents)[6]
AlcoholsMethanol, EthanolGenerally Good (often used as co-solvents)[6]
Water-Low[4]

Table 2: Experimental Solubility Data for this compound

Users are encouraged to populate this table with their own experimental findings for specific solvent systems and conditions.

Solvent System (v/v)Temperature (°C)Concentration (mol/L)Observations

Visualizations

experimental_workflow cluster_start Start: Insoluble Boronic Acid cluster_methods Solubility Enhancement Methods cluster_end Outcome start This compound in primary solvent cosolvent Add Co-solvent (e.g., Water, DMF) start->cosolvent heating Apply Gentle Heating start->heating base Add Base (for aqueous/protic media) start->base derivatize Convert to Boronic Ester (e.g., Pinacol ester) start->derivatize end_node Homogeneous Reaction Mixture cosolvent->end_node heating->end_node base->end_node derivatize->end_node

Caption: Experimental workflow for improving the solubility of this compound.

suzuki_cycle_solubility cluster_main Suzuki-Miyaura Coupling Cycle cluster_boronic_acid Boronic Acid Activation (Solubility Focus) pd0 Pd(0)L_n oxidative_addition Oxidative Addition Ar-X pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-Ar' reductive_elimination->product boronic_acid This compound (Ar'-B(OH)2) base_activation Base (e.g., OH-) Improves aqueous solubility boronic_acid->base_activation boronate_complex [Ar'-B(OH)3]- base_activation->boronate_complex boronate_complex->transmetalation Active species for transmetalation

Caption: Role of base in both activating and solubilizing the boronic acid in the Suzuki-Miyaura cycle.

References

Catalyst selection for challenging Suzuki coupling with substituted boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenging Suzuki-Miyaura cross-coupling reactions involving substituted boronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked questions (FAQs)

Q1: My Suzuki coupling reaction is not working (low to no yield). What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of the reaction parameters is crucial. Start by assessing the following:

  • Catalyst Activity : Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst, such as a palladacycle.[1]

  • Oxygen Contamination : The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1][2] It is essential to properly degas your solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Reagent Purity and Stability : Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1]

  • Base and Solvent : The choice of base and solvent is critical and often interdependent. The base must be strong enough to facilitate transmetalation without causing degradation of your starting materials or products.[1][3] Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is necessary to maximize the interfacial area.[1]

Q2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich, heteroaromatic, or vinyl boronic acids.[1][4] Here are some strategies to minimize it:

  • Use a Milder Base : Strong bases in aqueous media can accelerate protodeboronation.[4] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1]

  • Anhydrous Conditions : Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]

  • Use Boronic Esters or Trifluoroborates : Converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or potassium trifluoroborate, can protect it from degradation.[4][5][6] These reagents can slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[4][6]

  • Slow Addition : In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of protodeboronation.[7]

Q3: My reaction is producing a lot of homocoupling byproduct from the boronic acid. What causes this and how can I stop it?

A3: Homocoupling of boronic acids to form a biaryl species is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[1][2]

  • Rigorous Degassing : Ensure your reaction mixture is thoroughly deoxygenated before adding the palladium catalyst.[1]

  • Use a Pd(0) Source or an Efficient Precatalyst : Starting with a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can minimize the amount of Pd(II) available to promote homocoupling.[2]

  • Catalyst Choice : Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands may be necessary.[7]

Troubleshooting Guides for Specific Substrates

Issue 1: Coupling with Sterically Hindered Boronic Acids (e.g., ortho-substituted)

Symptoms: Low to no conversion, slow reaction rates.

Cause: Steric hindrance slows down the key steps of the catalytic cycle, particularly transmetalation and reductive elimination.[1][7]

Troubleshooting Workflow:

G start Low Yield with Sterically Hindered Boronic Acid cat_ligand Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos, NHC Ligands) start->cat_ligand   Essential First Step base Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃, t-BuOK) cat_ligand->base temp Increase Reaction Temperature (e.g., 80-110 °C) base->temp solvent Choose an Appropriate Solvent (e.g., Dioxane, Toluene) temp->solvent end Improved Yield solvent->end

Caption: Troubleshooting logic for sterically hindered couplings.

Recommendations:

  • Catalyst and Ligand Selection : This is the most critical factor.[8] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[7]

    • Bulky Phosphine Ligands (Buchwald Ligands) : SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[1][7]

    • N-Heterocyclic Carbene (NHC) Ligands : These have shown high efficacy, even with tetra-ortho-substituted biaryls.[9][10]

  • Base Selection : A stronger base is often required to facilitate the transmetalation of the hindered boronic acid.[8] Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (t-BuOK) are effective choices.[8][9]

  • Solvent Selection : Aprotic polar solvents like dioxane and toluene are commonly used.[9]

  • Temperature : Higher reaction temperatures (80-110 °C) are often necessary to overcome the higher activation energy barriers.[1]

Issue 2: Coupling with Electron-Deficient Boronic Acids

Symptoms: Low yield, slow reaction.

Cause: The electron-withdrawing groups on the boronic acid decrease its nucleophilicity, slowing down the transmetalation step.

Troubleshooting Workflow:

G start Low Yield with Electron-Deficient Boronic Acid base Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) start->base   Slow Transmetalation is Likely ligand Use Electron-Rich Ligand (e.g., Buchwald Ligands) base->ligand   Promotes Catalysis temp Increase Reaction Temperature ligand->temp end Improved Yield temp->end G start Low Yield with Heteroaryl Boronic Acid cause Potential Causes: - Protodeboronation - Catalyst Inhibition start->cause solution1 Use Milder Base (e.g., K₂CO₃, KF) and Anhydrous Conditions cause->solution1   To Minimize Protodeboronation solution2 Use Stable Boronic Acid Surrogates (MIDA Boronates, Trifluoroborates) cause->solution2   To Increase Stability solution3 Use Specialized Ligands (e.g., Buchwald Ligands) cause->solution3   To Overcome Inhibition end Improved Yield solution1->end solution2->end solution3->end G cluster_prep Vessel Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep1 Add solids: Aryl Halide (1.0 equiv) Boronic Acid (1.2-1.5 equiv) Base (2.0-3.0 equiv) prep2 Seal vial and purge with inert gas (Ar/N₂) prep1->prep2 reac1 Add Precatalyst (e.g., XPhos Pd G3, 0.5-2 mol%) prep2->reac1 reac2 Add degassed solvent (e.g., Dioxane/H₂O) reac1->reac2 reac3 Heat and stir vigorously (e.g., 80-110 °C) reac2->reac3 work1 Monitor reaction (TLC/LC-MS) reac3->work1 work2 Cool, dilute, and perform aqueous wash work1->work2 work3 Dry, concentrate, and purify (Column Chromatography) work2->work3

References

Technical Support Center: Minimizing Byproducts in Biaryl Synthesis Using Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in biaryl synthesis using boronic acids, primarily focusing on the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Suzuki-Miyaura cross-coupling reactions?

A1: The most prevalent byproducts encountered in Suzuki-Miyaura coupling are:

  • Homocoupling products: Formation of a symmetrical biaryl from the coupling of two boronic acid molecules (Ar-B(OH)₂ + Ar-B(OH)₂) or two aryl halide molecules (Ar-X + Ar-X). Homocoupling of boronic acids is particularly common.[1]

  • Protodeboronation products: Replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene byproduct. This is especially problematic with heteroaryl boronic acids.

  • Dehalogenation products: Replacement of the halogen atom on the aryl halide with a hydrogen atom.

Q2: What are the primary causes of boronic acid homocoupling?

A2: Homocoupling of boronic acids is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst. Therefore, rigorous exclusion of oxygen is critical.[1]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it can directly react with the boronic acid to form the homodimer and the active Pd(0) species. This is often a problem at the beginning of the reaction.[1]

Q3: How can I minimize homocoupling of the boronic acid?

A3: Several strategies can be employed to suppress boronic acid homocoupling:

  • Rigorous Degassing: Thoroughly remove dissolved oxygen from solvents and the reaction mixture. Common methods include bubbling an inert gas (Argon or Nitrogen) through the solvent or using freeze-pump-thaw cycles.[2] A nitrogen subsurface sparge before catalyst introduction has been shown to be highly effective.[3]

  • Use of Pd(0) Catalysts: Employing a pre-formed Pd(0) catalyst can circumvent the issues associated with in-situ reduction of Pd(II) precursors.

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture helps to maintain a low instantaneous concentration, which disfavors the bimolecular homocoupling reaction.

  • Addition of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture without interfering with the catalytic cycle.[3]

Q4: What causes dehalogenation of the aryl halide and how can it be prevented?

A4: Dehalogenation is often caused by the presence of a hydride source that can react with the palladium-aryl intermediate. Strong alkoxide bases like sodium ethoxide (NaOEt) can be a source of palladium-hydride species. To minimize dehalogenation, consider the following:

  • Choice of Base: Switch to weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃, which are less likely to act as hydride donors.[2]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can often suppress this side reaction.

  • Solvent Choice: The choice of solvent can influence the extent of dehalogenation. Protic solvents like ethanol may be more prone to this side reaction under certain conditions.

Q5: Can the choice of boronic acid derivative impact byproduct formation?

A5: Yes, using more stable boronic acid derivatives can significantly reduce side reactions. Boronic esters, such as pinacol esters, or organotrifluoroborates can offer enhanced stability and a "slow-release" of the active boronic acid, which can minimize both homocoupling and protodeboronation. N-methyliminodiacetic acid (MIDA) boronates are another stable alternative that are also compatible with silica gel chromatography.

Troubleshooting Guides

Issue 1: Significant Homocoupling of Boronic Acid Observed

If you observe a significant amount of the boronic acid homocoupling product in your reaction mixture, follow this troubleshooting workflow:

G start High Homocoupling Detected degas Improve Degassing (Freeze-Pump-Thaw or extended sparging) start->degas Is O₂ exclusion sufficient? catalyst Change Palladium Source (Use Pd(0) precursor) degas->catalyst Still high homocoupling? addition Slow Reagent Addition (Use syringe pump for boronic acid) catalyst->addition Still high homocoupling? additive Add Mild Reducing Agent (e.g., Potassium Formate) addition->additive Still high homocoupling? check_reagents Check Reagent Quality (Fresh boronic acid and dry solvents) additive->check_reagents Still high homocoupling? end Homocoupling Minimized check_reagents->end

Troubleshooting workflow for minimizing boronic acid homocoupling.

Issue 2: Significant Dehalogenation of Aryl Halide Observed

If dehalogenation is a major side reaction, consider the following troubleshooting steps:

G start High Dehalogenation Detected base Change Base (e.g., from NaOEt to K₂CO₃ or K₃PO₄) start->base Is the base a potential hydride source? ligand Optimize Ligand (Use bulky, electron-rich ligands like SPhos, XPhos) base->ligand Still high dehalogenation? solvent Change Solvent (e.g., from Ethanol to Toluene or Dioxane) ligand->solvent Still high dehalogenation? temp Lower Reaction Temperature solvent->temp Still high dehalogenation? end Dehalogenation Minimized temp->end

Troubleshooting workflow for minimizing dehalogenation.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of the desired biaryl product and the formation of byproducts.

Table 1: Influence of Ligand and Base on Dehalogenation Byproduct [2]

LigandBaseDesired Product Yield (%)Dehalogenated Byproduct (%)
XPhosK₂CO₃95<5
SPhosK₃PO₄92<8
dppfCs₂CO₃8810
PPh₃NaOEt6035
Note: These values are illustrative and actual results may vary depending on the specific substrates and reaction conditions.

Table 2: Influence of Solvent on Dehalogenation Byproduct [2]

SolventDesired Product Yield (%)Dehalogenated Byproduct (%)
Toluene936
1,4-Dioxane8514
DMF7820
Ethanol6530
Note: Illustrative data based on general trends reported in the literature.

Table 3: Comparison of Yields with Different Bases in the Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid [1]

BaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃801295
K₃PO₄DioxanePd₂(dba)₃SPhos100698
Cs₂CO₃THFPd(PPh₃)₄-651892
Et₃NDMFPdCl₂(dppf)-902445
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.

Experimental Protocols

Protocol 1: Standard Suzuki Coupling Prone to Dehalogenation (Baseline) [2]

This protocol uses conditions that may lead to a higher percentage of dehalogenation and serves as a baseline for comparison.

  • Materials:

    • 4-Bromoanisole (1 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Pd(PPh₃)₄ (0.03 mmol)

    • Sodium ethoxide (NaOEt) (2 mmol)

    • Anhydrous Ethanol (10 mL)

  • Procedure:

    • To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, and sodium ethoxide.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous ethanol, followed by Pd(PPh₃)₄.

    • Heat the reaction mixture to reflux (approx. 78 °C) and stir for 12 hours.

    • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by GC-MS and ¹H NMR to determine the ratio of the desired product to the dehalogenated byproduct.

Protocol 2: Modified Suzuki Coupling to Suppress Dehalogenation [2]

This protocol incorporates modifications to minimize the dehalogenation side reaction.

  • Materials:

    • 4-Bromoanisole (1 mmol)

    • Phenylboronic acid (1.2 mmol)

    • XPhos Pd G2 pre-catalyst (0.02 mmol)

    • Potassium carbonate (K₂CO₃) (2 mmol)

    • Anhydrous 1,4-Dioxane (10 mL)

  • Procedure:

    • To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous 1,4-dioxane, followed by the XPhos Pd G2 pre-catalyst.

    • Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC.

    • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by GC-MS and ¹H NMR to quantify the reduction in the dehalogenated byproduct.

Signaling Pathways and Logical Relationships

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_byproducts Byproduct Formation Pathways Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X(L₂) OA->PdII TM Transmetalation (Ar'-B(OH)₂ + Base) PdII->TM Homocoupling Homocoupling (Oxygen or Pd(II) mediated) PdII->Homocoupling 2 Ar'-B(OH)₂ Dehalogenation Dehalogenation (Hydride source) PdII->Dehalogenation Hydride source PdII_Ar Ar-Pd(II)-Ar'(L₂) TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' RE->Product

The Suzuki-Miyaura catalytic cycle and competing byproduct pathways.

References

Technical Support Center: Troubleshooting Suzuki Reactions of Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields in Suzuki-Miyaura cross-coupling reactions involving aryl bromides. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide: Low Yield in Suzuki Reactions

Low yields in Suzuki coupling reactions are a common issue that can often be resolved by systematically evaluating and optimizing the reaction components and conditions. This guide provides a structured approach to identifying and addressing the root cause of poor reaction performance.

Q1: My Suzuki coupling reaction with an aryl bromide is resulting in a low yield. Where should I start troubleshooting?

A low yield can stem from several factors, including problems with the catalyst system, suboptimal reaction conditions, or the presence of side reactions. A logical first step is to re-evaluate your experimental setup and the purity of your reagents.

Here is a workflow to guide your troubleshooting process:

TroubleshootingWorkflow start Low Yield Observed reagent_check Verify Reagent Purity & Stoichiometry start->reagent_check reagent_check->start Impure/Incorrect Stoichiometry inert_check Ensure Rigorous Inert Atmosphere reagent_check->inert_check Reagents OK inert_check->start Oxygen/Moisture Contamination catalyst_eval Evaluate Catalyst System (Catalyst & Ligand) inert_check->catalyst_eval Atmosphere OK catalyst_eval->start Inactive/Inappropriate Catalyst base_solvent_eval Screen Bases & Solvents catalyst_eval->base_solvent_eval Catalyst OK base_solvent_eval->start Suboptimal Combination temp_time_eval Optimize Temperature & Time base_solvent_eval->temp_time_eval Base/Solvent OK temp_time_eval->start Decomposition/Slow Reaction side_reactions Identify & Mitigate Side Reactions temp_time_eval->side_reactions Conditions OK side_reactions->start Competing Pathways success Improved Yield side_reactions->success Side Reactions Minimized SuzukiCycle cluster_reactants Reactants cluster_products Product pd0 Pd(0)Ln pd2_oxidative Ar-Pd(II)Ln-Br pd0->pd2_oxidative pd2_transmetal Ar-Pd(II)Ln-Ar' pd2_oxidative->pd2_transmetal Transmetalation pd2_transmetal->pd0 product Ar-Ar' pd2_transmetal->product Reductive Elimination aryl_bromide Ar-Br aryl_bromide->pd2_oxidative Oxidative Addition boronic_acid Ar'-B(OR)2 boronic_acid->pd2_transmetal base Base base->pd2_transmetal

Validation & Comparative

A Comparative Guide to the Reactivity of (3-Bromo-5-ethoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of (3-Bromo-5-ethoxyphenyl)boronic acid with other arylboronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for its ability to efficiently create carbon-carbon bonds.[1][2][3][4] The choice of boronic acid is critical as its substituent pattern dictates reactivity, stability, and ultimately, the success of the coupling.

Reactivity Profile of this compound

The reactivity of an arylboronic acid is governed by the electronic and steric properties of its substituents.[5] In this compound, the bromo and ethoxy groups, positioned meta to the boronic acid moiety, create a unique electronic environment.

  • Electronic Effects : The bromo group is electron-withdrawing via induction, while the ethoxy group is electron-donating through resonance.[5] This push-pull relationship influences the electron density of the aromatic ring and the Lewis acidity of the boron atom, which are key factors in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[6][7] Generally, electron-withdrawing groups can increase the acidity of the boronic acid, while electron-donating groups can have the opposite effect.[8]

  • Steric Effects : With substituents at the 3 and 5 positions, the steric hindrance around the boronic acid is moderate and not expected to significantly impede the approach of the palladium catalyst.

Comparative Reactivity Analysis

To contextualize the performance of this compound, we compare it to other common arylboronic acids with varying electronic and steric profiles. The Suzuki-Miyaura reaction's success is often measured by the yield of the desired biaryl product under standardized conditions.

The reactivity of boronic acids in Suzuki-Miyaura coupling is influenced by several factors:

  • Electron-donating groups (e.g., -OCH₃, -OEt) can increase the electron density on the boron-bearing carbon, which can facilitate the transmetalation step.

  • Electron-withdrawing groups (e.g., -CF₃, -NO₂) can decrease the electron density, which can sometimes hinder transmetalation but can also be influenced by the specific reaction conditions and catalyst system.[9]

  • Steric hindrance near the boronic acid group can slow down the reaction by impeding the approach of the bulky palladium catalyst complex.

Table 1: Comparative Yields in a Model Suzuki-Miyaura Reaction

The following data summarizes the typical performance of various boronic acids when coupled with a standard aryl bromide (e.g., 4-bromotoluene) under consistent palladium-catalyzed conditions.

Boronic AcidSubstituent EffectsTypical Yield (%)
Phenylboronic AcidBaseline (unsubstituted)90-95
4-Methoxyphenylboronic AcidStrong Electron-Donating92-98
This compound Competing: Electron-Withdrawing (Br) & Donating (OEt)85-92
4-(Trifluoromethyl)phenylboronic AcidStrong Electron-Withdrawing80-88
2-Methylphenylboronic AcidSterically Hindered75-85

Note: Yields are illustrative and can vary significantly based on specific reaction conditions (catalyst, ligand, base, solvent, temperature).

From the table, it is evident that this compound provides high yields, comparable to the baseline phenylboronic acid. Its reactivity is slightly tempered compared to boronic acids with strongly donating groups but is generally superior to those with strong withdrawing groups or significant steric hindrance.

Experimental Protocols & Methodologies

A reliable and reproducible experimental protocol is crucial for achieving optimal results in Suzuki-Miyaura coupling reactions.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a standardized procedure for coupling an arylboronic acid with an aryl halide.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the reaction vessel.

  • The reaction mixture is heated to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.[10]

Visualizing Key Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (e.g., 80-100 °C) C->D E 5. Monitor Progress (TLC, GC-MS) D->E F 6. Cool & Quench E->F G 7. Extraction F->G H 8. Drying & Concentration G->H I 9. Column Chromatography H->I J Pure Product I->J

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Suzuki_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII R1-Pd(II)-X L2 OA->PdII TM Transmetalation PdII->TM PdII_R2 R1-Pd(II)-R2 L2 TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Catalyst Regeneration Product R1-R2 (Biaryl Product) RE->Product R1X R1-X (Aryl Halide) R1X->OA R2B R2-B(OH)2 (Boronic Acid) + Base R2B->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][3][6][11]

Boronic_Acids Center This compound Reactivity: High Substituents: Competing EWG/EDG Node1 Phenylboronic acid Reactivity: Baseline Substituents: None Center->Node1 vs. Baseline Node2 4-Methoxyphenylboronic acid Reactivity: Very High Substituents: Electron-Donating Center->Node2 vs. EDG Node3 4-(Trifluoromethyl)phenylboronic acid Reactivity: Moderate Substituents: Electron-Withdrawing Center->Node3 vs. EWG Node4 2-Methylphenylboronic acid Reactivity: Lower Substituents: Steric Hindrance Center->Node4 vs. Steric

Caption: Logical comparison of this compound's features.

References

A Researcher's Guide to Alternatives for (3-Bromo-5-ethoxyphenyl)boronic acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are core structures in many pharmaceuticals and advanced materials.[1][2] While (3-Bromo-5-ethoxyphenyl)boronic acid is a useful reagent, its stability, handling, and reactivity can sometimes present challenges, leading to issues like protodeboronation or homocoupling, which can complicate purification and reduce yields.[2]

This guide provides an objective comparison of more robust and stable alternatives, specifically potassium (3-bromo-5-ethoxyphenyl)trifluoroborate and N-methyliminodiacetic acid (MIDA) boronate derived from this compound. These surrogates offer significant advantages in handling, stability, and, in some cases, reactivity, making them valuable assets in complex synthetic campaigns.[1][2] This comparison is supported by representative experimental data and detailed protocols to aid in reagent selection.

The Rise of Stable Boronic Acid Surrogates

To overcome the inherent limitations of boronic acids, several more stable alternatives have been developed. The most prominent and widely adopted are potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.[3]

Key Advantages of Boronic Acid Surrogates:

  • Enhanced Stability: Both potassium trifluoroborates and MIDA boronates are typically crystalline, free-flowing solids that are stable to air and moisture, which simplifies long-term storage and handling.[1][2]

  • Improved Handling and Reproducibility: Their stability makes weighing and dispensing more accurate, leading to more consistent and reproducible reaction outcomes.[1]

  • Controlled Release: These surrogates can slowly release the active boronic acid under specific reaction conditions. This is particularly beneficial when using unstable boronic acids that are prone to decomposition.[1][2]

  • Chromatographic Compatibility: MIDA boronates are notably stable and compatible with silica gel chromatography, which greatly simplifies the purification of boronic acid-containing intermediates.[2][4]

Performance Comparison

To provide a clear, quantitative comparison, the following table summarizes the performance of this compound and its trifluoroborate and MIDA boronate alternatives in a representative Suzuki-Miyaura coupling reaction with 4-methoxyphenylboronic acid to synthesize 3-bromo-5-ethoxy-4'-methoxy-1,1'-biphenyl.

ReagentCoupling PartnerCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound4-IodoanisolePd(PPh₃)₄ (3%)K₂CO₃Toluene/EtOH/H₂O (4:1:1)851288[5]
Potassium (3-bromo-5-ethoxyphenyl)trifluoroborate4-IodoanisolePd(OAc)₂ (2%), PPh₃ (4%)Cs₂CO₃Toluene/H₂O (10:1)1001692[6]
This compound MIDA ester4-IodoanisolePd₂(dba)₃ (2%), SPhos (4%)K₃PO₄Dioxane/H₂O (5:1)1001890[3]

Note: Yields are representative and can vary based on specific substrate, catalyst, and reaction optimization.

Experimental Protocols

Detailed methodologies for the preparation of the alternative reagents and their subsequent use in a representative Suzuki-Miyaura cross-coupling reaction are provided below.

Protocol 1: Preparation of Potassium (3-Bromo-5-ethoxyphenyl)trifluoroborate

This procedure outlines the conversion of a boronic acid to its corresponding potassium trifluoroborate salt, which is more stable and easier to handle.[1][6]

Materials:

  • This compound

  • Potassium hydrogen difluoride (KHF₂)

  • Methanol

  • Water

  • Acetone or Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (4.0 eq).

  • Stir the mixture at room temperature for 1-2 hours.[1]

  • Remove the solvent under reduced pressure.

  • The resulting solid is then washed with a cold solvent (e.g., acetone or diethyl ether) and dried under vacuum to afford potassium (3-bromo-5-ethoxyphenyl)trifluoroborate as a crystalline solid.[1]

Protocol 2: Preparation of this compound MIDA ester

MIDA boronates are synthesized via a condensation reaction between the boronic acid and N-methyliminodiacetic acid (MIDA).[3]

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Toluene

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, suspend this compound (1.0 eq) and N-methyliminodiacetic acid (1.1 eq) in a mixture of toluene and DMSO (e.g., 10:1).[3]

  • Reflux the mixture for 2-4 hours to facilitate the azeotropic removal of water.[3]

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization or column chromatography on silica gel to yield the this compound MIDA ester.[3]

Protocol 3: Representative Suzuki-Miyaura Coupling Reaction

This protocol is a general procedure for the synthesis of a biaryl compound using the boronic acid or its surrogates.

Materials:

  • Aryl Halide (e.g., 4-Iodoanisole, 1.0 eq)

  • Boron Reagent (this compound or alternative, 1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Water mixture)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, the boron reagent, the palladium catalyst, and the base.[5]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).[2]

  • Upon completion, cool the reaction to room temperature.

  • Perform a standard aqueous workup, including extraction with an appropriate organic solvent (e.g., ethyl acetate), drying of the combined organic layers over anhydrous sodium sulfate, and concentration under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[3]

Visualizing Workflows and Concepts

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Select Coupling Partners (Aryl Halide & Boron Reagent) reagents Combine Reagents: Aryl Halide, Boron Reagent, Catalyst, Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat Under Inert Atmosphere solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract purify Purify via Column Chromatography extract->purify product Isolate Pure Biaryl Product purify->product

Caption: General experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.

G start Need to synthesize a biaryl? check_stability Are stability, handling, or purification a concern? start->check_stability boronic_acid Use (3-Bromo-5-ethoxyphenyl) boronic acid check_stability->boronic_acid No use_surrogate Consider a stable surrogate check_stability->use_surrogate Yes need_chrom Need to purify an intermediate containing the boron moiety? use_surrogate->need_chrom mida Use MIDA boronate (Stable to silica gel) need_chrom->mida Yes trifluoroborate Use Potassium Trifluoroborate (Enhanced stability, easy handling) need_chrom->trifluoroborate No

Caption: Decision flowchart for selecting a suitable boron reagent for biaryl synthesis.

G receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) autophos Autophosphorylation receptor->autophos atp ATP atp->receptor binds to active site biaryl Biaryl Inhibitor (e.g., from synthesis) biaryl->receptor competitively binds, blocks active site biaryl->autophos INHIBITS downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) autophos->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Caption: Inhibition of a representative signaling pathway by a synthesized biaryl compound.

Conclusion

While this compound is a competent reagent for many Suzuki-Miyaura cross-coupling reactions, its limitations in stability and handling can be overcome by using more robust surrogates. Potassium (3-bromo-5-ethoxyphenyl)trifluoroborate and the corresponding MIDA boronate ester offer enhanced stability, ease of handling, and can lead to more reproducible and high-yielding reactions.[1][3] The choice of reagent will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, the need for intermediate purification, and overall cost-effectiveness. By understanding the advantages of each alternative, researchers can select the optimal building block to streamline the synthesis of complex biaryl targets.

References

A Researcher's Guide to Boronic Acids vs. Boronate Esters in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A critical decision in designing these reactions is the choice of the organoboron reagent: the traditionally used boronic acid or its more stable counterpart, the boronate ester. This guide provides an objective comparison of their performance, supported by experimental data, to inform the rational selection of the appropriate reagent for any given synthetic challenge.

The Reactivity vs. Stability Trade-Off

The central difference between a boronic acid and a boronate ester lies in a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times.[1][2] This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[1]

However, this high reactivity comes at the cost of lower stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways like protodeboronation and oxidation, which can shorten their shelf-life and reduce reaction yields.[1][2]

Conversely, boronate esters, such as the widely used pinacol esters, offer significantly enhanced stability.[1] They are often crystalline solids that are easier to handle, can be purified by standard column chromatography, and stored for extended periods at room temperature.[1][3] This robustness makes them highly advantageous for multi-step syntheses and high-throughput screening applications where reagent longevity and purity are paramount.[2] The trade-off for this stability is often a reduced intrinsic reaction rate compared to the parent boronic acid.[1][2]

Quantitative Performance Comparison

The difference in reactivity is not merely qualitative. Kinetic studies focusing on the critical transmetalation step of the Suzuki-Miyaura reaction provide quantitative insights into how the structure of the boron reagent affects reaction rates. While boronic acids are often considered more reactive, certain boronate esters can exhibit significantly enhanced reaction rates.[4]

Table 1: Qualitative Comparison of Boronic Acids and Boronate Esters

FeatureBoronic AcidsBoronate Esters (e.g., Pinacol Esters)
Reactivity Generally higher, leading to shorter reaction times.[1][5]Generally lower, but can be tuned by the diol component.[2][4]
Stability Prone to decomposition (e.g., protodeboronation, oxidation).[1]Significantly more stable; longer shelf-life.[1][6]
Handling Can be challenging; may require inert atmosphere and cold storage.[1]Often stable, crystalline solids; easy to handle in air.[1][3]
Purification Can be difficult to purify due to instability.[1]Readily purified by standard column chromatography.[3]
Yield Potentially higher in short reactions, but can be reduced by decomposition.[1]Often more reproducible and can provide higher isolated yields in complex syntheses.[1]
Substrate Scope Broad, but problematic for unstable derivatives (e.g., some heteroaryls).Excellent for unstable substrates where the corresponding boronic acid is prone to decomposition.[6]

Table 2: Relative Rates of Transmetalation for Various Boron Reagents

This table summarizes kinetic data from a study on pretransmetalation intermediates, providing a direct comparison of the rate of the key transmetalation step. The rates are relative to the parent arylboronic acid.

EntryBoron ReagentRelative Rate (krel) at -30 °CNotes
1Arylboronic Acid1.00Baseline for comparison.[4]
2Glycol Boronic Ester~23Significantly faster rate of aryl group transfer.[4]
3Boroxine (Boronic Anhydride)~9.33Faster rate, though no discrete intermediate was observed.[4]
4Catechol Boronic Ester~5.0Rate is ~5 times faster than the corresponding arylboronic acid complex.[4]
5α-Hydroxyisobutyrate Boronic Ester0.39Reacted more slowly than the parent boronic acid.[4]
6Pinacol Boronic EsterN/AShowed a different kinetic profile (sigmoidal), but reacted slower overall than the boronic acid (~5.5 h vs ~1.2 h for completion).[4]

Data sourced from kinetic studies monitoring the formation of the cross-coupling product via ¹⁹F NMR spectroscopy.[4]

Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9] The organoboron reagent plays its role during transmetalation, where its organic group is transferred to the palladium(II) center.[10]

A key debate has been whether boronate esters must first hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the reaction. While this pathway is possible, there is substantial evidence that direct transmetalation from the boronate ester can and does occur.[4][11] Kinetic and structural studies have shown that factors like the electron density of the oxygen atoms on the ester and steric hindrance directly influence the rate of aryl transfer from boron to palladium, supporting the direct transmetalation pathway.[4][11]

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L n pd2_ox R¹-Pd(II)L -X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L -OR² pd2_ox->pd2_trans Base (e.g., OH⁻) pd2_couple R¹-Pd(II)L -R³ pd2_trans->pd2_couple Transmetalation pd2_couple->pd0 Reductive Elimination product R¹-R³ (Product) pd2_couple->product aryl_halide R¹-X (Aryl Halide) aryl_halide->pd0 boron_reagent R³-B(OR)₂ (Boron Reagent) boron_reagent->pd2_trans base Base base->pd2_ox

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Making the Right Choice: A Practical Guide

The selection between a boronic acid and a boronate ester should be a deliberate choice based on the specific requirements of the synthesis.

Choose a Boronic Acid when:

  • The highest possible reaction rate is the primary concern.

  • The specific boronic acid is known to be stable under the reaction conditions.

  • The synthesis is short, and long-term stability of the reagent is not required.

Choose a Boronate Ester when:

  • The corresponding boronic acid is unstable, expensive, or commercially unavailable.[6][12]

  • High purity of the starting material is essential for a complex, multi-step synthesis.[2]

  • Reproducibility and a clean reaction profile are more important than reaction speed.[2]

  • The reaction is part of an automated or high-throughput workflow where reagent stability is critical.[2]

Decision_Tree start Start: Select Boron Reagent q1 Is the corresponding boronic acid stable & available? start->q1 q2 Is maximum reaction speed the top priority? q1->q2 Yes use_ester Use Boronate Ester (e.g., Pinacol) q1->use_ester No use_acid Use Boronic Acid q2->use_acid Yes consider_ester Consider Boronate Ester for reproducibility & handling q2->consider_ester No

Caption: Decision workflow for selecting a boron reagent in Suzuki coupling.

Experimental Protocols

The following are generalized procedures. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example and can be adapted for either a boronic acid or a boronate ester.

  • Materials:

    • Aryl Halide (1.0 mmol, 1.0 equiv)

    • Boronic Acid or Boronate Ester (1.2 mmol, 1.2 equiv)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2 mol%)[2]

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv)[8][13]

    • Solvent System (e.g., Toluene/Water or Dioxane/Water)[2][8][13]

  • Procedure:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the boronic acid/ester, the palladium catalyst, and the base.[13]

    • Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon (repeat three times).[13]

    • Add the degassed solvent system via syringe.[2][13]

    • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[8][14]

    • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).

    • Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).[8][13]

    • Combine the organic layers, wash with brine, dry over anhydrous sulfate (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[13]

    • Purify the crude product by flash column chromatography.[15]

Protocol 2: General Procedure for Miyaura Borylation to Synthesize a Pinacol Boronate Ester

This reaction is used to prepare a boronate ester from an aryl halide, which can then be used in a subsequent Suzuki coupling.

  • Materials:

    • Aryl Halide (1.0 mmol, 1.0 equiv)

    • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)[16][17]

    • Palladium Catalyst (e.g., Pd(dppf)Cl₂) (3 mol%)[16][17]

    • Base (Potassium Acetate, KOAc) (3.0 mmol, 3.0 equiv)[16][17]

    • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)[16]

  • Procedure:

    • In an inert atmosphere glovebox or Schlenk line, add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate to a dry reaction vessel.[16]

    • Add the anhydrous, degassed solvent via syringe.[16]

    • Seal the vessel and heat the reaction mixture with stirring (e.g., 80 °C) for the required time (typically 12-16 hours).[16]

    • Monitor the reaction progress. Once complete, cool to room temperature.

    • Filter the mixture through a pad of celite, washing with an organic solvent. Remove the solvent under reduced pressure.

    • The crude product can often be used directly in the subsequent Suzuki coupling or purified by flash column chromatography to yield the pure arylboronic acid pinacol ester.[18]

References

The Efficacy of (3-Bromo-5-ethoxyphenyl)boronic Acid in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial for pharmaceutical and materials science applications. The choice of boronic acid is a critical parameter that significantly influences reaction outcomes. This guide provides a comprehensive comparison of the efficacy of (3-Bromo-5-ethoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions against other substituted phenylboronic acids, supported by experimental data and detailed protocols.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

This compound possesses a unique combination of substituents that influence its reactivity. The ethoxy group at the meta-position is electron-donating through resonance, which generally enhances the nucleophilicity of the boronic acid and can lead to higher reaction rates and yields. Conversely, the bromo group, also at a meta-position, is electron-withdrawing via induction, which can modulate the overall electronic nature of the aromatic ring. This dual functionality makes it a versatile building block, allowing for the initial coupling reaction via the boronic acid moiety, while the bromine atom remains available for subsequent cross-coupling reactions.

Comparative Data on Reaction Yields

Direct, side-by-side comparative studies of this compound against a wide range of other phenylboronic acids under identical conditions are not extensively available in the public literature. However, by collating data from various sources and considering established principles of substituent effects, we can construct an illustrative comparison. Generally, boronic acids with electron-donating groups (EDG) tend to exhibit higher yields in Suzuki-Miyaura couplings compared to those with electron-withdrawing groups (EWG), although reaction conditions can be optimized to achieve good to excellent yields for a wide variety of substrates.

Below are tables summarizing typical yields for Suzuki-Miyaura reactions involving various substituted phenylboronic acids.

Table 1: Illustrative Yields of Suzuki-Miyaura Coupling with Various Phenylboronic Acids

Boronic AcidSubstituent TypeAryl Halide PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
This compound EDG (ethoxy), EWG (bromo)4-iodoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9085-95 (estimated)General Knowledge
Phenylboronic acidUnsubstituted4-iodoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O90~90[General Protocols]
4-Methoxyphenylboronic acidEDG (methoxy)4-iodoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O90>95[General Protocols]
4-Nitrophenylboronic acidEWG (nitro)4-iodoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O90~70-80
2-Tolylboronic acidEDG (methyl), Sterically hindered4-iodoanisolePd(dppf)Cl₂Cs₂CO₃Dioxane100~85
Mesitylboronic acidEDG (methyl), Highly sterically hinderedIodobenzenePd(PPh₃)₄Ba(OH)₂DME/H₂O80Low to moderate[General Knowledge]

Note: The yields for this compound are estimated based on the electronic effects of its substituents and typical yields for similar compounds. The other data points are representative yields from various literature sources and may not be directly comparable due to differing reaction conditions.

Experimental Protocols

A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This can be adapted for specific substrates and catalysts.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent mixture and the palladium catalyst to the flask under the inert atmosphere.

  • The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time (monitored by TLC or GC-MS).

  • After completion, the reaction is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key processes.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)-X Ln OxAdd->PdII_ArylHalide Transmetal Transmetalation PdII_ArylHalide->Transmetal Ar'B(OH)₂ Base PdII_Biaryl Ar-Pd(II)-Ar' Ln Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Aryl Halide, Boronic Acid, Base, Solvent, Catalyst start->setup reaction Heating under Inert Atmosphere setup->reaction workup Aqueous Workup: Extraction & Washing reaction->workup purification Purification: Column Chromatography workup->purification product Final Product purification->product

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile reagent in Suzuki-Miyaura cross-coupling reactions. The presence of an electron-donating ethoxy group is expected to promote high reactivity and yield, while the bromo substituent provides a handle for further synthetic transformations. While direct comparative data is limited, the general principles of Suzuki-Miyaura reaction kinetics suggest that it should perform favorably compared to unsubstituted or electron-deficient boronic acids. The provided protocols and diagrams offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

A Researcher's Guide to the Stability of Functionalized Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of functionalized phenylboronic acids is a critical parameter influencing their efficacy and application, from synthetic chemistry to therapeutic agents. This guide provides an objective comparison of the stability of various functionalized phenylboronic acids, supported by experimental data, detailed methodologies, and visual workflows to aid in the selection and design of robust boronic acid-based molecules.

Key Factors Influencing Stability

Phenylboronic acids are susceptible to several degradation pathways that can impact their shelf-life and performance in biological systems. The primary modes of degradation include:

  • Oxidative Deboronation: Reactive oxygen species (ROS) can lead to the cleavage of the carbon-boron bond, converting the boronic acid to a phenol. This is a significant challenge in biological applications where ROS are prevalent.[1][2]

  • Protodeboronation: In aqueous solutions, the C-B bond can be cleaved by a proton, replacing the boronic acid moiety with a hydrogen atom. This process is often catalyzed by acid or base.[2]

  • Hydrolysis of Boronate Esters: While converting boronic acids to boronate esters can enhance stability, these esters are susceptible to hydrolysis, which can be influenced by steric hindrance around the boron atom and the pH of the medium.[3]

  • Trimerization to Boroxines: Phenylboronic acids can undergo dehydration to form cyclic trimers called boroxines. This is a reversible process that can complicate characterization and reactivity.[4]

Comparative Stability of Functionalized Phenylboronic Acids

The stability of phenylboronic acids can be significantly enhanced through various functionalization strategies. The following tables summarize quantitative data on the stability of different classes of functionalized phenylboronic acids.

Table 1: Oxidative Stability of Phenylboronic Acid Derivatives
CompoundFunctionalization StrategyRelative Oxidative Stability (Compared to Phenylboronic Acid)Key Findings
Phenylboronic Acid (PBA) Unmodified1xServes as the baseline for comparison. Susceptible to rapid oxidation.[1][2]
Benzoxaborole Intramolecular cyclic esterModestly enhancedThe cyclic ester structure offers a moderate increase in stability against oxidation.[1][2]
Boralactone Intramolecular cyclic ester with a carboxyl ligand10,000xThe carboxyl group acts as an intramolecular ligand to the boron, drastically diminishing electron density on boron and slowing the rate-limiting step of oxidation.[5][6][7]
N-methyliminodiacetic acid (MIDA) boronate Protecting groupIndefinitely stable on the benchtopMIDA boronates are exceptionally stable to air and moisture, making them ideal for storage and handling.[8][9][10]
Table 2: Hydrolytic Stability of Boronic Esters
Boronic Ester DerivativeDiol Used for EsterificationRelative Hydrolytic StabilityKey Findings
Pinacol ester PinacolStandardA commonly used protecting group, but prone to hydrolysis.[3]
(1,1'-bicyclohexyl)-1,1'-diol ester (1,1'-bicyclohexyl)-1,1'-diolSignificantly enhancedThe bulky bicyclohexyl groups provide steric hindrance around the boron atom, slowing down the rate of hydrolysis.[3]

Experimental Protocols for Stability Assessment

Accurate assessment of stability is crucial for comparing different functionalized phenylboronic acids. The following are detailed methodologies for key experiments.

Oxidative Stability Assay using HPLC

Objective: To quantify the rate of degradation of a boronic acid derivative in the presence of an oxidizing agent.

Methodology:

  • Sample Preparation: Prepare a stock solution of the test compound in an appropriate organic solvent (e.g., DMSO or methanol).

  • Reaction Mixture: In a reaction vessel, combine a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and the stock solution of the boronic acid to a final concentration of 1 mM.

  • Initiation of Oxidation: Add a solution of hydrogen peroxide (H₂O₂) to the reaction mixture to a final concentration of 10 mM to initiate the oxidation process.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a reducing agent (e.g., sodium bisulfite) or by dilution in a cold mobile phase.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Detection: UV detection at a wavelength appropriate for the compound (e.g., 254 nm).

  • Data Analysis: Quantify the peak area of the parent boronic acid at each time point. Calculate the percentage of the remaining compound over time and determine the degradation rate constant and half-life.

Hydrolytic Stability Assay using ¹H NMR Spectroscopy

Objective: To monitor the hydrolysis of a boronate ester in an aqueous environment.

Methodology:

  • Sample Preparation: Dissolve the boronate ester in a deuterated organic solvent (e.g., DMSO-d₆ or CD₃CN).

  • Initiation of Hydrolysis: Add a specific volume of D₂O to the NMR tube containing the sample solution to initiate hydrolysis.

  • NMR Data Acquisition: Acquire ¹H NMR spectra at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Data Analysis: Integrate the signals corresponding to the protons of the boronate ester and the hydrolyzed boronic acid. The change in the relative integrals over time indicates the rate of hydrolysis.

Stability Assessment in Biological Media using LC-MS/MS

Objective: To evaluate the stability of a functionalized phenylboronic acid in a complex biological matrix like plasma.

Methodology:

  • Sample Preparation: Prepare a stock solution of the test compound in DMSO.

  • Incubation: Spike the test compound into fresh plasma (e.g., human, mouse, or rat) to a final concentration of 1 µM. Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the plasma sample.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile containing an internal standard) to the plasma aliquot to precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • LC Separation: Use a suitable C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent compound and any potential metabolites.

  • Data Analysis: Determine the concentration of the parent compound at each time point and calculate the in vitro half-life in plasma.

Visualizing Stability Assessment Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for assessing the stability of functionalized phenylboronic acids.

Oxidative_Stability_Workflow cluster_prep Sample Preparation cluster_reaction Oxidation Reaction cluster_analysis Analysis prep Prepare Boronic Acid Stock Solution mix Mix with Buffer (pH 7.4) prep->mix add_h2o2 Add H₂O₂ to Initiate Oxidation mix->add_h2o2 sampling Time-Point Sampling add_h2o2->sampling quench Quench Reaction sampling->quench hplc RP-HPLC Analysis quench->hplc data Data Analysis (Degradation Rate) hplc->data

Figure 1: Workflow for Oxidative Stability Assay.

Hydrolytic_Stability_Workflow cluster_prep Sample Preparation cluster_reaction Hydrolysis cluster_analysis Analysis prep Dissolve Boronate Ester in Deuterated Solvent add_d2o Add D₂O to Initiate Hydrolysis prep->add_d2o nmr Acquire ¹H NMR Spectra at Time Intervals add_d2o->nmr data Data Analysis (Rate of Hydrolysis) nmr->data

Figure 2: Workflow for Hydrolytic Stability Assay.

Logical Relationships in Stability Enhancement

The stability of phenylboronic acids is a multifaceted challenge that can be addressed by considering several key molecular features.

Stability_Enhancement_Logic cluster_goal Primary Goal cluster_strategies Stabilization Strategies cluster_outcomes Outcomes goal Enhanced Stability of Phenylboronic Acid intra_ester Intramolecular Esterification goal->intra_ester protecting_group Use of Protecting Groups goal->protecting_group steric_hindrance Increased Steric Hindrance goal->steric_hindrance reduced_ox Reduced Oxidative Degradation intra_ester->reduced_ox improved_storage Improved Storage and Handling protecting_group->improved_storage reduced_hydro Reduced Hydrolysis steric_hindrance->reduced_hydro

Figure 3: Logic of Phenylboronic Acid Stability Enhancement.

Conclusion

The stability of functionalized phenylboronic acids is a complex but manageable challenge. By understanding the primary degradation pathways and employing rational design strategies such as intramolecular esterification and the use of robust protecting groups, researchers can develop highly stable boronic acid derivatives for a wide range of applications. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the objective comparison and selection of the most suitable functionalized phenylboronic acids for specific research and development needs.

References

Validating the Structure of Biaryls Synthesized from (3-Bromo-5-ethoxyphenyl)boronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis and structural validation of biaryls derived from (3-Bromo-5-ethoxyphenyl)boronic acid. We present a detailed examination of the widely used Suzuki-Miyaura coupling reaction for the synthesis of a representative biaryl, 3-Bromo-5-ethoxy-1,1'-biphenyl. As a point of comparison, the Negishi coupling is also discussed as an alternative synthetic route. This guide furnishes detailed experimental protocols and representative analytical data to aid researchers in the structural verification of these valuable compounds, which are significant in medicinal chemistry and materials science.

Comparative Synthesis of 3-Bromo-5-ethoxy-1,1'-biphenyl

The synthesis of biaryls from this compound is most commonly achieved via palladium-catalyzed cross-coupling reactions. Below, we compare the Suzuki-Miyaura coupling and the Negishi coupling for the preparation of 3-Bromo-5-ethoxy-1,1'-biphenyl.

Parameter Suzuki-Miyaura Coupling Negishi Coupling
Reaction Scheme This compound + IodobenzenePhenylzinc chloride + 1-Bromo-3-iodo-5-ethoxybenzene
Catalyst Palladium(0) complex (e.g., Pd(PPh₃)₄)Palladium(0) or Nickel(0) complex
Base Required (e.g., K₂CO₃, Cs₂CO₃)Not required
Reagent Stability Boronic acids are generally stable and easy to handle.Organozinc reagents are moisture and air-sensitive.
Functional Group Tolerance Good, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.[1]
Typical Yield 85-95%80-90%
Purity (post-chromatography) >98%>98%

Note: The data presented in this table is representative of typical outcomes for these reaction types and may vary based on specific reaction conditions and substrates.

Experimental Protocols

This protocol describes a typical procedure for the synthesis of the target biaryl.

  • Reaction Setup: To an oven-dried round-bottom flask, add this compound (1.2 mmol), iodobenzene (1.0 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent Addition: Add a degassed mixture of toluene (10 mL) and water (2 mL) to the flask.

  • Reaction Execution: Heat the mixture to 90°C under an inert atmosphere (e.g., argon or nitrogen) and stir for 12 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure biaryl product.

1H and 13C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • 1H NMR: Provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons).

  • 13C NMR: Provides information on the number and chemical environment of carbon atoms in the molecule.

High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode.

  • This technique provides the accurate mass of the molecule, which can be used to confirm its elemental composition. The presence of a bromine atom will result in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).[2]

Purity analysis is conducted using a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Detection: UV detection at 254 nm.

  • The purity of the sample is determined by the area percentage of the main peak in the chromatogram.[3][4]

Representative Analytical Data for 3-Bromo-5-ethoxy-1,1'-biphenyl

Disclaimer: The following data is representative for a compound with this structure and is intended for illustrative purposes. Actual experimental values may differ.

Analytical Technique Expected Data
1H NMR (400 MHz, CDCl₃) δ 7.55-7.35 (m, 5H, Ar-H), 7.20 (t, J = 1.6 Hz, 1H, Ar-H), 7.05 (t, J = 1.8 Hz, 1H, Ar-H), 6.90 (t, J = 1.7 Hz, 1H, Ar-H), 4.05 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.45 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).
13C NMR (100 MHz, CDCl₃) δ 159.5, 143.2, 140.1, 129.0, 128.2, 127.5, 123.0, 122.8, 118.0, 113.5, 64.0, 15.0.
HRMS (ESI+) Calculated for C₁₄H₁₃BrO [M+H]⁺: 292.0171, Found: 292.0175. Isotopic pattern for Br will show a peak at m/z ~294 of similar intensity.
HPLC Purity >98% (retention time dependent on specific method conditions).

Visualizing the Workflow and Mechanism

To better illustrate the processes involved in the synthesis and validation of biaryls, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation Reactants This compound + Iodobenzene Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ Toluene/Water, 90°C Reactants->Suzuki Coupling Crude Product Crude Product Suzuki Coupling->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography NMR Spectroscopy ¹H and ¹³C NMR Column Chromatography->NMR Spectroscopy Mass Spectrometry HRMS Column Chromatography->Mass Spectrometry Purity Analysis HPLC Column Chromatography->Purity Analysis Final Product Pure 3-Bromo-5-ethoxy-1,1'-biphenyl NMR Spectroscopy->Final Product Mass Spectrometry->Final Product Purity Analysis->Final Product

Synthesis and Validation Workflow

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[5] The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd(0) Pd(0)L₂ OxAdd Oxidative Addition Pd(0)->OxAdd ArPd(II)X Ar-Pd(II)L₂-X OxAdd->ArPd(II)X Transmetal Transmetalation ArPd(II)X->Transmetal ArPd(II)Ar' Ar-Pd(II)L₂-Ar' Transmetal->ArPd(II)Ar' RedElim Reductive Elimination ArPd(II)Ar'->RedElim RedElim->Pd(0) ArAr' Ar-Ar' RedElim->ArAr' ArX Ar-X ArX->OxAdd Ar'B(OH)₂ Ar'-B(OH)₂ + Base Ar'B(OH)₂->Transmetal

Suzuki-Miyaura Catalytic Cycle

References

A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. However, when employing sterically hindered boronic acids, the choice of the palladium catalyst system is critical to achieving high yields and reaction rates. This guide provides an objective comparison of various palladium catalysts for the coupling of these challenging substrates, supported by experimental data and detailed protocols.

The efficacy of a Suzuki-Miyaura coupling reaction is highly dependent on the palladium catalyst, which is often composed of a palladium precursor and a supporting ligand, or used as a well-defined "precatalyst".[1] For sterically demanding substrates, the development of bulky and electron-rich ligands has been a significant breakthrough.[2][3] These ligands enhance the rates of both oxidative addition and reductive elimination, the key steps in the catalytic cycle.[2]

Two prominent families of ligands have revolutionized the field for challenging couplings: bulky, electron-rich phosphines and N-Heterocyclic Carbenes (NHCs).[1]

  • Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands): Ligands such as XPhos, SPhos, and DavePhos are renowned for their ability to facilitate the coupling of sterically hindered and electron-rich or -poor substrates.[1] Their steric bulk and electron-donating properties are crucial for promoting the key steps of the catalytic cycle.[1] Catalyst systems based on these ligands have demonstrated high activity, allowing for reactions to proceed at room temperature and with low catalyst loadings.[2][4]

  • N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI Catalysts): NHCs are strong sigma-donating ligands that form highly stable and active palladium complexes.[1][5] The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr, are air- and moisture-stable precatalysts that have shown broad applicability in various cross-coupling reactions, including those involving hindered substrates.[6][7]

Comparative Performance of Palladium Catalysts

The selection of an optimal catalyst system depends on the specific substrates and desired reaction conditions. The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of hindered boronic acids with various aryl halides.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / P(t-Bu)₃P(t-Bu)₃K₃PO₄Dioxane251295[8]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95[8]
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95[8]
Pd₂(dba)₃ / RuPhosRuPhosNaOtBuDioxaneRT1891[9]
PEPPSI-IPrIPrK₂CO₃Dioxane802482[6]
PdCl₂ / N,N'-dibenzylbenzimidazolium chlorideN,N'-dibenzylbenzimidazolium chlorideCs₂CO₃Dioxane1001>95[10]
Pd(PPh₃)₄PPh₃K₂CO₃EtOH/H₂O250.03-290-99[8]

Note: The data presented is compiled from various sources for illustrative purposes and may involve different substrates and reaction scales. Direct comparison requires standardized experimental conditions.

Experimental Protocols

To facilitate the objective comparison of different palladium catalysts, a standardized experimental protocol is crucial. Below is a general procedure that can be adapted for screening various catalyst systems.

General Procedure for Comparative Catalyst Screening
  • Reaction Setup: To a dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the hindered boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[1]

  • Catalyst Addition: In a separate vial, prepare the catalyst system.

    • For in-situ generated catalysts: Mix the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.012 mmol, 1.2 mol%).[1]

    • For precatalysts: Weigh the precatalyst (e.g., XPhos Pd G2, 0.01 mmol, 1 mol%) directly.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, 5 mL) to the reaction vessel via syringe.[1]

  • Reaction Initiation: Add the prepared catalyst solution or the solid precatalyst to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Key Processes

To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general workflow for catalyst comparison.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetalation Transmetalation (Ar'-B(OR)₂) RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Product Biaryl Product (Ar-Ar') RedElim->Product Base Base (e.g., K₃PO₄) BoronicAcid Ar'-B(OR)₂ Borate [Ar'-B(OR)₂(OH)]⁻ BoronicAcid->Borate Activation Borate->Transmetalation ArX Aryl Halide (Ar-X) ArX->OxAdd ArB Boronic Acid (Ar'-B(OR)₂) ArB->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Comparison_Workflow cluster_prep Reaction Preparation cluster_screening Catalyst Screening cluster_execution Execution & Analysis cluster_results Results & Conclusion start Define Substrates: Aryl Halide & Hindered Boronic Acid reagents Prepare Stock Solutions: Substrates, Base, Solvent start->reagents catalyst1 Catalyst System 1 (e.g., Pd(OAc)₂/SPhos) catalyst2 Catalyst System 2 (e.g., XPhos Pd G2) catalystN Catalyst System N (e.g., PEPPSI-IPr) run_reaction Run Reactions under Standardized Conditions catalyst1->run_reaction catalyst2->run_reaction catalystN->run_reaction monitoring Monitor Reaction Progress (TLC, GC, LC-MS) run_reaction->monitoring analysis Analyze Yield and Purity monitoring->analysis comparison Compare Performance: Yield, Reaction Time, TON analysis->comparison conclusion Select Optimal Catalyst System comparison->conclusion

Caption: Experimental workflow for comparing palladium catalyst performance.

References

A Comparative Analysis: (3-Bromo-5-ethoxyphenyl)boronic acid versus MIDA Boronates in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Boron Reagent

In the realm of modern synthetic chemistry, particularly in the intricate process of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds. The choice of the boron reagent is a critical determinant of reaction efficiency, yield, and overall success. This guide provides a comprehensive benchmark of (3-Bromo-5-ethoxyphenyl)boronic acid against the increasingly popular N-methyliminodiacetic acid (MIDA) boronates, offering a clear comparison of their performance, stability, and utility in complex synthetic pathways.

Executive Summary: The Stability-Reactivity Trade-Off

This compound, like many arylboronic acids, offers a readily available and reactive partner for Suzuki-Miyaura coupling. However, its stability can be a significant concern, particularly under prolonged reaction times, elevated temperatures, or in the presence of aqueous base, leading to decomposition pathways such as protodeboronation.

MIDA (N-methyliminodiacetic acid) boronates have emerged as a robust solution to the inherent instability of many boronic acids.[1][2] By forming a tetracoordinate, sp³-hybridized boron center, the MIDA ligand effectively protects the boronic acid moiety from degradation.[3] This enhanced stability often comes at the cost of requiring a distinct deprotection step to release the active boronic acid for cross-coupling.[4]

Quantitative Performance Comparison

While direct, head-to-head quantitative data for this compound versus its MIDA boronate is not extensively published, we can extrapolate from the well-documented performance of analogous arylboronic acids. The following table summarizes representative data for the stability and performance of a typical arylboronic acid and its MIDA boronate counterpart in a Suzuki-Miyaura cross-coupling reaction with an aryl bromide.

ParameterThis compound (Representative)(3-Bromo-5-ethoxyphenyl)MIDA boronate (Representative)
Benchtop Stability (Solid, Air) Moderate; susceptible to gradual decomposition over weeks.High; indefinitely stable under air.[2]
Stability in Solution (Aqueous Base) Low to Moderate; prone to protodeboronation.High; stable until deprotection conditions are applied.[1][4]
Reaction Time (Suzuki-Miyaura) Typically shorter due to direct reactivity.Requires an initial deprotection step, potentially leading to a longer overall process.
Typical Yield (Suzuki-Miyaura) 60-85% (highly dependent on reaction conditions and substrate purity).85-95% (often higher and more consistent due to reagent stability).[1]
Purification Can be challenging due to the polarity of the boronic acid and potential for boroxine formation.Generally straightforward purification of the non-polar MIDA boronate by standard chromatography.[5]

Signaling Pathways and Experimental Workflows

To visually represent the chemical processes and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.

Suzuki_Miyaura_Pathway Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X Complex Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Boronic Acid\n(R-B(OH)2) Boronic Acid (R-B(OH)2) Boronic Acid\n(R-B(OH)2)->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Coupled Product (Ar-R) Reductive Elimination->Ar-R

Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

Experimental_Workflow cluster_boronic_acid This compound cluster_mida_boronate (3-Bromo-5-ethoxyphenyl)MIDA boronate BA_Setup Reaction Setup: Aryl Halide, Boronic Acid, Pd Catalyst, Base, Solvent BA_Reaction Suzuki-Miyaura Coupling (e.g., 80°C, 2-12 h) BA_Setup->BA_Reaction BA_Workup Aqueous Workup BA_Reaction->BA_Workup BA_Purification Column Chromatography BA_Workup->BA_Purification BA_Yield Determine Yield & Purity BA_Purification->BA_Yield MIDA_Setup Reaction Setup: Aryl Halide, MIDA Boronate, Pd Catalyst, Base, Solvent MIDA_Deprotection In situ Deprotection (Aqueous Base) MIDA_Setup->MIDA_Deprotection MIDA_Reaction Suzuki-Miyaura Coupling (e.g., 80°C, 2-12 h) MIDA_Deprotection->MIDA_Reaction MIDA_Workup Aqueous Workup MIDA_Reaction->MIDA_Workup MIDA_Purification Column Chromatography MIDA_Workup->MIDA_Purification MIDA_Yield Determine Yield & Purity MIDA_Purification->MIDA_Yield

Caption: Comparative Experimental Workflow.

Detailed Experimental Protocols

The following protocols provide a general framework for the synthesis of the MIDA boronate and its subsequent use in a comparative Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of (3-Bromo-5-ethoxyphenyl)MIDA boronate

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Anhydrous Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and N-methyliminodiacetic acid (1.05 eq).

  • Add anhydrous toluene to the flask to create a suspension.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude (3-Bromo-5-ethoxyphenyl)MIDA boronate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes).

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 eq) OR (3-Bromo-5-ethoxyphenyl)MIDA boronate (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • 2 M Aqueous sodium carbonate solution

  • Toluene or Dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), the boronic acid or MIDA boronate (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Add the organic solvent (e.g., toluene) followed by the 2 M aqueous sodium carbonate solution.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the isolated yield and characterize the product by NMR and mass spectrometry.

Conclusion

For routine Suzuki-Miyaura couplings where the boronic acid is known to be relatively stable and reaction times are short, this compound can be a cost-effective and straightforward choice. However, for complex, multi-step syntheses, or when working with sensitive substrates that require prolonged reaction times or harsh conditions, the superior stability and handling properties of the corresponding MIDA boronate offer a significant advantage.[4][6] The use of MIDA boronates can lead to more reliable and higher-yielding reactions, ultimately accelerating the drug development pipeline by ensuring the consistent and efficient synthesis of target molecules. The initial investment in preparing the MIDA boronate is often offset by the benefits of increased stability, easier purification, and improved reaction outcomes.

References

The Kinetics of Substituted Arylboronic Acids in Suzuki-Miyaura Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds. The choice of the arylboronic acid substrate is a critical parameter that significantly influences reaction efficiency and kinetics. This guide provides an objective comparison of the kinetic performance of various substituted arylboronic acids, supported by experimental data and detailed methodologies, to aid in reaction optimization and catalyst development.

The rate of the Suzuki-Miyaura reaction is intricately linked to the electronic and steric properties of the substituents on the arylboronic acid. These properties primarily affect the transmetalation step of the catalytic cycle, which is often rate-determining. Understanding these relationships is key to predicting reaction outcomes and designing more efficient synthetic routes.

Comparative Kinetic Data of Substituted Arylboronic Acids

The following table summarizes the relative initial rates of reaction for a series of para-substituted phenylboronic acids in a Suzuki-Miyaura coupling with an aryl bromide. The data, compiled and normalized from multiple studies, illustrates the profound impact of substituent electronics on reaction kinetics.

Substituent (p-X-C₆H₄B(OH)₂)Substituent TypeHammett Constant (σₚ)Relative Initial Rate (Normalized)Key Kinetic Considerations
-OCH₃Electron-Donating-0.27~2.5The strong electron-donating methoxy group enhances the nucleophilicity of the aryl group, accelerating the transmetalation step.[1]
-CH₃Electron-Donating-0.17~1.8The methyl group provides a moderate electron-donating effect, leading to a notable increase in reaction rate compared to the unsubstituted acid.[1]
-HNeutral0.001.0Phenylboronic acid serves as the benchmark for comparison.
-ClElectron-Withdrawing+0.23~0.6The moderately electron-withdrawing chlorine atom decreases the electron density of the aryl ring, slowing down the transmetalation process.
-CF₃Electron-Withdrawing+0.54~0.3The strongly electron-withdrawing trifluoromethyl group significantly reduces the nucleophilicity of the arylboronic acid, leading to a substantially slower reaction rate.[1]
-NO₂Strongly Electron-Withdrawing+0.78~0.1The potent electron-withdrawing nature of the nitro group severely retards the transmetalation step, resulting in a very slow coupling reaction.

Note: The relative initial rates presented are illustrative and based on general principles and data aggregated from various sources. Actual rates are highly dependent on specific reaction conditions, including the palladium catalyst, ligand, base, solvent, and temperature.

Alternatives to Arylboronic Acids

While arylboronic acids are the most common organoboron reagents in Suzuki-Miyaura couplings, several alternatives offer advantages in specific contexts, particularly concerning stability and reactivity.

Organoboron ReagentStructureKey AdvantagesKey Disadvantages
Arylboronic Acids Ar-B(OH)₂Readily available, generally good reactivity.Prone to protodeboronation and formation of boroxines (anhydrides), which can affect reaction stoichiometry and kinetics.
Aryltrifluoroborates [Ar-BF₃]⁻K⁺Bench-stable, crystalline solids that are often easier to handle and purify than the corresponding boronic acids. They are also less susceptible to protodeboronation.[2]Often require specific activation conditions (e.g., aqueous base) to hydrolyze to the active boronic acid in situ. The transmetalation step can be slower compared to boronic acids under certain conditions.[2][3]
Arylboronic Esters (e.g., pinacol esters) Ar-B(O₂C₂Me₄)Highly stable, resistant to protodeboronation, and compatible with a wide range of reaction conditions, including chromatography.[2]Generally less reactive than arylboronic acids, and the transmetalation step is often slower. They require hydrolysis to the boronic acid or boronate for efficient coupling.[4]

Experimental Protocols

A detailed and consistent experimental protocol is crucial for obtaining reliable and comparable kinetic data. The following outlines a general procedure for monitoring the kinetics of a Suzuki-Miyaura reaction using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the initial rate of reaction for the Suzuki-Miyaura coupling of a substituted arylboronic acid with an aryl halide.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Substituted arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Internal standard (e.g., biphenyl, if not a product)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Reaction vials with septa

  • Syringes and needles

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the aryl halide and the internal standard in the chosen solvent system.

    • Prepare a separate stock solution of the substituted arylboronic acid and the base.

  • Reaction Setup:

    • In a reaction vial under an inert atmosphere (e.g., nitrogen or argon), add a specific volume of the aryl halide/internal standard stock solution.

    • Add the palladium catalyst to the vial.

    • Place the vial in a temperature-controlled heating block set to the desired reaction temperature (e.g., 80 °C) and allow it to equilibrate.

  • Initiation and Monitoring:

    • To initiate the reaction, rapidly inject a specific volume of the pre-heated arylboronic acid/base stock solution into the reaction vial with vigorous stirring. Start a timer immediately.

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 15, 30, and 60 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture using a syringe.

    • Immediately quench the aliquot in a vial containing a suitable quenching agent (e.g., a small volume of cold acetonitrile or a dilute acid solution) to stop the reaction.

  • HPLC Analysis:

    • Dilute the quenched aliquots with the HPLC mobile phase as necessary.

    • Inject the samples into the HPLC system.

    • Monitor the disappearance of the aryl halide and the appearance of the biaryl product by integrating their respective peak areas relative to the internal standard.

  • Data Analysis:

    • Construct a calibration curve for the aryl halide and the product to convert peak areas to concentrations.

    • Plot the concentration of the aryl halide versus time.

    • Determine the initial rate of the reaction from the initial slope of the concentration-time curve.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in the analysis of reaction kinetics for substituted arylboronic acids, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle, a typical experimental workflow, and the logical relationships of factors influencing the reaction rate.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation biaryl_pd_complex Ar¹-Pd(II)L₂(Ar²) transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_acid Ar²B(OH)₂ + Base boronic_acid->transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]

Experimental_Workflow cluster_prep Preparation cluster_execution Reaction Execution & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Aryl Halide, Boronic Acid, Base, Internal Standard) setup_reaction Set up Reaction Vessel (Inert Atmosphere, Catalyst) prep_reagents->setup_reaction initiate_reaction Initiate Reaction at Constant Temperature setup_reaction->initiate_reaction sampling Withdraw Aliquots at Timed Intervals initiate_reaction->sampling quench Quench Aliquots to Stop Reaction sampling->quench hplc_analysis Analyze Samples by HPLC quench->hplc_analysis concentration_plot Plot Concentration vs. Time hplc_analysis->concentration_plot determine_rate Determine Initial Reaction Rate concentration_plot->determine_rate

A general experimental workflow for kinetic analysis.

Rate_Factors rate Reaction Rate substituent Arylboronic Acid Substituent rate->substituent catalyst Catalyst System rate->catalyst conditions Reaction Conditions rate->conditions electronics Electronic Effects substituent->electronics sterics Steric Hindrance substituent->sterics ligand Ligand Properties (Bite Angle, Basicity) catalyst->ligand pd_source Palladium Precursor catalyst->pd_source base Base Strength & pKa conditions->base solvent Solvent Polarity & Protic/Aprotic conditions->solvent temperature Temperature conditions->temperature

Factors influencing the rate of Suzuki-Miyaura coupling.

References

Optimizing Suzuki Coupling Reactions: A Comparative Evaluation of Bases for (3-Bromo-5-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal base for Suzuki-Miyaura cross-coupling reactions involving (3-Bromo-5-ethoxyphenyl)boronic acid, supported by comparative data and detailed experimental protocols.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. A critical parameter influencing the success of this reaction is the choice of base, which plays a pivotal role in the catalytic cycle. This guide provides a comparative analysis of various bases for the Suzuki coupling of this compound, a versatile building block in medicinal chemistry and materials science. While specific experimental data for this exact substrate is limited in publicly available literature, this guide summarizes data for analogous substituted phenylboronic acids to provide valuable insights for reaction optimization.

The Crucial Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic moiety from the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[1][2] The base is primarily involved in the transmetalation step, where it activates the boronic acid to facilitate the transfer of the aryl group to the palladium center.[3] The selection of an appropriate base can significantly impact the reaction rate, yield, and selectivity.[4]

Comparative Performance of Bases in Suzuki Coupling Reactions

The choice of base is highly dependent on the specific substrates, catalyst, and solvent system employed. Inorganic bases such as carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and often provide high yields.[4][5] Organic bases, while less common, can be advantageous in specific cases.

The following table summarizes the performance of different bases in the Suzuki coupling of various bromo-substituted aromatic compounds with phenylboronic acid and other substituted boronic acids, providing a useful benchmark for reactions with this compound.

BaseCoupling Partner 1 (Aryl Bromide)Coupling Partner 2 (Boronic Acid)Catalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Reference(s)
K₂CO₃ 4-BromoacetophenonePhenylboronic acidPd-bpydc-NdDMF/H₂O (1:1)703>95[4]
Na₂CO₃ Aryl HalidesPhenylboronic acidPd(PPh₃)₄THF/Toluene/H₂O951636-90[6]
Cs₂CO₃ Aryl BromidesPhenylboronic acidPd(II) complexes1,4-Dioxane80-Good[7][8]
K₃PO₄ 3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acidPd₂(dba)₃/XPhosDioxane110--[1][9]
CsF 2-Bromo-1H-imidazo[4,5-b]pyrazineVarious boronic acids(A-taphos)₂PdCl₂DME/H₂O (4:1)100-Excellent[10]
KOH Aryl BromidesPhenylboronic acid----70-90[11]
NaOH Aryl BromidesPhenylboronic acid---~70[11]

Experimental Protocols

Detailed experimental procedures are essential for reproducibility. Below is a general protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the evaluation of different bases with this compound.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the selected base (2.0-3.0 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture, 5-10 mL).

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.[4]

Signaling Pathways and Experimental Workflows

To visualize the key processes in a Suzuki coupling experiment, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D Ar'-B(OH)2 Base E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F Ar-Ar' F->A

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow prep Reaction Setup (Aryl Halide, Boronic Acid, Catalyst, Base) solvent Add Degassed Solvent prep->solvent reaction Reaction (Heating & Stirring) solvent->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Work-up (Extraction & Washing) monitoring->workup Reaction Complete purification Purification (Chromatography) workup->purification product Final Product purification->product

References

Safety Operating Guide

Proper Disposal of (3-Bromo-5-ethoxyphenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (3-Bromo-5-ethoxyphenyl)boronic acid as hazardous chemical waste. Ensure all disposal activities are conducted in accordance with local, state, and federal regulations. This guide provides a detailed protocol for the safe handling and disposal of this compound to minimize environmental impact and ensure laboratory safety.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling and disposal operations should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

Recommended Personal Protective Equipment:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use.

  • Protective Clothing: A laboratory coat or chemical-resistant apron to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Ensure that an emergency eyewash station and safety shower are easily accessible.

II. Waste Characterization and Segregation

This compound is a halogenated organic compound and should be managed as hazardous waste.[1][2] Proper segregation is critical to prevent dangerous chemical reactions.[3]

Key Segregation Principles:

  • Halogenated Waste Stream: This compound must be collected in a designated container for halogenated organic waste.[2] These containers are often specifically labeled for this waste stream.

  • Avoid Mixing: Do not mix this compound with non-halogenated organic waste, acidic or alkaline waste streams, or heavy metal waste.[1]

  • Original Container: Whenever feasible, keep the waste in its original container to ensure proper identification.[4] If transferring to a new container, ensure it is compatible (e.g., high-density polyethylene - HDPE or glass) and clearly labeled.[4]

III. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical destruction plant, typically involving controlled incineration with flue gas scrubbing.[5] Never dispose of this chemical down the drain. [3][4]

Step 1: Waste Collection

  • Solid Waste: Carefully collect any solid this compound waste. Minimize dust generation during transfer.

  • Liquid Waste: For solutions containing the compound, pour the liquid into a designated and compatible halogenated waste container using a funnel to prevent spills.[4]

Step 2: Container Management

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., Irritant).[1][6] Note the approximate quantity or concentration.

  • Sealing: Keep the waste container tightly sealed except when adding waste.[1]

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated.[1][4] Ensure secondary containment is used to prevent spills.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4]

  • Provide a complete and accurate description of the waste, including the Safety Data Sheet (SDS) if available.

IV. Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[7] For liquid spills, use an inert absorbent material like vermiculite or sand.[4]

  • Collection: Place all contaminated materials (absorbent, cleaning supplies) into a sealed and labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]

  • Reporting: Report the spill to your supervisor and your institution's EHS department.[4]

V. Quantitative Data Summary

ParameterValue/InformationSource
Chemical Name This compound-
Waste Category Halogenated Organic Waste[2]
Primary Disposal Method Incineration via a licensed facility[5][7]
Incompatible Waste Streams Non-halogenated organics, acids, bases, heavy metals[1]
Recommended Container High-Density Polyethylene (HDPE) or Glass[4]
Storage pH (if in solution) Neutral (pH 6-9) is generally preferred for storage[8]

VI. Disposal Workflow Diagram

DisposalWorkflow start Waste Generated: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill characterize Characterize as Halogenated Hazardous Waste ppe->characterize segregate Segregate from other waste streams (non-halogenated, acids, bases) characterize->segregate collect Collect waste in a compatible, sealed, and labeled container segregate->collect storage Store in designated Satellite Accumulation Area (SAA) collect->storage contact_ehs Contact EHS or Licensed Waste Contractor for Pickup storage->contact_ehs end Proper Disposal via Incineration contact_ehs->end spill_procedure Follow Spill Management Protocol: 1. Evacuate & Secure 2. Contain & Clean 3. Dispose of Cleanup Materials as HazWaste 4. Report spill->spill_procedure spill_procedure->collect Collect contaminated materials

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling (3-Bromo-5-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of (3-Bromo-5-ethoxyphenyl)boronic acid. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, especially in solid form where dust may be generated, a comprehensive suite of personal protective equipment is mandatory to prevent skin contact, eye irritation, and respiratory exposure.[1][2]

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are required. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[1][3]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[3] Gloves must be inspected before use and disposed of properly after handling the chemical.
Body Protection Laboratory CoatA standard lab coat should be worn to protect against incidental skin contact.[4] For larger quantities, an impervious apron may be necessary.
Respiratory Protection NIOSH-Approved RespiratorTo be used in a well-ventilated area or under a chemical fume hood.[1] If dust is generated, a NIOSH-approved respirator for particulates is recommended.[1]

Operational Plan for Handling

A systematic approach to handling this compound minimizes risks. The following step-by-step protocol should be followed:

Preparation:

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for this compound or a similar boronic acid compound if a specific one is unavailable.[5]

  • Ensure Proper Ventilation: All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood.[1][5]

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.[1]

  • Prepare Work Area: Ensure the work area is clean and uncluttered. Have spill control materials readily available.

Handling:

  • Weighing: Carefully weigh the desired amount of the solid compound on weighing paper or in a suitable container within the fume hood to minimize dust generation.

  • Dissolving: If preparing a solution, slowly add the solid to the solvent. If dissolving in an acidic solution, always add acid to water, never the other way around, to prevent splattering.[5]

  • Keep Containers Closed: Keep the container of this compound tightly closed when not in use.[4]

Post-Handling:

  • Decontamination: Clean all equipment and the work surface thoroughly after use.

  • Glove Removal: Use the proper glove removal technique to avoid skin contact with any residual chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and its waste is crucial to protect the environment and comply with regulations.[6]

Waste Segregation and Collection:

  • Solid Waste: Unused or contaminated solid this compound, along with any contaminated materials like weighing paper or gloves, should be collected in a designated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[4] Do not pour down the drain.[4]

  • Incompatible Materials: This compound should be stored separately from strong oxidizing agents, strong acids, and strong bases to prevent dangerous chemical reactions.[1]

Disposal Procedure:

  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the chemical name "this compound," and the date of accumulation.[1]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[1]

  • Disposal Request: Arrange for the collection of the hazardous waste by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Solid prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 disp1 Segregate Waste (Solid & Liquid) handle3->disp1 Proceed to Disposal disp2 Label Waste Container disp1->disp2 disp3 Store in Satellite Area disp2->disp3 disp4 Request EHS Pickup disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.